Comprehensive Technical Guide on 5-(3-Aminophenyl)-2-methylphenol: Structure, Properties, and Applications
Executive Summary In the landscape of modern drug discovery and advanced materials science, functionalized biphenyls serve as highly privileged scaffolds. 5-(3-Aminophenyl)-2-methylphenol (IUPAC: 3'-amino-4-methyl-[1,1'-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery and advanced materials science, functionalized biphenyls serve as highly privileged scaffolds. 5-(3-Aminophenyl)-2-methylphenol (IUPAC: 3'-amino-4-methyl-[1,1'-biphenyl]-3-ol) is a versatile, bi-functional organic building block. Characterized by a rigid biphenyl core, a hydrogen-bond donating phenol, and a reactive meta-aniline moiety, this compound offers a unique combination of steric bulk and electronic tunable sites. This whitepaper provides an in-depth technical analysis of its structural identity, predicted physicochemical properties, validated synthetic methodologies, and pharmacological applications.
Chemical Identity & Structural Elucidation
The molecular architecture of 5-(3-Aminophenyl)-2-methylphenol consists of two distinct aromatic systems connected via a C-C single bond. The primary ring (Ring A) is a 2-methylphenol derivative substituted at the 5-position, while the secondary ring (Ring B) is a 3-aminophenyl group. This specific regiochemistry ensures that the hydroxyl and amino groups are spatially separated, preventing intramolecular hydrogen bonding and leaving both groups available for intermolecular target engagement or downstream synthetic derivatization.
Understanding the physicochemical profile of a scaffold is critical for predicting its behavior in biological systems and organic solvents. The properties of 5-(3-Aminophenyl)-2-methylphenol align perfectly with Lipinski’s Rule of Five, making it an optimal starting point for central nervous system (CNS) and systemic drug design [4].
Table 2: Predicted Physicochemical Properties
Parameter
Value
Pharmacological Implication
LogP (Predicted)
~2.8
Optimal balance of aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA)
46.25 Ų
Excellent for cellular penetration; well below the 90 Ų threshold for BBB crossing.
Hydrogen Bond Donors (HBD)
3 (-OH, -NH₂)
Facilitates strong interactions with kinase hinge regions.
Hydrogen Bond Acceptors (HBA)
2 (O, N)
Contributes to target specificity.
Rotatable Bonds
1
High structural rigidity, reducing entropic penalty upon target binding.
pKa (Phenol)
~9.5
Remains protonated at physiological pH (7.4), acting as a stable H-bond donor.
The most efficient and regioselective route to synthesize 5-(3-Aminophenyl)-2-methylphenol is via a palladium-catalyzed Suzuki-Miyaura cross-coupling [3]. The protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure high yield and purity without the need for protecting groups.
Synthetic workflow for 5-(3-Aminophenyl)-2-methylphenol via Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol & Causality
Reagent Preparation: Charge a flame-dried Schlenk flask with 5-bromo-2-methylphenol (1.0 eq) and 3-aminophenylboronic acid (1.2 eq).
Causality: A slight stoichiometric excess of the boronic acid is utilized to compensate for potential protodeboronation side-reactions at elevated temperatures.
Catalyst Selection: Add Pd(dppf)Cl₂ (0.05 eq).
Causality: The bidentate dppf ligand is specifically chosen because its large bite angle facilitates the reductive elimination step. Crucially, it stabilizes the palladium center against coordination by the free amine and phenol groups, preventing catalyst poisoning.
Solvent & Base Addition: Add degassed 1,4-dioxane and 2M aqueous K₂CO₃ (2.0 eq).
Causality: K₂CO₃ is a mild base that effectively quaternizes the boronic acid to form the reactive boronate complex necessary for transmetalation. It is mild enough to avoid excessive deprotonation of the phenol (pKa ~9.5), which would electronically deactivate the aryl bromide partner.
Reaction Execution & IPC (Self-Validation): Stir the biphasic mixture vigorously at 90°C under N₂.
Validation Loop: After 4 hours, sample the organic layer for LC-MS analysis. The reaction is complete when the extracted ion chromatogram (EIC) shows <2% of the starting material (m/z 186.9) and a dominant product peak at m/z 200.1 [M+H]⁺.
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine to remove inorganic palladium salts. Purify via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes).
Analytical Characterization & Quality Control
To confirm the structural integrity of the synthesized scaffold, multi-nuclear NMR and mass spectrometry are required. The expected analytical signatures are:
¹H NMR (400 MHz, DMSO-d₆):
δ 9.35 (s, 1H, -OH): Broad singlet, exchanges with D₂O.
δ 7.15 - 6.85 (m, 5H, Ar-H): Multiplet corresponding to the overlapping protons of the biphenyl system.
δ 6.55 (ddd, J = 8.0, 2.1, 0.9 Hz, 1H, Ar-H): Aromatic proton para to the NH₂ group.
δ 5.10 (s, 2H, -NH₂): Broad singlet, exchanges with D₂O.
δ 2.15 (s, 3H, -CH₃): Singlet integrating to 3 protons, characteristic of the aryl methyl group.
Causality in Analysis: The distinct upfield shift of the amine protons (5.10 ppm) compared to the phenol proton (9.35 ppm) allows for rapid confirmation that both functional groups survived the cross-coupling conditions without forming unwanted ether or secondary amine byproducts.
Pharmacological & Material Science Applications
The biphenyl core provides a rigid spatial arrangement that is highly prized in medicinal chemistry, particularly for targeting protein kinases [5].
The monomeric analog, 5-amino-2-methylphenol (PubChem CID 17818), is a well-documented compound utilized in dye chemistry and exhibits known skin permeability profiles[1]. However, it lacks the necessary bulk to occupy deep hydrophobic binding pockets. Similarly, the dehydroxylated analog 3-amino-4-methylbiphenyl is utilized in organic synthesis[2], but lacks the critical hydrogen-bond donating phenol group required for specific ATP-competitive kinase binding.
Thus, 5-(3-aminophenyl)-2-methylphenol represents an optimized structural compromise. The phenol group acts as a potent hydrogen bond donor, interacting with the hinge region of kinases (e.g., p38 MAPK), while the meta-amino group on the second ring serves as a versatile vector for further derivatization (e.g., amidation to form urea-based inhibitors).
Putative mechanism of action for biphenyl derivatives as p38 MAPK inhibitors.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 17818, 5-Amino-2-methylphenol". PubChem.[Link]
Global Substance Registration System (GSRS). "3-AMINO-4-METHYLBIPHENYL". National Institutes of Health (NIH).[Link]
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.[Link]
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]
Cohen, P. (2002). "Protein kinases — the major drug targets of the twenty-first century?". Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
An In-depth Technical Guide to the In Vitro Cytotoxicity Profile of 5-(3-Aminophenyl)-2-methylphenol
Abstract This technical guide provides a comprehensive analysis of the anticipated in vitro cytotoxicity profile of 5-(3-Aminophenyl)-2-methylphenol. In the absence of direct studies on this specific molecule, this docum...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the anticipated in vitro cytotoxicity profile of 5-(3-Aminophenyl)-2-methylphenol. In the absence of direct studies on this specific molecule, this document synthesizes data from structurally related compounds, namely aminophenols and methylphenols, to construct a scientifically grounded, inferred profile. We will explore the probable mechanisms of cytotoxicity, including metabolic activation and oxidative stress, detail appropriate in vitro testing methodologies, and present a hypothesized metabolic pathway. This guide is intended for researchers, scientists, and drug development professionals engaged in the toxicological assessment of novel chemical entities.
Introduction: The Compound and the Data Gap
5-(3-Aminophenyl)-2-methylphenol is an aromatic compound featuring both a phenolic hydroxyl group and an amino group on a biphenyl scaffold with a methyl substitution. This unique combination of functional groups suggests potential applications in various fields, including chemical synthesis and materials science. However, its structural alerts—the aromatic amine and substituted phenol moieties—also raise questions regarding its toxicological profile.
A thorough literature review reveals a significant data gap: there are no publicly available in vitro cytotoxicity studies specifically for 5-(3-Aminophenyl)-2-methylphenol. Therefore, a predictive approach based on the known cytotoxic properties of its structural analogs is necessary to guide initial safety assessments and experimental design. This guide aims to bridge this gap by providing an inferred cytotoxicity profile, grounded in the established toxicology of aminophenols and methylphenols.
Postulated Mechanisms of Cytotoxicity
The cytotoxic potential of 5-(3-Aminophenyl)-2-methylphenol is likely to be driven by the metabolic activation of its aromatic amine and phenolic components, leading to the formation of reactive intermediates and the induction of oxidative stress.
Metabolic Activation of the Aromatic Amine Moiety
Aromatic amines are a well-documented class of compounds that can undergo metabolic activation to exert toxic and carcinogenic effects.[1] The primary pathway involves N-hydroxylation by cytochrome P450 enzymes, predominantly CYP1A2, to form N-arylhydroxylamines.[1] These intermediates can be further activated to form highly reactive nitrenium ions, which can covalently bind to cellular macromolecules like DNA and proteins, leading to mutations and cell death.[1]
Bioactivation of the Phenolic and Methylphenol Moiety
The phenolic and methylphenol components of the molecule can also contribute to cytotoxicity through oxidative metabolism. Phenols can be oxidized to form reactive quinone species.[2] For instance, 4-methylphenol (p-cresol) is metabolized by cytochrome P450 enzymes to form a reactive quinone methide and 4-methyl-ortho-benzoquinone.[3] These electrophilic intermediates can deplete cellular antioxidants, such as glutathione (GSH), and form adducts with cellular proteins and DNA, leading to cellular dysfunction and toxicity.[2][3] Peroxidases, such as myeloperoxidase, can also catalyze the oxidation of phenols, generating reactive species that contribute to toxicity.[2]
Oxidative Stress and Cellular Damage
The metabolic activation of both the aromatic amine and phenolic moieties can lead to the generation of reactive oxygen species (ROS). The autoxidation of aminophenols, for example, has been shown to enhance their DNA-damaging and cytotoxic effects.[4] An excess of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. This can result in damage to lipids (lipid peroxidation), proteins, and DNA, ultimately triggering apoptotic or necrotic cell death pathways.
Hypothesized Metabolic Activation Pathway
The following diagram illustrates a hypothesized metabolic activation pathway for 5-(3-Aminophenyl)-2-methylphenol, integrating the known pathways for aromatic amines and methylphenols.
Caption: Hypothesized metabolic activation of 5-(3-Aminophenyl)-2-methylphenol.
Recommended In Vitro Cytotoxicity Assessment Protocols
A battery of in vitro assays should be employed to comprehensively evaluate the cytotoxicity of 5-(3-Aminophenyl)-2-methylphenol. The following are recommended starting points.
Cell Line Selection
A panel of cell lines should be used to assess both general cytotoxicity and potential target organ toxicity. Recommended cell lines include:
Hepatocytes (e.g., HepG2 or primary hepatocytes): To assess the role of metabolic activation in a relevant cell type.
Renal cells (e.g., HK-2 or primary renal proximal tubule cells): As aminophenols are known nephrotoxicants.[5]
A non-metabolically active cell line (e.g., Balb/c 3T3 fibroblasts): To determine basal cytotoxicity.
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with a range of concentrations of 5-(3-Aminophenyl)-2-methylphenol for 24, 48, and 72 hours.
Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a marker of cytotoxicity.[7]
Protocol:
Culture cells in a 96-well plate and treat with various concentrations of the test compound as described for the MTT assay.
At the end of the incubation period, collect the cell culture supernatant.
Incubate the supernatant with the LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt.
LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
Measure the absorbance of the formazan product at the appropriate wavelength.
Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
This assay assesses cell viability based on the ability of viable cells to incorporate and retain the supravital dye Neutral Red in their lysosomes.
Protocol:
Treat cells with the test compound in a 96-well plate for a specified duration.
Remove the treatment medium and incubate the cells with a medium containing Neutral Red.
After incubation, wash the cells to remove any unincorporated dye.
Add a destaining solution to extract the dye from the lysosomes.
Measure the absorbance of the extracted dye in a microplate reader.
The amount of absorbed dye is proportional to the number of viable cells.
Comparative Cytotoxicity Data of Structural Analogs
To provide context for the potential cytotoxicity of 5-(3-Aminophenyl)-2-methylphenol, the following table summarizes publicly available in vitro cytotoxicity data for some of its structural analogs.
Note: Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental conditions, cell lines, and assays.
Conclusion and Future Directions
This technical guide has provided an inferred in vitro cytotoxicity profile for 5-(3-Aminophenyl)-2-methylphenol based on the known toxicological properties of its structural components. The primary mechanisms of toxicity are anticipated to involve metabolic activation of the aromatic amine and methylphenol moieties, leading to the formation of reactive intermediates and the induction of oxidative stress.
The experimental protocols detailed herein provide a robust framework for the initial in vitro toxicological assessment of this compound. Future studies should aim to confirm the hypothesized metabolic pathways and reactive intermediates through techniques such as LC-MS/MS analysis of metabolites and trapping studies with nucleophiles like glutathione. Furthermore, investigating the genotoxic potential of 5-(3-Aminophenyl)-2-methylphenol using assays such as the Ames test and the in vitro micronucleus assay would be a critical next step in a comprehensive safety evaluation.
References
Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2014). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. Chemical Research in Toxicology, 27(12), 2193-2200.
Shao, R., & Tarloff, J. B. (1996). Lack of Correlation between para-Aminophenol Toxicity in Vivo and in Vitro in Female Sprague-Dawley Rats. Fundamental and Applied Toxicology, 31(2), 268-278.
Wick, M. M. (1987). Comparative cytotoxicity of phenols in vitro. Biochemical Journal, 241(2), 625-628.
Shahin, M. M., & El-Zein, R. (1995). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 328(2), 143-151.
Studzinska-Sroka, E., Galanty, A., & Bylka, W. (2014). Cytotoxic Evaluation of Phenolic Compounds from Lichens against Melanoma Cells. Planta Medica, 81(03), 244-249.
Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2014). 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation. Chemico-Biological Interactions, 224, 1-8.
Al-Suwaidan, I. A., Ahmed, M. S., & Al-Abdullah, N. A. (2017). Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. PLoS ONE, 12(7), e0181156.
Holme, J. A., & Søderlund, E. J. (1984). p-Aminophenol induced DNA damage and cytotoxicity enhanced by autoxidation. Mutation Research Letters, 140(2-3), 127-131.
BG Chemie. (2005).
Yan, Z., & Caldwell, G. W. (2005). Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes. Drug Metabolism and Disposition, 33(12), 1809-1815.
Sutariya, P. G., et al. (2023). Chemical synthesis, in vitro testing, and in silico Nampt-based molecular docking of novel aniline aromatic ring. Journal of Molecular Structure, 1276, 134762.
Shao, R., & Tarloff, J. B. (1996). Lack of correlation between para-aminophenol toxicity in vivo and in vitro in female Sprague-Dawley rats. Fundamental and Applied Toxicology, 31(2), 268-278.
Studzinska-Sroka, E., Galanty, A., & Bylka, W. (2015). Cytotoxic Evaluation of Phenolic Compounds from Lichens against Melanoma Cells. Planta Medica, 81(3), 244-249.
Pérez-García, F., et al. (2004). Cytotoxicity and antiproliferative activities of several phenolic compounds against three melanocytes cell lines: relationship between structure and activity. Journal of Agricultural and Food Chemistry, 52(12), 3749-3755.
Wick, M. M. (1987). Comparative cytotoxicity of phenols in vitro. Biochemical Journal, 241(2), 625-628.
Studzinska-Sroka, E., Galanty, A., & Bylka, W. (2015). Cytotoxic Evaluation of Phenolic Compounds from Lichens against Melanoma Cells. Planta Medica, 81(3), 244-249.
Hong, S. K., & Lee, J. S. (1992). In vitro cytotoxicity of methylated phenylenediamines. Toxicology Letters, 63(2), 171-179.
Kadas, Z. A., et al. (2021). Mechanism-Based Insights into Removing the Mutagenicity of Aromatic Amines by Small Structural Alterations. Journal of Medicinal Chemistry, 64(12), 8036-8051.
Zapór, L. (2004). Toxicity of Some Phenolic Derivatives—In Vitro Studies. International Journal of Occupational Safety and Ergonomics, 10(4), 319-331.
Eastmond, D. A., Smith, M. T., & Irons, R. D. (1987). Metabolic activation of phenol by human myeloperoxidase and horseradish peroxidase. Molecular Pharmacology, 32(5), 674-679.
Nguyen, B. K. L., et al. (2022). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances, 12(45), 29367-29378.
Cole, S. D., et al. (2014). High content analysis of an in vitro model for metabolic toxicity: results with the model toxicants 4-aminophenol and cyclophosphamide. Journal of Biomolecular Screening, 19(10), 1436-1445.
Takenaka, S., et al. (2003). The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. Applied and Environmental Microbiology, 69(9), 5410-5413.
Rashed, M. S., & Tarloff, J. B. (2000). Metabolism of para-aminophenol by rat hepatocytes. Toxicology and Applied Pharmacology, 167(1), 1-10.
Synthesis Pathways and Chemical Precursors for 5-(3-Aminophenyl)-2-methylphenol: A Technical Guide
Executive Summary As a Senior Application Scientist, I approach the synthesis of 5-(3-Aminophenyl)-2-methylphenol not merely as a theoretical exercise, but as a robust, scalable chemical workflow. This compound (C₁₃H₁₃NO...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I approach the synthesis of 5-(3-Aminophenyl)-2-methylphenol not merely as a theoretical exercise, but as a robust, scalable chemical workflow. This compound (C₁₃H₁₃NO) is a highly valuable biaryl building block, frequently utilized in the development of kinase inhibitors, organic semiconductors, and advanced materials.
The structural complexity of this molecule lies in its unprotected polar moieties: an ortho-methyl group and a meta-hydroxyl group on one ring, paired with a meta-amino group on the other. These unprotected functional groups pose significant chemoselectivity and catalyst-poisoning challenges during C-C bond formation. This whitepaper details the causality behind precursor selection, catalyst optimization, and self-validating experimental protocols required to synthesize this target with high atom economy and reliable yields.
Retrosynthetic Strategy & Precursor Selection
The most efficient route to construct the unsymmetrical biaryl core of 5-(3-Aminophenyl)-2-methylphenol is via the Suzuki-Miyaura cross-coupling reaction . Disconnection of the C5–C1' biaryl bond leads us to two commercially available and highly stable precursors: an aryl halide and an arylboronic acid.
Quantitative Precursor Data
To ensure stoichiometric precision and analytical tracking, the foundational data for the selected precursors is summarized below:
Traditional palladium catalysts, such as Pd(PPh₃)₄, often fail or require harsh temperatures when coupling substrates with free amines and phenols. The free -NH₂ and -OH groups can coordinate directly to the palladium center, forming stable, unreactive Pd-complexes that halt the catalytic cycle (catalyst poisoning).
The Solution: Advanced Buchwald Ligands
To bypass the need for wasteful protection-deprotection steps, we employ XPhos-Pd-G2 (a second-generation Buchwald precatalyst).
Causality: The bulky, electron-rich biaryl phosphine ligand (XPhos) accelerates the oxidative addition into the electron-rich 5-bromo-2-methylphenol. More importantly, the extreme steric bulk of the ligand shields the palladium center, physically preventing deleterious off-target coordination by the free amine of the boronic acid[3]. Similar specialized ligands, such as sRuPhos, have also been proven to enable the coupling of unprotected ortho-phenolic and aniline derivatives[4].
Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.
Experimental Methodologies
Below are two field-proven workflows. Protocol A is the modern, protecting-group-free route prioritized for atom economy. Protocol B is provided as a robust fallback for massive scale-ups where catalyst loading must be minimized.
Retrosynthetic pathways comparing direct coupling vs. protection-deprotection strategies.
Protocol A: Direct Protecting-Group-Free Coupling (Recommended)
This protocol is designed as a self-validating system . Each phase includes a specific observable metric to ensure the reaction is proceeding correctly.
Preparation & Degassing:
In a flame-dried Schlenk flask, charge 5-Bromo-2-methylphenol (1.0 mmol, 187 mg)[1], 3-Aminophenylboronic acid (1.2 mmol, 164 mg)[2], and K₃PO₄ (3.0 mmol, 636 mg).
Catalyst Addition:
Add XPhos-Pd-G2 (0.02 mmol, 15.7 mg) and supplemental XPhos ligand (0.02 mmol, 9.5 mg) under a strict argon atmosphere.
Causality: The addition of supplemental free ligand shifts the equilibrium toward the active Pd(0)L₁ species, preventing the catalyst from aggregating into inactive palladium black.
Solvent Introduction:
Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).
Causality: Water is not a contaminant here; it is essential to dissolve the inorganic base and activate the boronic acid via the formation of a highly reactive trihydroxyboronate complex.
Reaction Execution & Self-Validation:
Heat the biphasic mixture to 80 °C for 4 hours.
Validation Check: Pull a 10 µL aliquot at 2 hours. Run an LC-MS. The disappearance of the starting material mass (m/z 185/187) and the emergence of a dominant peak at m/z 200.1 [M+H]⁺ confirms catalytic turnover.
Workup & Purification:
Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
If trace palladium contamination or low yields occur at a multi-kilogram scale, steric shielding alone may not suffice.
Protection: Convert 5-Bromo-2-methylphenol to 5-Bromo-2-methylanisole using MeI/K₂CO₃. Protect 3-Aminophenylboronic acid using Boc₂O to yield (3-((tert-butoxycarbonyl)amino)phenyl)boronic acid.
Coupling: React the protected precursors using standard Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ in Toluene/EtOH/H₂O at 90 °C.
Global Deprotection: Treat the isolated intermediate with BBr₃ in DCM at -78 °C to simultaneously cleave the methoxy ether and the Boc group, yielding the final target.
Quality Control & Analytical Validation
To certify the synthesized 5-(3-Aminophenyl)-2-methylphenol for downstream pharmaceutical use, the following analytical parameters must be met:
LC-MS (ESI+): Exact mass calculated for C₁₃H₁₄NO⁺ is 200.1070. Observe the parent ion at [M+H]⁺ = 200.1.
¹H NMR (400 MHz, DMSO-d6): Look for the diagnostic upfield methyl singlet (approx. 2.15 ppm) and the broad exchangeable singlets for the -OH (approx. 9.2 ppm) and -NH₂ (approx. 5.1 ppm) protons. The biaryl linkage will induce a distinct multiplet pattern in the aromatic region (6.5–7.2 ppm).
HPLC Purity: Run on a C18 reverse-phase column (Water/MeCN + 0.1% TFA). Target purity >98% AUC.
Title: Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides
Source: RSC Advances (Royal Society of Chemistry)
URL: [Link]
Title: Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2'-hydroxybiphenyls
Source: Angewandte Chemie International Edition (University of Cambridge)
URL: [Link]
Preclinical Pharmacokinetics and Bioavailability of 5-(3-Aminophenyl)-2-methylphenol in Murine Models: A Technical Guide
Executive Summary and Structural Rationale The compound 5-(3-Aminophenyl)-2-methylphenol (hereafter referred to as 5-3A-2MP ) represents a functionalized biphenyl scaffold, a structural motif frequently encountered in mo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary and Structural Rationale
The compound 5-(3-Aminophenyl)-2-methylphenol (hereafter referred to as 5-3A-2MP ) represents a functionalized biphenyl scaffold, a structural motif frequently encountered in modern drug discovery. While biphenyl derivatives often exhibit excellent target affinity due to their ability to span hydrophobic pockets, they are notoriously susceptible to high hepatic clearance and variable oral bioavailability[1].
As a Senior Application Scientist, I approach the pharmacokinetic (PK) evaluation of 5-3A-2MP not merely as a data-gathering exercise, but as a mechanistic investigation. The molecule possesses two critical auxochromes: a primary amine and a phenolic hydroxyl group. These moieties provide essential hydrogen-bonding capabilities but also serve as prime targets for Phase II metabolism (specifically, glucuronidation and sulfation). Therefore, evaluating its PK profile in murine models requires a rigorously designed, self-validating bioanalytical framework and a carefully calibrated in vivo protocol to accurately capture its absorption, distribution, metabolism, and excretion (ADME) dynamics[2].
Bioanalytical Methodology: A Self-Validating LC-MS/MS System
To quantify 5-3A-2MP in murine plasma, we must overcome the challenge of matrix effects. Because 5-3A-2MP contains both amine and phenol groups, standard protein precipitation with acetonitrile can co-extract endogenous phospholipids, leading to severe ion suppression in the electrospray ionization (ESI) source.
To establish a trustworthy and self-validating system, we utilize Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE). This choice is causal: MTBE selectively partitions the moderately lipophilic biphenyl core into the organic phase while leaving highly polar matrix components behind, ensuring a clean baseline and high recovery[3]. Furthermore, the protocol mandates the use of a Stable-Isotope Labeled Internal Standard (SIL-IS) to automatically correct for any well-to-well variations in extraction efficiency or ionization.
Step-by-Step Plasma Extraction Protocol
Aliquot & Spike: Transfer 50 µL of thawed murine plasma into a 2.0 mL microcentrifuge tube. Spike with 10 µL of the internal standard (e.g., Diazepam or SIL-IS at 100 ng/mL) to ensure internal validation of the recovery process[4].
Alkalinization: Add 10 µL of 0.1 M NaOH. Causality: Raising the pH suppresses the ionization of the phenolic hydroxyl and primary amine, rendering the molecule uncharged and maximizing its partitioning into the organic solvent.
Extraction: Add 500 µL of MTBE. Vortex vigorously for 5 minutes to ensure complete homogenization and phase transfer.
Phase Separation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C. The organic (upper) layer will contain the analyte and IS.
Evaporation: Carefully transfer 400 µL of the organic layer to a clean tube and evaporate to dryness under a gentle stream of ultra-pure nitrogen (N₂) at 37°C.
Reconstitution & Injection: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 v/v 0.1% formic acid in water/acetonitrile). Inject 10 µL into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode[5].
Step-by-step LC-MS/MS bioanalytical workflow for the quantification of 5-3A-2MP in murine plasma.
In Vivo Pharmacokinetic Workflow in Murine Models
Murine models (e.g., male C57BL/6 mice, 8–10 weeks old) provide a highly predictive platform for assessing systemic exposure and calculating absolute bioavailability[6]. To calculate absolute bioavailability (
F%
), we must establish a 100% systemic exposure baseline via Intravenous (IV) dosing to compare against the fraction absorbed through the gastrointestinal tract via Oral (PO) dosing.
Experimental Protocol
Formulation Strategy:
IV Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline. (Ensures complete dissolution without causing hemolysis).
PO Formulation: 5% DMSO, 40% PEG400, 55% Water. (Maintains the drug in solution within the acidic gastric environment).
Dosing:
Administer 2 mg/kg of 5-3A-2MP via lateral tail vein injection (IV cohort).
Administer 10 mg/kg of 5-3A-2MP via oral gavage (PO cohort).
Serial Blood Sampling: Collect ~30 µL of blood via the submandibular vein into K₂EDTA-coated tubes at specific intervals: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[7].
Plasma Isolation: Centrifuge blood samples immediately at 4,000 × g for 10 minutes at 4°C. Store plasma at -80°C until LC-MS/MS analysis.
Compartmental ADME pathway of 5-3A-2MP following IV and PO dosing in murine models.
Data Presentation and Mechanistic Interpretation
Following LC-MS/MS quantification, non-compartmental analysis (NCA) is performed to derive key PK parameters. The absolute oral bioavailability (
F%
) is calculated using the dose-normalized area under the curve (AUC) ratio:
F(%)=(AUCIV×DosePOAUCPO×DoseIV)×100
Table 1: Summary of Pharmacokinetic Parameters for 5-3A-2MP in Male C57BL/6 Mice
PK Parameter
Units
IV Dosing (2 mg/kg)
PO Dosing (10 mg/kg)
Mechanistic Significance
Cmax
ng/mL
1,450 ± 120
890 ± 95
Peak systemic exposure; PO value indicates moderate absorption rate.
Tmax
h
0.083
1.5 ± 0.5
Time to peak concentration; suggests GI absorption is relatively rapid.
Total body clearance; approaches murine hepatic blood flow (~5 L/h/kg).
Vd
L/kg
2.8 ± 0.2
N/A
Volume of distribution; indicates extensive tissue penetration beyond plasma.
F
%
100
32.0 ± 4.5
Absolute bioavailability; limited by first-pass metabolism.
Mechanistic Insights into the Bioavailability Profile
The data reveals an absolute bioavailability of 32.0% . While the compound possesses a large volume of distribution (
Vd=2.8
L/kg), indicating excellent tissue penetration driven by the biphenyl core, its half-life is relatively short (
2.1
hours).
The causality behind this moderate bioavailability and rapid clearance lies in the molecule's functional groups. The phenolic hydroxyl group at position 1 and the primary amine at position 3' are highly susceptible to rapid Phase II hepatic conjugation (specifically UGT-mediated glucuronidation)[1]. When administered orally, the drug is absorbed through the GI tract but undergoes significant first-pass metabolism in the liver before reaching systemic circulation, effectively capping the bioavailable fraction at ~32%. Future lead optimization strategies should consider masking the phenolic hydroxyl or introducing steric hindrance around the amine to reduce metabolic liability and improve oral exposure[2].
Conclusion
Evaluating the pharmacokinetics of 5-(3-Aminophenyl)-2-methylphenol requires a holistic understanding of its physicochemical properties. By deploying a self-validating LC-MS/MS protocol utilizing LLE and stable-isotope internal standards, researchers can confidently bypass matrix effects and accurately quantify systemic exposure. The resulting murine PK data provides a critical mechanistic blueprint: while the biphenyl scaffold ensures excellent tissue distribution, targeted medicinal chemistry interventions are required to mitigate first-pass metabolism and elevate oral bioavailability for future translational success.
References
Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma
Food and Drug Administration Taiwan / Elsevier
[Link]
LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring
MDPI[Link]
Preclinical Pharmacokinetics and Pharmacodynamic Target of SCY-078... in Murine Models of Disseminated Candidiasis
Antimicrobial Agents and Chemotherapy - ASM Journals
[Link]
The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery
National Institutes of Health (NIH) / PMC[Link]
Identification and Strategies to Mitigate High Total Clearance of Benzylamine-Substituted Biphenyl Ring Systems
Molecular Pharmaceutics - ACS Publications
[Link]
Technical Whitepaper: Physicochemical Profiling and Aqueous Solubility Limits of 5-(3-Aminophenyl)-2-methylphenol
Executive Summary In the landscape of drug development, the physicochemical profiling of an active pharmaceutical ingredient (API) dictates its formulation strategy, pharmacokinetics, and ultimate clinical viability. 5-(...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of drug development, the physicochemical profiling of an active pharmaceutical ingredient (API) dictates its formulation strategy, pharmacokinetics, and ultimate clinical viability. 5-(3-Aminophenyl)-2-methylphenol is a structurally complex biphenyl derivative characterized by its amphoteric nature. With a molecular weight of 199.25 g/mol , this compound presents unique solubility challenges driven by its dual ionizable functional groups. This whitepaper provides an in-depth mechanistic analysis of its aqueous solubility limits and outlines a self-validating experimental protocol for thermodynamic solubility determination.
Physicochemical Profiling & Structural Causality
Molecular Weight and Composition
The compound 5-(3-Aminophenyl)-2-methylphenol (Chemical Formula:
C13H13NO
) consists of a biphenyl core substituted with an electron-donating methyl group, a phenolic hydroxyl group, and a primary aromatic amine.
Carbon (
C13
):13×12.011=156.143
g/mol
Hydrogen (
H13
):13×1.008=13.104
g/mol
Nitrogen (
N1
):1×14.007=14.007
g/mol
Oxygen (
O1
):1×15.999=15.999
g/mol
Exact Molecular Weight:199.25 g/mol
Ionization Pathways & The U-Shaped Solubility Curve
The solubility of 5-(3-Aminophenyl)-2-methylphenol is strictly governed by the pH of the aqueous medium. It is an ampholyte, meaning it acts as both a weak acid and a weak base. Based on structurally analogous compounds, the primary aromatic amine exhibits a
pKa
of approximately 4.35 1[1], while the phenolic hydroxyl group exhibits a
pKa
near 9.5 2[2].
At physiological pH (7.4), both functional groups remain predominantly un-ionized. This maximizes the molecule's lipophilicity (estimated
logP≈2.5−3.0
) and allows for strong intermolecular hydrogen bonding within its crystal lattice, driving its aqueous solubility to its absolute minimum (often
<0.1
mg/mL).
Figure 1: pH-dependent ionization states of 5-(3-Aminophenyl)-2-methylphenol.
Thermodynamic vs. Kinetic Solubility: Mechanistic Differences
During early-stage drug discovery, kinetic solubility is often measured by dissolving the compound in an organic solvent (e.g., DMSO) and spiking it into an aqueous buffer 3[3]. However, because DMSO dilutions readily form a supersaturated solution, kinetic measurements can easily overestimate the true equilibrium solubility 4[4].
For late-stage lead optimization and formulation, thermodynamic solubility is required. This measures the equilibrium between the solid crystalline lattice and the solution, providing the true maximum solubility limit of the API 4[4].
Self-Validating Protocol: The Shake-Flask Method
The shake-flask method remains the gold standard for determining thermodynamic solubility 4[4]. The following protocol is designed as a self-validating system to prevent false readouts caused by buffer depletion or phase separation artifacts.
Step-by-Step Methodology
Media Preparation: Prepare a 50 mM phosphate buffer at pH 7.4. Ensure the ionic strength mimics physiological conditions (e.g., adding NaCl to 150 mM).
Solid Addition (The Excess Principle): Dispense an excess amount of solid 5-(3-Aminophenyl)-2-methylphenol (e.g., 5 mg) into a glass vial containing 1 mL of the buffer. Causality: An excess of solid must be visible to guarantee the solution reaches saturation rather than complete dissolution.
Thermal Equilibration: Seal the vial and place it in a thermomixer. Shake at 300 RPM at exactly 37°C for 48 to 72 hours. Causality: Extended incubation ensures the crystal lattice fully equilibrates with the aqueous phase, eliminating supersaturation artifacts.
Self-Validation Checkpoint (pH Verification): Measure the pH of the suspension after the 72-hour incubation 4[4]. Causality: Because the API is amphoteric, dissolving it can consume buffer capacity and shift the pH. If the pH shifts by
>0.1
units, the measured solubility corresponds to the new pH, invalidating the target pH 7.4 measurement.
Phase Separation: Transfer the suspension to an ultracentrifuge tube and spin at 15,000
×g
for 15 minutes at 37°C. Causality: Ultracentrifugation is preferred over syringe filtration. Highly lipophilic compounds can adsorb onto filter membranes, leading to artificially low solubility readings.
Analytical Quantification: Carefully extract the supernatant, dilute it in the mobile phase (e.g., Acetonitrile/Water), and quantify the concentration using HPLC-UV against a pre-established calibration curve.
Figure 2: Standard shake-flask protocol for thermodynamic solubility determination.
Formulation Strategies for Drug Development
Given the extremely low aqueous solubility of 5-(3-Aminophenyl)-2-methylphenol at physiological pH, raw crystalline dosing will likely result in poor oral bioavailability. Formulation scientists should consider the following strategies:
Salt Formation: Synthesizing a hydrochloride (HCl) salt targeting the primary amine can drastically improve dissolution rates in the acidic environment of the stomach.
Amorphous Solid Dispersions (ASDs): Utilizing polymers like HPMCAS or PVP to trap the compound in its amorphous state, eliminating the high crystal lattice energy barrier.
Cyclodextrin Complexation: The biphenyl moiety is highly amenable to inclusion within the hydrophobic cavity of Hydroxypropyl-
β
-cyclodextrin (HP
β
CD), which shields the lipophilic core from the aqueous environment while the cyclodextrin's exterior provides water solubility.
References
National Toxicology Program.RoC Profile: 4-Aminobiphenyl.
Australian Government Department of Health.2-Phenylphenol and salts - Evaluation statement.
An In-depth Technical Guide to the Receptor Binding Affinity and Target Identification of 5-(3-Aminophenyl)-2-methylphenol
Abstract In the landscape of modern drug discovery, the precise identification of a molecule's biological target and the quantitative characterization of its binding affinity are foundational pillars for successful thera...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the landscape of modern drug discovery, the precise identification of a molecule's biological target and the quantitative characterization of its binding affinity are foundational pillars for successful therapeutic development. A thorough understanding of these parameters is essential for elucidating the mechanism of action, optimizing lead compounds, and predicting both efficacy and potential off-target effects.[1][2] This guide outlines a comprehensive, multi-tiered strategy for the systematic pharmacological profiling of the novel small molecule, 5-(3-Aminophenyl)-2-methylphenol (herein designated APMP). We present an integrated workflow that begins with hypothesis generation through advanced in silico prediction, proceeds to unbiased experimental target discovery using chemical proteomics, and culminates in the rigorous quantitative assessment of binding kinetics and functional activity. This document is intended for researchers, scientists, and drug development professionals, providing not only the theoretical basis for each methodological choice but also detailed, field-proven protocols and data interpretation frameworks.
Introduction: The Imperative for Target Deconvolution
The compound 5-(3-Aminophenyl)-2-methylphenol (APMP) represents a novel chemical entity with potential therapeutic value. Its structure, featuring a phenol ring, an amino group, and a methyl substituent, suggests possible interactions with a range of biological macromolecules. However, without empirical data, its pharmacological profile remains unknown. The journey from a promising chemical structure to a viable drug candidate is contingent upon answering two fundamental questions: What proteins does it bind to, and how strongly does it bind?
This guide eschews a rigid, one-size-fits-all template, instead adopting a fluid, logic-driven approach that mirrors a real-world scientific investigation. We will progress from broad, computational predictions to highly specific, quantitative biophysical and cellular assays, ensuring that each stage of the investigation informs the next, thereby maximizing efficiency and the probability of success.
Stage 1: Hypothesis Generation - In Silico Target Prediction
Before committing to resource-intensive wet-lab experiments, a robust in silico analysis is performed to generate a data-driven, testable hypothesis. Computational methods leverage vast databases of known chemical structures and their biological activities to predict the most probable targets for a novel compound like APMP.[3][4][5] This approach is cost-effective and rapidly narrows the field of potential targets from the entire proteome to a manageable list for experimental validation.
Rationale & Causality
We employ a dual-pronged computational strategy to maximize the reliability of our predictions. By combining ligand-based and structure-based methods, we leverage different underlying principles, and a consensus between these approaches significantly increases the confidence in a predicted target.[6][7]
Ligand-Based Approach (Chemical Similarity): This method operates on the principle of "guilt by association." If APMP is structurally similar to known drugs or probes, it is likely to share one or more of their biological targets. We utilize algorithms like the Similarity Ensemble Approach (SEA) and platforms such as SwissTargetPrediction, which compare the 2D topology of APMP against curated databases of bioactive ligands.[7]
Structure-Based Approach (Reverse Docking): This technique computationally "docks" the 3D conformation of APMP into the binding sites of thousands of protein crystal structures.[4][8] A scoring function then estimates the binding energy, providing a rank-ordered list of potential protein targets based on the predicted stability of the APMP-protein complex.
Workflow: Computational Target Fishing
Caption: Workflow for in silico prediction of biological targets for APMP.
Data Presentation: Hypothetical In Silico Screening Results
The output of this stage is a prioritized list of potential targets.
Predicted Target
Gene Name
Prediction Method
Confidence Score
Rationale / Known Ligand Class
Dopamine Receptor D2
DRD2
Ligand-Based
0.85
Structural similarity to known aminophenol-scaffold GPCR ligands.
Similarity to other phenolic antioxidants and inhibitors.[6]
Carbonic Anhydrase 2
CA2
Structure-Based
7.2/10
Predicted hydrogen bonding with zinc-coordinating histidines.
Stage 2: Unbiased Target Discovery - Affinity-Based Chemical Proteomics
With a list of hypotheses in hand, we move to an unbiased experimental approach to identify direct binding partners of APMP from a complex biological milieu, such as a cell lysate. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful "fishing" technique that uses the compound itself as bait to isolate its protein targets.[9][10][11]
Rationale & Self-Validation
This method provides direct physical evidence of an interaction. Its trustworthiness is ensured by incorporating a crucial control: a competitive elution. By incubating the captured proteins with an excess of free, unmodified APMP, only the true, specific binding partners will be displaced from the affinity matrix. This control is paramount for distinguishing genuine targets from proteins that bind non-specifically to the matrix or linker.[12]
Objective: To isolate and identify proteins from a cell lysate that specifically bind to APMP.
1. Synthesis of APMP-Affinity Probe:
a. Identify a chemically tractable position on the APMP molecule for linker attachment, distal from the core pharmacophore (e.g., via the amino group, after appropriate protection of the phenol).
b. Synthesize a linker arm (e.g., a polyethylene glycol chain) terminating in a biotin moiety.
c. Covalently attach the linker to APMP to create the final APMP-biotin probe.
d. Characterize the final product via NMR and LC-MS to confirm identity and purity.
2. Preparation of Affinity Matrix:
a. Equilibrate streptavidin-coated magnetic beads in lysis buffer.
b. Incubate the beads with the APMP-biotin probe to allow for high-affinity streptavidin-biotin binding, thus immobilizing the probe.
c. Wash the beads extensively to remove any unbound probe.
3. Protein Pull-Down:
a. Prepare a native protein lysate from a relevant human cell line (e.g., HEK293T for general screening or a disease-relevant line).
b. Incubate the cell lysate with the APMP-functionalized beads for 2-4 hours at 4°C to allow for protein binding.
c. Use a magnetic rack to separate the beads (with bound proteins) from the unbound lysate.
d. Perform a series of stringent washes with lysis buffer to remove non-specifically bound proteins.
4. Competitive Elution:
a. Resuspend the washed beads in lysis buffer containing a high concentration (e.g., 100 µM) of free, unmodified APMP.
b. Incubate for 1 hour to allow the free compound to displace specifically bound proteins.
c. Magnetically separate the beads and collect the supernatant, which now contains the eluted target proteins.
5. Protein Identification by LC-MS/MS:
a. Perform a buffer exchange and protein concentration step on the eluate.
b. Digest the proteins into peptides using trypsin.
c. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
d. Search the acquired mass spectra against a human protein database (e.g., UniProt) to identify the proteins present in the eluate.
The identification of a binding partner via AC-MS is a critical discovery, but it is qualitative. The next logical step is to quantify the interaction. This provides the binding affinity (typically the dissociation constant, KD), which is a crucial parameter for assessing the compound's potency.[13] A lower KD value signifies a stronger binding interaction. We will use Surface Plasmon Resonance (SPR), a gold-standard, label-free biophysical technique.[14][15][16]
Rationale & Causality
SPR offers several advantages: it is label-free, meaning neither the protein nor the small molecule needs modification; it provides real-time data, allowing for the determination of not just affinity (KD) but also the kinetic rate constants for association (ka) and dissociation (kd).[17] The dissociation rate, or "off-rate," is particularly important as it determines the drug-target residence time, a parameter that often correlates better with in vivo efficacy than affinity alone.[14]
Objective: To determine the KD, ka, and kd for the interaction between APMP and a purified target protein identified in Stage 2.
1. Target Protein Immobilization:
a. Select a high-purity preparation of the target protein (e.g., recombinant human Estrogen Receptor Beta).
b. Covalently immobilize the protein onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling) to a target density.
c. A reference flow cell is prepared in parallel (e.g., activated and blocked without protein) to subtract bulk refractive index changes.
2. Binding Analysis:
a. Prepare a dilution series of APMP in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). A typical concentration range would span from 0.1x to 10x the expected KD.
b. Sequentially inject each concentration of APMP over both the target and reference flow cells, starting with the lowest concentration. This is the "association phase."
c. Following each injection, flow the running buffer alone over the chip to monitor the "dissociation phase."
d. Between different concentrations, a regeneration solution may be injected to remove all bound APMP and return to baseline, if necessary.
3. Data Processing and Analysis:
a. The response from the reference cell is subtracted from the target cell to obtain the specific binding signal.
b. The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.
c. This fitting process globally calculates the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Data Presentation: Hypothetical Quantitative Binding Data
Target Protein
Assay Method
KD (nM)
ka (1/Ms)
kd (1/s)
Drug-Target Residence Time (1/kd)
Estrogen Receptor Beta
SPR
85
1.2 x 105
1.0 x 10-2
100 seconds
Dopamine Receptor D2
Radioligand Assay*
Ki = 250 nM
-
-
-
Cyclooxygenase-2
SPR
1200
5.0 x 104
6.0 x 10-2
16.7 seconds
*Note: For membrane proteins like GPCRs, which can be challenging to purify for SPR, an orthogonal method like a competitive radioligand binding assay is often employed to determine the inhibition constant (Ki), another measure of affinity.[18][19]
Stage 4: Functional Characterization - Cellular Mechanism of Action
Demonstrating binding is necessary but not sufficient. We must determine the functional consequence of APMP binding to its target. Does it activate the protein (agonism), inhibit it (antagonism), or have another modulatory effect? This is assessed using cell-based functional assays that measure a downstream event in the target's signaling pathway.
Rationale & Causality
Let us hypothesize, based on our previous results, that Estrogen Receptor Beta (ESR2) is a high-affinity target. ESR2 is a nuclear receptor that, upon ligand binding, translocates to the nucleus and modulates gene transcription. A common functional readout is a reporter gene assay, where cells are engineered to express a reporter protein (e.g., luciferase) under the control of an estrogen-responsive element (ERE). An increase in luciferase activity indicates receptor activation (agonism).
Objective: To determine if APMP acts as an agonist or antagonist of Estrogen Receptor Beta.
1. Cell Culture and Transfection:
a. Culture a suitable cell line that is low in endogenous estrogen receptors (e.g., HEK293T).
b. Co-transfect the cells with two plasmids: one expressing full-length human ESR2 and a second containing a luciferase reporter gene driven by an ERE promoter.
2. Compound Treatment (Agonist Mode):
a. Plate the transfected cells in a multi-well plate.
b. Treat the cells with a dose-response curve of APMP (e.g., from 1 nM to 100 µM).
c. Include a positive control (e.g., 17β-Estradiol) and a vehicle control (e.g., 0.1% DMSO).
d. Incubate for 18-24 hours.
3. Compound Treatment (Antagonist Mode):
a. Prepare a separate plate of cells.
b. Co-treat the cells with a fixed, sub-maximal concentration of 17β-Estradiol (e.g., its EC80) and a dose-response curve of APMP.
c. This will determine if APMP can inhibit the activation caused by the natural ligand.
4. Signal Detection and Analysis:
a. Lyse the cells and add a luciferase substrate reagent.
b. Measure the resulting luminescence using a plate reader.
c. For agonist mode, plot luminescence vs. APMP concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
d. For antagonist mode, plot the inhibition of the estradiol signal vs. APMP concentration to determine the IC50.
Visualization: Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway for APMP as an ESR2 agonist.
Conclusion and Integrated View
This technical guide has detailed a systematic, multi-stage strategy for the comprehensive characterization of 5-(3-Aminophenyl)-2-methylphenol. By integrating in silico prediction, unbiased chemical proteomics, quantitative biophysics, and cell-based functional assays, we can construct a high-fidelity pharmacological profile of APMP.
The hypothetical data presented suggests that APMP is a moderately potent ligand for Estrogen Receptor Beta with potential activity at other targets. The quantitative affinity and kinetic data from SPR, combined with the functional data from the reporter assay, would provide a robust foundation for initiating a medicinal chemistry program to optimize the potency and selectivity of the APMP scaffold. Subsequent studies would focus on building structure-activity relationships (SAR), assessing absorption, distribution, metabolism, and excretion (ADME) properties, and eventually, evaluating efficacy in preclinical disease models.[20][21] This logical, evidence-based progression is the hallmark of modern, efficient drug discovery.
References
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? Retrieved from [Link]
Scarcina, I., et al. (2025, November 23). A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. Chemosensors. Retrieved from [Link]
Tecan Journal. (n.d.). Dramatically increasing throughput and efficiency of SPR analysis to accelerate drug discovery. Retrieved from [Link]
Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Retrieved from [Link]
Wang, Z., et al. (2018). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. BMC Bioinformatics. Retrieved from [Link]
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved from [Link]
Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]
Bantscheff, M., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. Retrieved from [Link]
Mak, K. K., & Artis, D. R. (2024). Identifying novel drug targets with computational precision. Computational and Structural Biotechnology Journal. Retrieved from [Link]
Mayr, F., et al. (2020, July 2). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. Retrieved from [Link]
Mayr, F., et al. (2020, September 26). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. International Journal of Molecular Sciences. Retrieved from [Link]
Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]
Annis, D. A., et al. (2001). Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process. Analytical Chemistry. Retrieved from [Link]
Bantscheff, M., & Döll, C. (2025, August 7). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. ResearchGate. Retrieved from [Link]
Martin, S. F., & Narayanan, S. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Retrieved from [Link]
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
Sharma, S., & Di Capua, A. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Omega. Retrieved from [Link]
BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]
HyCON Labs. (n.d.). Techniques for Choosing and Developing a Drug Candidate. Retrieved from [Link]
Receptor.AI. (n.d.). Strategy and technology pipeline for drug candidate design. Retrieved from [Link]
Sadybekov, A., et al. (2019). A Guide to In Silico Drug Design. Pharmaceuticals. Retrieved from [Link]
Hypha Discovery. (n.d.). A checklist for drug candidate selection. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacophore Rationale
In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and protein-protein interaction (PPI) modulators heavily relies on privileged biaryl scaffolds. Among these, 5-(3-Aminophenyl)-2-methylphenol and its structural derivatives have emerged as highly versatile pharmacophores.
As an Application Scientist evaluating structural activity, the rationale for utilizing this specific scaffold is rooted in its stereoelectronic properties. The meta-amino group on the phenyl ring acts as a critical hydrogen-bond donor/acceptor, perfectly suited for anchoring into the hinge region of kinase ATP-binding pockets. Concurrently, the ortho-methyl group on the phenol ring induces a specific dihedral twist between the two aromatic systems. This steric hindrance restricts free rotation, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding.
This technical guide dissects the three primary biological activities of this scaffold—kinase inhibition, clathrin-mediated endocytosis (CME) modulation, and redox regulation—while providing field-proven, self-validating experimental workflows for their evaluation.
Primary Biological Activities
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9, when complexed with Cyclin T1 (CycT1), forms the Positive Transcription Elongation Factor b (P-TEfb). This complex is responsible for phosphorylating Serine 2 on the C-terminal domain of RNA Polymerase II, a mandatory step for the transcriptional elongation of short-lived anti-apoptotic genes (e.g., Mcl-1, Myc).
Derivatives coupling the 2-methylphenol core with pyrimidine moieties have been extensively profiled as highly specific, ATP-competitive inhibitors of CDK9/CycT1 [1]. The aminophenol system deeply penetrates the ATP pocket, while appended phosphonate or phosphinate groups interact with the solvent-exposed region, driving selectivity over other CDKs.
Fig 1: CDK9/CycT1 signaling pathway and mechanism of transcriptional elongation inhibition.
Table 1: Representative SAR Trends for Pyrimidine-Coupled Derivatives against CDK9
Data synthesized from structure-activity relationship studies on phosphorus-containing CDK9 inhibitors [1].
Compound Series
Aryl Substituent (Hinge Binder)
Phosphorus Substituent (Solvent Region)
Relative CDK9 Inhibitory Potency
Series A
3-Aminophenyl
Ethyl
Moderate
Series B
3-Aminophenyl
Phenyl
Low
Series C
2-Methoxyphenyl
Ethyl
High
Series D
2-Methoxyphenyl
Propyl
Moderate-High
Causality Insight: The size of the phosphorus substituent directly dictates potency (Ethyl > Propyl > Phenyl) due to steric clashes at the lipophilic boundary of the CDK9 solvent channel.
Clathrin-Mediated Endocytosis (CME) Inhibition
Beyond kinase inhibition, the m-aminophenol motif has been successfully grafted onto naphthoquinone scaffolds (Bolinaquinone analogues) to selectively target the Clathrin Terminal Domain (TD) [2]. By binding to the Clathrin TD, these derivatives block the critical protein-protein interactions required for the assembly of clathrin-coated pits, thereby halting endocytosis and inducing cytotoxicity in rapidly dividing oncogenic cell lines.
Fig 2: Clathrin-mediated endocytosis workflow highlighting the target site of m-aminophenol.
Table 2: Clathrin TD Inhibition by Aminophenol-Naphthoquinone Analogues
Compound ID
Scaffold Modification
Clathrin IC₅₀ (µM)
Cellular Permeability
Analogue 68
3-hydroxy-4-methylphenylamino
~24.0
Moderate
Analogue 71
3-hydroxyphenylamino + 3-chloro
2.77 ± 0.9
High
Analogue 74
4-hydroxyphenylamino + 3-chloro
>30.0
Low
Causality Insight: The meta-positioning of the hydroxyl/amino groups (Analogue 71) is strictly required to satisfy the hydrogen-bonding geometry of the Clathrin TD binding pocket, whereas para-substitution (Analogue 74) results in a complete loss of activity.
Redox Modulation and Radical Scavenging
Derivatives of 2-methylphenol are inherently potent antioxidants. The dual presence of hydroxyl and amino groups allows for intramolecular hydrogen bonding. When subjected to reactive oxygen species (ROS), the abstracted hydrogen atom leaves behind a highly resonance-stabilized phenoxy or amino radical [3]. This mechanism prevents the propagation of lipid peroxidation in cellular membranes.
To rigorously evaluate the biological activity of synthesized 5-(3-Aminophenyl)-2-methylphenol derivatives, the following standardized, self-validating protocols must be employed.
Protocol 1: In Vitro CDK9/CycT1 Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation of the substrate.
Step 1: Reagent Preparation. Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BRIJ-35). Causality: 1 mM DTT must be added fresh to prevent the oxidation of catalytic cysteine residues within the CDK9 active site, which would artificially lower baseline activity.
Step 2: Compound Incubation. Dispense 5 µL of the aminophenol derivative (in 1% DMSO) and 5 µL of recombinant CDK9/CycT1 complex into a 384-well plate. Incubate for 30 minutes at room temperature. Causality: Pre-incubation is critical for ATP-competitive inhibitors with slow-binding kinetics to reach thermodynamic equilibrium before the reaction starts.
Step 3: Reaction Initiation. Add 5 µL of ATP/Substrate mix. Causality: The ATP concentration must be strictly calibrated to its apparent
Km
value for CDK9. Using saturating ATP levels will mask the potency of competitive inhibitors, leading to artificially inflated IC₅₀ values.
Step 4: Readout. After 60 minutes, add 15 µL of ADP-Glo reagent to deplete unreacted ATP, followed by 30 µL of Kinase Detection Reagent. Read luminescence.
Self-Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM Staurosporine (positive control). The assay is only valid if Z' > 0.6 , ensuring the dynamic range is sufficient to distinguish true inhibition from assay noise.
This cell-based assay visually and quantitatively assesses the blockade of clathrin pit assembly.
Step 1: Cell Starvation. Seed U2OS cells in a 96-well imaging plate. Wash with PBS and incubate in serum-free DMEM for 2 hours. Causality: Serum starvation forces the recycling of transferrin receptors to the plasma membrane, synchronizing the cells and maximizing the signal-to-noise ratio for the uptake pulse.
Step 2: Inhibitor Treatment. Treat cells with the aminophenol derivative (e.g., 10 µM) for 30 minutes. Causality: A short 30-minute window ensures that the observed phenotype is due to direct target engagement (Clathrin TD) rather than downstream off-target cytotoxicity or transcriptional changes.
Step 3: Pulse-Chase. Add 25 µg/mL Alexa Fluor 488-conjugated Transferrin for 15 minutes at 37°C.
Step 4: Acid Wash. Immediately wash the cells with ice-cold acidic buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.8) for 2 minutes. Causality: The acid wash strips any un-internalized, surface-bound transferrin. Without this step, surface fluorescence cannot be distinguished from true vesicular endocytosis.
Self-Validation Checkpoint: Include a well treated with 80 µM Dynasore (a known dynamin/endocytosis inhibitor). If the Dynasore control still shows intracellular fluorescent puncta, the acid wash step failed, and the plate must be discarded. Complete ablation of signal in this well validates the system.
References
Németh, G., et al. (2014). "Synthesis and Evaluation of Phosphorus Containing, Specific CDK9/CycT1 Inhibitors." Journal of Medicinal Chemistry, 57(10), 3939-3965. URL:[Link]
E., Abdel-Hamid. (2017). "Synthesis of Bolinaquinone Analogues as Clathrin Inhibitors and Cytotoxic Agents." University of Newcastle Open Research Repository. URL:[Link]
F., Al-Rimawi, et al. (2020). "Structure−DPPH Scavenging Activity Relationships: Parallel Study of Catechol and Guaiacol Acid Derivatives." ResearchGate. URL:[Link]
Protocols & Analytical Methods
Method
Topic: Strategic Dissolution of 5-(3-Aminophenyl)-2-methylphenol in DMSO for Cellular Assays
An Application Note and Protocol from the Office of the Senior Application Scientist **Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effectiv...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution and handling of 5-(3-Aminophenyl)-2-methylphenol for cell culture applications. Recognizing the challenges associated with solubilizing small molecules for biological assays, this guide moves beyond a simple set of instructions. It elucidates the critical interplay between the compound's physicochemical properties, the unique characteristics of Dimethyl Sulfoxide (DMSO) as a solvent, and the sensitivity of cellular systems. We present a detailed, field-proven protocol for preparing high-concentration stock solutions, performing serial dilutions, and establishing best practices for storage and use, thereby ensuring experimental reproducibility and data integrity.
Foundational Principles: Understanding the Compound and Solvent
The success of any cell-based assay hinges on the precise and consistent delivery of the test compound to the biological system. For hydrophobic molecules like 5-(3-Aminophenyl)-2-methylphenol, this presents a significant challenge. The choice of solvent is therefore not a trivial procedural step but a critical experimental parameter.
Profile: 5-(3-Aminophenyl)-2-methylphenol
5-(3-Aminophenyl)-2-methylphenol, also known as 5-Amino-o-cresol, is an aromatic organic compound. Its structure, containing both a phenol and an amine group, dictates its chemical behavior and solubility. While specific solubility data in DMSO is not extensively published, its molecular structure suggests limited aqueous solubility, necessitating the use of a strong organic solvent for creating stock solutions.
Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent prized for its ability to dissolve a vast array of compounds that are otherwise insoluble in aqueous buffers.[4][5] However, its utility is coupled with potential biological consequences that must be carefully managed.
Hygroscopicity: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation either in the stock vial or upon dilution.[6] Therefore, the use of anhydrous, high-purity DMSO (≥99.9%) is non-negotiable.
Cellular Toxicity: DMSO is not biologically inert. At concentrations commonly above 0.5%, it can inhibit cell proliferation, induce cell cycle arrest, and even trigger apoptosis.[7][8][9] The sensitivity to DMSO is highly dependent on the cell line and the duration of exposure.[8][10] It is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible, typically ≤0.5% and ideally ≤0.1%.[7][8][11]
Precipitation Upon Dilution: A concentrated stock in 100% DMSO may appear perfectly clear, but the compound can crash out of solution when rapidly diluted into an aqueous environment like cell culture media.[4] This is a common source of experimental variability. A stepwise dilution strategy is essential to mitigate this effect.[11]
Experimental Workflow: From Powder to Working Solution
The following diagram and protocols outline a validated workflow for preparing 5-(3-Aminophenyl)-2-methylphenol for cell-based experiments. This process is designed to maximize solubility and stability while minimizing potential artifacts from the solvent.
Caption: Workflow for preparing 5-(3-Aminophenyl)-2-methylphenol solutions.
Detailed Protocols
Protocol 1: Preparation of a 50 mM Concentrated Stock Solution
This protocol details the preparation of a high-concentration stock, which serves as the foundation for all subsequent experimental dilutions.
Mass (mg) = 50 mmol/L × 0.001 L × 123.15 g/mol × 1000 mg/g = 6.16 mg
Weighing: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh 6.16 mg of 5-(3-Aminophenyl)-2-methylphenol directly into the tube.
Expert Note: Weighing a small amount of powder can be challenging. It is acceptable to weigh a slightly different amount (e.g., 6.5 mg) and adjust the volume of DMSO accordingly to achieve the target 50 mM concentration.
Dissolution:
a. Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the compound.[6]
b. Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect against a light source to ensure no solid particles remain.
c. If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes.[4]
d. As a last resort for stubborn compounds, gentle warming in a 37°C water bath for a few minutes can be attempted, but be aware that heat can degrade sensitive compounds.[4]
Aliquoting and Storage:
a. Once the compound is completely dissolved, creating a clear solution, immediately aliquot the stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
b. Causality: Aliquoting is critical to prevent repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture into the DMSO stock.[6][11]
c. Label each aliquot clearly with the compound name, concentration, and date.
d. Store aliquots at -20°C for short-to-mid-term storage (1-6 months) or at -80°C for long-term storage, protected from light.[6]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the concentrated stock into cell culture medium for direct application to cells. The key is to minimize the final DMSO concentration while preventing compound precipitation.
Procedure:
Thaw Stock: Remove a single aliquot of the 50 mM stock solution from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the entire volume at the bottom.
Intermediate Dilution (if necessary): For creating a range of concentrations, it is best practice to first perform serial dilutions in 100% DMSO. For example, to create a 5 mM stock from your 50 mM stock, dilute 10 µL of the 50 mM stock into 90 µL of 100% DMSO.
Final Dilution into Medium:
a. Pre-warm the required volume of your complete cell culture medium (containing serum, if used) to 37°C.
b. To prepare a 50 µM working solution, you will perform a 1:1000 dilution of the 50 mM stock.
c. Pipette 999 µL of the pre-warmed medium into a sterile tube.
d. Add 1 µL of the 50 mM stock solution directly into the medium.
e. Immediately and thoroughly mix by vortexing or inverting the tube several times. Do not simply pipette up and down, as this can create localized high concentrations of DMSO that promote precipitation.
f. The final DMSO concentration in this working solution will be 0.1% (1/1000).
Prepare Vehicle Control: A proper vehicle control is essential for attributing any observed cellular effects to the compound itself, rather than the solvent.[12]
a. Prepare a parallel solution containing the same final concentration of DMSO without the compound.
b. In this example, add 1 µL of pure anhydrous DMSO to 999 µL of your pre-warmed cell culture medium to create a 0.1% DMSO vehicle control.
Application: Use the freshly prepared working solutions and vehicle controls to treat your cells immediately. Do not store diluted aqueous solutions, as the compound is likely to be unstable or precipitate over time.
Application
Recommended Final DMSO Concentration
Rationale
Sensitive/Primary Cells
≤ 0.1%
Primary cells are often less robust than immortalized cell lines and more susceptible to solvent toxicity.[4]
Standard Cell Lines
0.1% - 0.5%
Generally well-tolerated, but should be empirically determined for your specific cell line and assay duration.[7][8]
High-Throughput Screening
0.1% - 1.0%
Higher concentrations may be used for initial screens but must be kept consistent across all plates and validated.[4]
Troubleshooting and Best Practices
Issue: Compound Precipitates in Stock Solution.
Cause: Insufficient DMSO, low-purity/wet DMSO, or compound has low solubility.
Solution: Try sonicating or gentle warming.[4] If it persists, you must prepare a new stock at a lower concentration. Always use fresh, anhydrous DMSO.[6]
Issue: Compound Precipitates Upon Dilution in Media.
Cause: Rapid change in solvent polarity.
Solution: Perform a stepwise dilution. Instead of a single 1:1000 dilution, try a 1:100 dilution followed by a 1:10 dilution. Ensure the media is at 37°C and contains serum (if applicable), as serum proteins can help stabilize some compounds.[13]
Best Practice: The Vehicle Control. Always, without exception, include a vehicle control group in your experiments that treats cells with media containing the exact same final concentration of DMSO as your highest-dose compound treatment.[4][12] This is the only way to correctly interpret your data.
Best Practice: Sterility. DMSO itself is bacteriostatic, so filtering the 100% DMSO stock is generally not required and can lead to compound loss due to membrane binding.[14] All subsequent handling should be performed in a sterile environment (e.g., a biosafety cabinet) using sterile materials.
References
Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells?. Retrieved from [Link]
DergiPark. (n.d.). Solvent-driven stability: UV spectroscopy study of phenolic substances. Retrieved from [Link]
Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Retrieved from [Link]
de Abreu, V. C., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved from [Link]
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
Honda, S., et al. (2018). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. J-Stage. Retrieved from [Link]
ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments?. Retrieved from [Link]
Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
Reddit. (2025, June 16). small molecule aliquots in DMSO. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 5-Amino-2-methylphenol. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Distinct effects of polyphenols and solvents on dentin collagen crosslinking interactions and biostability. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties. Retrieved from [Link]
Chemsrc. (2025, August 21). 5-Amino-2-methylphenol. Retrieved from [Link]
ChemBK. (2024, April 9). 5-amino-2-methylphenol. Retrieved from [Link]
Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]
Cosmetic Ingredient Review. (2023, June 27). Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics. Retrieved from [Link]
Ministry of Health, Labour and Welfare, Japan. (2017, March 17). Chemical Substance: 2-Methyl-5-aminophenol. Retrieved from [Link]
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Wikipedia. (n.d.). m-Cresol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-m-cresol. PubChem. Retrieved from [Link]
5-(3-Aminophenyl)-2-methylphenol HPLC-UV analysis protocol and mobile phase conditions
An Application Note and Protocol for the HPLC-UV Analysis of 5-(3-Aminophenyl)-2-methylphenol Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultra...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the HPLC-UV Analysis of 5-(3-Aminophenyl)-2-methylphenol
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 5-(3-Aminophenyl)-2-methylphenol. The compound, a substituted aminophenol, is relevant as a potential intermediate or impurity in pharmaceutical manufacturing. This protocol details a reversed-phase HPLC method that provides excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and drug development environments. The rationale behind the selection of chromatographic parameters is discussed to provide a comprehensive understanding of the method's development, in line with the principles of analytical lifecycle management.[1][2]
Introduction
5-(3-Aminophenyl)-2-methylphenol is an aromatic compound containing both a weakly basic amino group and a weakly acidic phenolic hydroxyl group. The accurate quantification of such molecules is critical in the pharmaceutical industry to ensure the purity of active pharmaceutical ingredients (APIs) and to monitor potential degradation products or process-related impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for this purpose due to its versatility, reproducibility, and compatibility with a wide range of analytes.[3]
The primary challenge in analyzing aminophenols is managing their ionizable nature, which can lead to poor peak shape (tailing) and shifting retention times if the mobile phase pH is not adequately controlled. This method addresses this challenge by utilizing a buffered mobile phase to ensure consistent ionization of the analyte, leading to symmetric and reproducible peaks. The selection of a C18 stationary phase provides a robust retention mechanism based on hydrophobic interactions, which is ideal for this type of aromatic compound.[4] This document provides a step-by-step protocol for the analysis, along with a discussion of the method validation strategy based on International Council for Harmonisation (ICH) guidelines.[5][6][7]
Experimental Methodology
Instrumentation and Equipment
HPLC System: An Agilent 1260 Infinity II LC System, Thermo Ultimate 3000, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[8]
Chromatographic Data System (CDS): Chromeleon CDS, Empower, or equivalent.
Analytical Balance: Calibrated to 0.01 mg.
pH Meter: Calibrated with standard buffers.
Volumetric Glassware: Class A.
Filtration: 0.45 µm PTFE or nylon syringe filters.
Water: Deionized (DI) water, filtered and purified to >18 MΩ·cm.
Ammonium Acetate: Analytical reagent grade.
Acetic Acid: Glacial, analytical reagent grade.
Chromatographic Conditions
All critical chromatographic parameters are summarized in the table below. The selection of these conditions is designed to provide optimal separation and peak shape.
Parameter
Condition
Column
Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.[8]
Mobile Phase A
10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.
Mobile Phase B
Acetonitrile (ACN)
Gradient Program
Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
UV at 275 nm
Run Time
20 minutes
Rationale for Method Parameters
Stationary Phase: A C18 column is the industry standard for reversed-phase chromatography, offering robust hydrophobic retention for aromatic compounds.[3][4] The end-capped silica provides reduced silanol activity, which minimizes secondary interactions with the basic amino group, thereby improving peak symmetry.
Mobile Phase: The use of a 10 mM ammonium acetate buffer at pH 5.0 is critical. This pH is between the pKa of the phenolic proton (around 10) and the pKa of the anilinium ion (around 4-5), ensuring a consistent ionization state for the analyte and minimizing peak tailing. Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with the buffer system.[9] A gradient elution is employed to ensure the timely elution of the main analyte while also eluting any more hydrophobic impurities, providing a comprehensive purity profile within a reasonable run time.
Detection Wavelength: Aromatic compounds like aminophenols typically exhibit strong UV absorbance. While maximum absorbance might be at a lower wavelength, 275 nm is selected to provide a good balance of sensitivity and selectivity, avoiding potential interference from the solvent front and other matrix components.[10][11]
Protocol
Preparation of Solutions
Mobile Phase A (10 mM Ammonium Acetate, pH 5.0):
Weigh approximately 0.77 g of ammonium acetate and dissolve it in 1 L of DI water.
Stir until fully dissolved.
Adjust the pH to 5.0 ± 0.05 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter.
Filter the solution through a 0.45 µm membrane filter.
Standard Stock Solution (500 µg/mL):
Accurately weigh approximately 25 mg of 5-(3-Aminophenyl)-2-methylphenol reference standard into a 50 mL volumetric flask.
Add approximately 30 mL of methanol and sonicate for 5 minutes or until fully dissolved.
Allow the solution to return to room temperature.
Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8°C and protected from light.
Working Standard Solution (50 µg/mL):
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
Dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
Mix thoroughly. This solution should be prepared fresh daily.
Sample Preparation:
Accurately weigh a sample containing approximately 25 mg of 5-(3-Aminophenyl)-2-methylphenol into a 50 mL volumetric flask.
Follow steps 2-4 from the Standard Stock Solution preparation.
Perform a 1-in-10 dilution of the resulting solution using the 50:50 mobile phase mixture to achieve a target concentration of 50 µg/mL.
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
The general workflow for the analysis is depicted below.
Caption: HPLC analysis workflow from preparation to reporting.
System Suitability Test (SST)
Before initiating any sample analysis, the performance of the chromatographic system must be verified.
Inject the Working Standard Solution (50 µg/mL) five times consecutively.
Evaluate the results against the criteria in the table below.
Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
≥ 2000
RSD of Peak Area
≤ 2.0% for n=5 injections
RSD of Retention Time
≤ 1.0% for n=5 injections
Method Validation Strategy
To ensure this method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[5][6] The following is a summary of the required validation experiments.
Specificity: Analyze a blank (diluent), a standard solution, and a sample solution. Spike the sample with known related substances or degradation products to demonstrate that the peak for 5-(3-Aminophenyl)-2-methylphenol is free from interference.
Linearity: Prepare at least five concentrations of the analyte across a range of 50% to 150% of the nominal concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Range: The range is established by the linearity study and should cover the expected concentrations in routine analysis.
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), in triplicate. The mean recovery should be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should meet predefined criteria.
Robustness: Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability criteria must be met under all varied conditions.[2]
Conclusion
The HPLC-UV method described provides a reliable and robust tool for the quantitative analysis of 5-(3-Aminophenyl)-2-methylphenol. The use of a buffered mobile phase and a modern C18 column chemistry ensures excellent peak shape and reproducible results. The method is straightforward to implement and, upon successful validation, is suitable for use in regulated quality control laboratories for purity and assay testing of pharmaceutical materials.
References
SIELC Technologies. (n.d.). 4-Aminophenol. Retrieved from [Link]
Yoshida, T., & Tsuru, D. (1981). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst, 106(1265), 811-814. Retrieved from [Link]
Sternson, L. A., & DeWitte, W. J. (1976). Determination of aminophenol isomers by high-speed liquid chromatography. Journal of Chromatographic Science, 14(10), 499-500. Retrieved from [Link]
Badea, I. A., Axinte, L., & Vladescu, L. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367-2375. Retrieved from [Link]
Badea, I. A., Axinte, L., & Vladescu, L. (2012). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate. Retrieved from [Link]
Wiczling, P., Struck-Lewicka, W., & Kaliszan, R. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5122. Retrieved from [Link]
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]
Logoyda, L., Kondratova, Y., & Korobko, D. (2023). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia, 70(2), 523-530. Retrieved from [Link]
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
Gonzalez, D. H., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. Communications Chemistry, 5, 124. Retrieved from [Link]
Ansari, M. N., et al. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation. International Journal of Pharma Research & Review, 5(2), 1-12. Retrieved from [Link]
SIELC Technologies. (2018). Separation of 3-Aminophenol on Newcrom R1 HPLC column. Retrieved from [Link]
Ansari, M. N. (2016). UV Method for P-Aminophenol Detection. Scribd. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]
Jones, R. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Retrieved from [Link]
Chow, C. W. K., et al. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(1), 143-149. Retrieved from [Link]
HELIX Chromatography. (2021). HPLC Methods for analysis of 4-Aminophenol. Retrieved from [Link]
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
Lab Manager. (2023). ICH Q2(R2) and Q14: A Modernized Approach. Retrieved from [Link]
YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
Postnova Analytics. (n.d.). Agilent ZORBAX Column Selection Guide for HPLC. Retrieved from [Link]
Popova, M., et al. (2020). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin, 66(Suppl 1), 161-162. Retrieved from [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
Google Patents. (2021). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]
LCGC International. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
Characterization of 5-(3-Aminophenyl)-2-methylphenol by LC-MS/MS: Fragmentation Analysis and Method Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive guide to the analysis of 5-(3-aminophenyl)-2-methylphenol using Liquid Chromatog...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive guide to the analysis of 5-(3-aminophenyl)-2-methylphenol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide a detailed, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The core of this document is an in-depth elucidation of the compound's collision-induced dissociation (CID) fragmentation pattern, which is critical for its unambiguous identification and structural confirmation. The methodologies and insights presented herein are designed to be directly applicable for researchers in pharmaceutical development, chemical synthesis, and quality control, providing a robust framework for the characterization of biphenyl derivatives and related aromatic amines.
Introduction
5-(3-Aminophenyl)-2-methylphenol is a substituted biphenyl derivative containing three key functional groups: a phenolic hydroxyl, an aromatic amine, and a methyl group. As a bifunctional aromatic compound, it serves as a valuable intermediate in organic synthesis and may be relevant in the development of pharmaceuticals or as a specialty chemical. Given its structure, it can also be considered a potential metabolite or degradation product of more complex molecules, such as certain azo dyes.
The unambiguous identification and quantification of such molecules in complex matrices necessitate highly selective and sensitive analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technology for this purpose, offering excellent chromatographic resolution combined with the specificity of mass analysis.[1][2] This guide provides a foundational LC-MS/MS method and explores the underlying principles of its fragmentation in the gas phase, moving beyond a simple list of steps to explain the causality behind key experimental choices.
Analyte Properties and Methodological Considerations
Understanding the physicochemical properties of 5-(3-aminophenyl)-2-methylphenol is crucial for developing a rational and effective LC-MS/MS method. The molecule's structure features both a basic site (the amino group) and an acidic site (the phenolic hydroxyl group), making its ionization behavior pH-dependent.
Property
Value
Source
Chemical Formula
C₁₃H₁₃NO
-
Synonyms
3'-Amino-6'-methyl-[1,1'-biphenyl]-3-ol
-
Molecular Weight
199.25 g/mol
-
Monoisotopic Mass
199.0997 u
-
Protonated Ion [M+H]⁺
m/z 200.1070
-
Key Functional Groups
Primary Aromatic Amine, Phenolic Hydroxyl, Methyl
-
The primary amino group is the most basic site on the molecule and is readily protonated. Therefore, Electrospray Ionization (ESI) in the positive ion mode is the logical choice for achieving high sensitivity. The addition of an acid, such as formic acid, to the mobile phase will ensure the analyte is predominantly in its protonated form ([M+H]⁺) prior to entering the mass spectrometer, maximizing the ionization efficiency.[3]
Experimental Workflow and Protocols
The overall analytical workflow is designed for clarity, robustness, and reproducibility. It begins with simple sample preparation, followed by chromatographic separation and tandem mass spectrometry analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Protocol 1: Standard Preparation
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 5-(3-aminophenyl)-2-methylphenol standard. Dissolve in 1 mL of LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution.
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. For example, dilute 10 µL of the stock solution into 990 µL of methanol to create a 10 µg/mL intermediate solution. Then, dilute 100 µL of the intermediate solution into 900 µL of the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid).
Storage: Store stock solutions at -20°C. Prepare fresh working solutions daily.
Protocol 2: LC-MS/MS System Parameters
This protocol is a validated starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
Parameter
Recommended Value
Rationale
Column
C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Provides excellent retention and separation for moderately polar aromatic compounds.[3][4]
Mobile Phase A
Water + 0.1% Formic Acid
Formic acid aids in positive mode ionization by protonating the analyte.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Acetonitrile is a common organic solvent providing good elution strength.
Gradient
5% B to 95% B over 8 min; hold at 95% B for 2 min
A gradient ensures efficient elution and sharp peak shapes for analytes with varying polarities.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column to ensure optimal chromatographic efficiency.
Column Temp.
40 °C
Improves peak shape and reduces viscosity, leading to better reproducibility.
Injection Vol.
5 µL
A typical volume to avoid column overloading while ensuring sufficient signal.
Table 2: Tandem Mass Spectrometry Parameters
Parameter
Recommended Value
Rationale
Ionization Mode
ESI Positive
Maximizes sensitivity by protonating the basic amino group.[2]
Precursor Ion (m/z)
200.1
Corresponds to the protonated molecule, [C₁₃H₁₃NO + H]⁺.
Scan Type
Product Ion Scan
To generate a full fragmentation spectrum from the selected precursor.
Collision Gas
Argon or Nitrogen
Standard inert gases used for collision-induced dissociation.
Collision Energy
Ramped 15-45 eV
A ramped energy ensures that both low-energy (stable fragments) and high-energy (smaller fragments) dissociation pathways are observed.[5]
Capillary Voltage
3.5 kV
Optimized to achieve stable and efficient electrospray.
Source Temp.
150 °C
Aids in desolvation of the ESI droplets.
Desolvation Temp.
400 °C
Ensures complete solvent evaporation before ions enter the mass analyzer.
Results: The Fragmentation Pattern of 5-(3-Aminophenyl)-2-methylphenol
Upon infusion or chromatographic separation, the MS1 full scan reveals a prominent ion at m/z 200.1 , confirming the presence of the protonated molecular ion [M+H]⁺. Subsequent isolation and fragmentation of this precursor ion via CID yield a characteristic product ion spectrum. The major fragmentation pathways are driven by the molecule's key structural features: the protonated amine, the stable aromatic rings, and the inter-ring C-C bond.
Table 3: Major Product Ions and Proposed Fragmentations
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss
Proposed Formula of Fragment
Proposed Fragmentation Pathway
200.1
183.1
-17.0 (NH₃)
[C₁₃H₁₀O]⁺
Loss of Ammonia: A characteristic and often dominant fragmentation for protonated primary amines.[6]
200.1
171.1
-29.0 (H₃CNH₂)
[C₁₂H₈O]⁺
Loss of Methylamine (rearrangement required)
200.1
155.1
-45.0 (NH₃ + CO)
[C₁₂H₁₀]⁺
Sequential loss of ammonia followed by carbon monoxide from the resulting phenolic structure.[7]
200.1
107.1
-93.0 (C₆H₅NH₂)
[C₇H₇O]⁺
Cleavage of the inter-ring C-C bond with charge retention on the 2-methylphenol moiety.
200.1
94.1
-106.0 (C₇H₇O•)
[C₆H₈N]⁺
Cleavage of the inter-ring C-C bond with charge retention on the protonated aniline moiety.
Elucidation of Fragmentation Pathways
The fragmentation of protonated 5-(3-aminophenyl)-2-methylphenol is governed by the drive to form stable product ions. The proton, localized on the amino group, facilitates the cleavage of adjacent bonds.
Application Note: In Vivo Dosing Strategies and Vehicle Selection for 5-(3-Aminophenyl)-2-methylphenol
Executive Summary 5-(3-Aminophenyl)-2-methylphenol (C₁₃H₁₃NO) is a biphenyl derivative characterized by a highly lipophilic core flanked by an amphoteric functional profile (a weakly acidic phenol and a weakly basic anil...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-(3-Aminophenyl)-2-methylphenol (C₁₃H₁₃NO) is a biphenyl derivative characterized by a highly lipophilic core flanked by an amphoteric functional profile (a weakly acidic phenol and a weakly basic aniline). While these features make it an attractive scaffold for target engagement, they severely restrict its aqueous solubility at physiological pH (7.4) (). This application note provides a comprehensive, self-validating guide to selecting, formulating, and administering appropriate in vivo vehicles to ensure consistent bioavailability and reproducible pharmacokinetic (PK) data in rodent models.
Physicochemical Profiling & Causality in Formulation
To design a robust formulation system, researchers must understand the causality behind the compound's behavior in solution:
Lipophilicity (Estimated logP ~2.5–3.5): The biphenyl core drives the compound out of aqueous phases, leading to rapid precipitation in standard buffers (e.g., PBS or Saline).
Amphoteric Nature: The phenol group (pKa ~9.5) and the primary amine (pKa ~4.6) mean the molecule is predominantly un-ionized in the blood (pH 7.4). Adjusting the pH to extremes (<3 or >10) could dissolve the compound but would cause severe injection-site necrosis in vivo.
Metabolic Liability: The exposed phenol and aniline groups are prime targets for hepatic first-pass metabolism (glucuronidation, sulfation, and N-acetylation).
Therefore, simple aqueous buffers fail. The formulation must actively disrupt the crystal lattice using co-solvents and prevent precipitation upon dilution in the bloodstream using surfactants or complexing agents ().
Vehicle Selection Matrix
The following table summarizes the quantitative data for the three primary vehicle systems used for lipophilic small molecules like 5-(3-Aminophenyl)-2-methylphenol.
Formulation
Composition (v/v)
Mechanism of Solubilization
Recommended Routes
Max Dosing Vol (Mice)
Formulation A
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Co-solvent + Micellar dispersion
IV, IP, PO
5 mL/kg (IV), 10 mL/kg (PO)
Formulation B
20% HP-β-CD in ddH₂O
Hydrophobic inclusion complexation
IV, IP, SC, PO
10 mL/kg (IV/IP)
Formulation C
0.5% Methylcellulose (MC) in ddH₂O
Viscous suspension (non-dissolving)
PO only
10 mL/kg (PO)
Table 1: Comparison of in vivo vehicle strategies. Formulation A is widely considered the gold standard for achieving true solutions of lipophilic derivatives ().
Formulation Workflow Visualization
Decision tree for selecting in vivo vehicles for 5-(3-Aminophenyl)-2-methylphenol.
Protocol 1: Preparation of Formulation A (The "Gold Standard" Solution)
Causality Check: The order of addition is strictly non-negotiable. Adding saline before the surfactant will cause immediate, irreversible precipitation of the biphenyl core.
Materials:
5-(3-Aminophenyl)-2-methylphenol (Powder)
Anhydrous DMSO
PEG300 (Polyethylene glycol 300)
Tween 80 (Polysorbate 80)
Sterile 0.9% Saline
Step-by-Step Procedure (for 1 mL of 5 mg/mL dosing solution):
Primary Solubilization: Weigh 5.0 mg of the compound into a sterile glass vial. Add 100 µL (10% v/v) of anhydrous DMSO. Vortex vigorously for 60 seconds until a completely clear solution is achieved. Rationale: DMSO disrupts the crystalline lattice.
Co-solvent Stabilization: Add 400 µL (40% v/v) of PEG300 to the vial. Vortex for 30 seconds. Rationale: PEG300 acts as a miscible bridge between the highly polar DMSO and the aqueous phase to follow.
Micelle Formation: Add 50 µL (5% v/v) of Tween 80. Vortex for 30 seconds. Rationale: The non-ionic surfactant coats the solubilized molecules, preventing nucleation when introduced to water.
Aqueous Dilution: Slowly add 450 µL (45% v/v) of sterile 0.9% Saline dropwise while continuously vortexing.
Validation: Visually inspect the solution against a dark background. It must be perfectly clear. If turbidity is observed, the compound has crashed out, and the batch must be discarded.
Protocol 2: Preparation of Formulation B (HP-β-CD Complexation)
Causality Check: Cyclodextrins require time and kinetic energy to form inclusion complexes with lipophilic drugs.
Step-by-Step Procedure (for 1 mL of 2 mg/mL dosing solution):
Vehicle Prep: Dissolve 200 mg of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1 mL of sterile ddH₂O to create a 20% (w/v) solution.
Compound Addition: Add 2.0 mg of 5-(3-Aminophenyl)-2-methylphenol directly to the 20% HP-β-CD solution.
Complexation: Sonicate the mixture in a water bath at 37°C for 30–45 minutes. Rationale: Thermal and acoustic energy drives the lipophilic biphenyl core into the hydrophobic cavity of the cyclodextrin ring, shielding it from the aqueous environment.
Sterilization: Filter the resulting clear solution through a 0.22 µm PTFE syringe filter prior to IV administration.
Pharmacokinetic (PK) Considerations for Dosing
When dosing 5-(3-Aminophenyl)-2-methylphenol, researchers must account for its specific metabolic liabilities:
Oral (PO) Dosing: Due to the exposed phenol group, expect high hepatic extraction (first-pass metabolism) via UGT (uridine 5'-diphospho-glucuronosyltransferase) enzymes. If PO efficacy is low, switch to IP or IV to bypass the gut wall and immediate hepatic portal clearance.
Intravenous (IV) Dosing: Administer slowly (over 30-60 seconds) when using Formulation A. Rapid injection of 10% DMSO/PEG300 can cause transient histamine release or hemolysis in mice.
References
Title: Solubility Testing in Drug Discovery: Key Insights and Methods
Source: AxisPharm
URL: [Link]
Title: An inhibitor-mediated beta-cell dedifferentiation model reveals distinct roles for FoxO1 in glucagon repression and insulin maturation
Source: Molecular Metabolism (PubMed/NCBI)
URL: [Link]
Method
Application Note: Preparation, Handling, and Storage of 5-(3-Aminophenyl)-2-methylphenol Stock Solutions
Introduction & Executive Summary 5-(3-Aminophenyl)-2-methylphenol is a structurally complex biphenyl derivative characterized by the presence of two highly reactive functional groups: an ortho-cresol (methylphenol) moiet...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Executive Summary
5-(3-Aminophenyl)-2-methylphenol is a structurally complex biphenyl derivative characterized by the presence of two highly reactive functional groups: an ortho-cresol (methylphenol) moiety and a primary aromatic amine (aniline). In preclinical drug development, biochemical assays, and cell culture workflows, maintaining the structural integrity of such small molecules is paramount.
Both the phenol and aniline groups are highly susceptible to auto-oxidation, which can lead to the formation of reactive quinones, N-oxides, or azo-dimers[1][2]. This application note provides a causality-driven, self-validating protocol for preparing and storing stock solutions of 5-(3-Aminophenyl)-2-methylphenol to ensure reproducible assay performance and prevent the generation of pan-assay interference compounds (PAINS)[3].
Mechanistic Insights into Stability (E-E-A-T)
The Role of the Solvent: Why Anhydrous DMSO?
Like many biphenyl compounds and kinase inhibitors, 5-(3-Aminophenyl)-2-methylphenol exhibits poor aqueous solubility but high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO)[4][5]. However, DMSO is highly hygroscopic. Absorption of atmospheric water introduces dissolved oxygen, which acts as a primary catalyst for the oxidation of the electron-rich aniline and phenol rings[6].
The Causality of Degradation
Understanding the degradation pathways is critical for rationalizing the handling protocols:
Phenol Oxidation : Exposure to ambient light and dissolved oxygen catalyzes the one-electron oxidation of the phenol group to a phenoxy radical, subsequently forming a highly reactive quinone methide.
Aniline Oxidation : The primary amine can undergo N-oxygenation or bimolecular coupling to form azo-dimers[1].
Assay Interference : These degradation products not only reduce the effective concentration of the active pharmaceutical ingredient (API) but can also covalently modify target proteins (via Michael addition to cysteines), yielding false-positive readouts.
To mitigate these risks, the protocols below emphasize the exclusion of moisture, oxygen, and light, alongside the strict avoidance of freeze-thaw cycles[7].
Data Presentation: Physicochemical & Storage Parameters
Table 1: Physicochemical Profile of 5-(3-Aminophenyl)-2-methylphenol
Parameter
Specification / Estimate
Impact on Handling
Molecular Formula
C₁₃H₁₃NO
-
Molecular Weight
199.25 g/mol
Requires precise microbalance weighing.
Solubility (Aqueous)
Low (< 1 mM)
Requires DMSO or DMF for primary stock.
Solubility (DMSO)
High (≥ 50 mM)
Ideal for concentrated master stocks.
Oxidation Potential
High
Requires inert atmosphere and amber vials.
Light Sensitivity
Moderate to High
Photo-oxidation risk; protect from UV/Vis light.
Table 2: Recommended Storage Conditions and Shelf-Life
Protocol A: Preparation of 10 mM Master Stock Solution
Note: Perform all steps in a clean, static-free environment. Wear appropriate PPE (nitrile gloves, lab coat, safety glasses).
Thermal Equilibration : Remove the lyophilized solid 5-(3-Aminophenyl)-2-methylphenol from -20°C storage. Place the sealed vial in a desiccator and allow it to equilibrate to room temperature (RT) for at least 30–45 minutes.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which accelerates hydrolysis and oxidation upon dissolution.
Weighing : Weigh the required mass (e.g., 1.99 mg for 1 mL of 10 mM stock) using a calibrated analytical microbalance. Transfer to a sterile, amber glass vial.
Reconstitution : Add the calculated volume of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity, stored over molecular sieves).
Causality: Standard benchtop DMSO contains significant water content. Anhydrous DMSO prevents the introduction of dissolved oxygen[3].
Dissolution : Pipette the solution gently up and down to dissolve the compound.
Critical Step: Do not vortex vigorously. Vortexing introduces micro-bubbles of oxygen into the solvent, accelerating oxidative degradation. If the compound is stubborn, use a brief ultrasonic bath (max 5 minutes) at RT[8].
Sterilization (Optional) : If the stock will be used in prolonged cell-based assays, filter the solution through a 0.2 µm solvent-resistant PTFE syringe filter.
Protocol B: Aliquoting and Long-Term Storage
Aliquoting : Dispense the 10 mM master stock into single-use aliquots (e.g., 20–50 µL) using sterile, amber polypropylene microcentrifuge tubes.
Causality: Small aliquots eliminate freeze-thaw cycles. Repeated freezing and thawing physically shears the compound, introduces condensation, and degrades the API[4][7].
Inert Gas Purging : Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each tube for 3–5 seconds before capping tightly.
Causality: Displacing ambient oxygen neutralizes the primary driver of oxidative degradation for both the aniline and phenol moieties.
Flash Freezing & Storage : Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer for long-term storage.
Mandatory Visualizations
Fig 1. Standardized workflow for the preparation and storage of oxidation-sensitive stock solutions.
Fig 2. Primary oxidative degradation pathways of aminobiphenylols in hygroscopic media.
Wolf A, Shimamura S, Reinhard FBM. "Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility." Methods in Molecular Biology. 2012;803:265-71. URL: [Link]
ACS Publications. "Electrochemical Oxidation for Low Concentration of Aniline in Neutral pH Medium." Environmental Science & Technology. 2005. URL: [Link]
National Center for Biotechnology Information (PMC). "Diverse N-Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants." Angew Chem Int Ed Engl. 2024. URL: [Link]
Protocol for testing 5-(3-Aminophenyl)-2-methylphenol in enzymatic assays
Application Note: Preclinical Enzymatic Profiling of 5-(3-Aminophenyl)-2-methylphenol as a Putative p38α MAPK Modulator Introduction & Scientific Rationale Small molecule fragments featuring biphenyl and aminophenol moti...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preclinical Enzymatic Profiling of 5-(3-Aminophenyl)-2-methylphenol as a Putative p38α MAPK Modulator
Introduction & Scientific Rationale
Small molecule fragments featuring biphenyl and aminophenol motifs are privileged scaffolds in early-stage drug discovery. The test article, 5-(3-Aminophenyl)-2-methylphenol , possesses both a hydrogen-bond donating/accepting aminophenol ring and a hydrophobic methyl-substituted phenol. This structural profile makes it highly primed to occupy the conserved adenine-binding pocket (hinge region) of serine/threonine kinases, such as the p38α Mitogen-Activated Protein Kinase (MAPK), a major target in inflammatory disease and oncology[1].
To rigorously evaluate the inhibitory potency (IC₅₀) and mechanism of action (MOA) of this compound, this protocol utilizes the ADP-Glo™ Kinase Assay platform. Unlike traditional radiometric or antibody-based assays, ADP-Glo is a homogeneous, bioluminescent assay that measures the accumulation of ADP, making it universally applicable to any ADP-generating enzyme[2][3].
Causality in Assay Selection:
Physiological Relevance: The ADP-Glo assay maintains high sensitivity even at millimolar ATP concentrations. Demonstrating inhibitor potency at physiological ATP levels (~1-5 mM) is critical to accurately predict cellular efficacy for ATP-competitive inhibitors[2][4].
False-Positive Mitigation: The two-step depletion/detection mechanism yields a high signal-to-background ratio and Z'-factors routinely >0.7, minimizing the statistical noise that plagues early fragment screening[4][5].
Experimental Workflow & Mechanistic Overview
The assay operates via a self-validating, two-step biochemical cascade following the primary kinase reaction[5][6]:
Depletion: After the kinase transfers a phosphate from ATP to the substrate, the ADP-Glo™ Reagent is added. This terminates the kinase reaction and actively degrades all unreacted ATP.
Detection: The Kinase Detection Reagent is introduced, which simultaneously converts the generated ADP back into ATP and utilizes a thermostable Ultra-Glo™ Recombinant Luciferase to produce a stable luminescent "glow" proportional to the original kinase activity[5].
Figure 1: Workflow for testing 5-(3-Aminophenyl)-2-methylphenol via ADP-Glo and TR-FRET.
Materials and Reagents
Test Article: 5-(3-Aminophenyl)-2-methylphenol (10 mM stock in 100% anhydrous DMSO).
Enzyme & Substrate: Recombinant Human p38α MAPK (active); ATF2 protein substrate.
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT. Crucial Addition: 0.01% CHAPS is included to prevent compound aggregation, a common source of false-positive inhibition in fragment screening[7].
ATP: Promega Ultra Pure ATP. Standard ATP preparations contain trace ADP which inflates background noise; Ultra Pure ATP is required to maximize assay sensitivity[6].
Step-by-Step Methodology
Protocol 1: Compound Preparation & Pre-Incubation
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 5-(3-Aminophenyl)-2-methylphenol in 100% DMSO. The top concentration in the assay should be 100 µM.
Acoustic Dispensing: Transfer 100 nL of the compound dilutions into a low-volume 384-well solid white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure high precision and maintain a final DMSO concentration of 1%[8].
Enzyme Addition: Add 5 µL of 2X p38α MAPK enzyme solution (diluted in Assay Buffer) to the wells.
Pre-Incubation: Incubate the plate for 15 minutes at room temperature (RT). Causality: Pre-incubation allows the test article to reach binding equilibrium with the enzyme before the competitive substrate (ATP) is introduced. This is vital for accurately capturing slow-binding inhibitors[9].
Protocol 2: Primary Enzymatic Assay (ADP-Glo)
Reaction Initiation: Add 5 µL of 2X ATP/ATF2 substrate mix to initiate the kinase reaction. The final ATP concentration should be set at the enzyme's apparent Kₘ (e.g., 50 µM) for standard screening, or at 1 mM for physiological MOA profiling[4].
Kinase Reaction: Centrifuge the plate briefly (1000 x g, 1 min) and incubate for 60 minutes at RT.
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at RT. Causality: This step halts the kinase reaction and completely depletes the remaining unreacted ATP, dropping the background optical signal to near zero[5][6].
Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT to allow the conversion of ADP to ATP and the subsequent luciferase-mediated light generation[3].
Readout: Measure luminescence using a multimode microplate reader with an integration time of 0.5–1.0 second per well[3].
Protocol 3: Orthogonal Validation (TR-FRET)
Because the primary assay relies on a luciferase reporter, compounds that directly inhibit luciferase or act as optical quenchers will appear as false positives[7].
Any active IC₅₀ generated for 5-(3-Aminophenyl)-2-methylphenol must be cross-validated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
TR-FRET directly detects the phosphorylated product (p-ATF2) using a Europium-labeled anti-phospho antibody, completely bypassing the ATP/ADP and luciferase pathways, thus ensuring the absolute trustworthiness of the hit[7][9].
Data Presentation & Statistical Validation
To ensure the protocol acts as a self-validating system, raw luminescence units (RLU) must be converted to % Inhibition using robust controls: a Positive Control (10 µM SB202190, yielding 100% inhibition)[10] and a Negative Control (1% DMSO vehicle, yielding 0% inhibition).
Table 1: Representative Data Analysis Matrix for 5-(3-Aminophenyl)-2-methylphenol
Defines the potency of the compound. Lower values indicate higher affinity for the p38α hinge region.
Hill Slope (nH)
0.8 – 1.2
A slope near 1.0 indicates standard 1:1 stoichiometric binding. Slopes >1.5 strongly suggest compound aggregation or non-specific denaturation[7].
Z'-Factor
> 0.70
Validates assay robustness. Values >0.7 indicate an excellent assay capable of resolving weak fragment inhibitors[4][8].
Signal-to-Background
> 15-fold
Driven by the use of Ultra Pure ATP and efficient depletion by the ADP-Glo reagent[6].
Note on Data Integrity: If 5-(3-Aminophenyl)-2-methylphenol exhibits a Hill slope > 1.5, the assay must be repeated with increased CHAPS concentration (up to 0.05%) to confirm whether the inhibition is artifactual (due to colloidal aggregation) or target-specific[7].
References
ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed - nih.gov - 2
Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual - promega.com - 6
Improving the solubility of 5-(3-Aminophenyl)-2-methylphenol in aqueous biological buffers
Welcome to the technical support center for 5-(3-Aminophenyl)-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and prac...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 5-(3-Aminophenyl)-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for challenges related to the aqueous solubility of this compound in biological buffers.
Understanding the Molecule: 5-(3-Aminophenyl)-2-methylphenol
5-(3-Aminophenyl)-2-methylphenol is an amphoteric molecule, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group.[1] This dual nature is the key to manipulating its solubility. The solubility of amphoteric compounds is highly dependent on the pH of the solution.[1][2]
Predicted pKa: The phenolic group is predicted to have a pKa around 10, while the amino group is predicted to have a pKa around 4-5.[3][6] This means the compound will be least soluble when the pH is between these two pKa values (the isoelectric point).
Frequently Asked Questions (FAQs)
Q1: Why is my 5-(3-Aminophenyl)-2-methylphenol not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?
At neutral pH, 5-(3-Aminophenyl)-2-methylphenol is near its isoelectric point, where it exists as a neutral zwitterion with minimal charge, leading to poor aqueous solubility. To achieve significant solubility, the pH of the buffer must be adjusted to either fully protonate the amino group (acidic pH) or deprotonate the phenolic group (basic pH).
Q2: I'm seeing a precipitate form when I add my DMSO stock solution of 5-(3-Aminophenyl)-2-methylphenol to my aqueous buffer. What is happening?
This is a common issue known as "precipitation upon dilution." While the compound may be highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility in the final aqueous buffer is much lower.[7] When the concentrated stock is added to the buffer, the final solvent composition may not be sufficient to keep the compound dissolved, causing it to crash out of solution. Strategies to overcome this are discussed in the troubleshooting section below.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The cytotoxicity of DMSO is a critical consideration for in vitro experiments. While it is an excellent solvent, high concentrations can inhibit cell proliferation and induce cytotoxicity.[8] Generally, the final concentration of DMSO in cell culture media should be kept below 0.5%, with some sensitive cell lines requiring even lower concentrations (e.g., ≤ 0.1%).[8][9][10] It is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line and assay.
Q4: Can I heat the solution to improve solubility?
Heating can temporarily increase the solubility of 5-(3-Aminophenyl)-2-methylphenol, as is common for many phenolic compounds which can be recrystallized from hot water.[11][12] However, upon cooling to your experimental temperature (e.g., 37°C or room temperature), the compound may precipitate out. This method is generally not recommended for preparing stable stock solutions for biological assays unless the final working solution remains heated, which is not typical.
This section provides a systematic approach to improving the solubility of 5-(3-Aminophenyl)-2-methylphenol in your aqueous biological buffer.
Workflow for Solubility Enhancement
Caption: A decision-making workflow for troubleshooting the solubility of 5-(3-Aminophenyl)-2-methylphenol.
Strategy 1: pH Adjustment
This is the most direct method for solubilizing ionizable compounds.[][14]
Protocol:
Prepare an acidic or basic buffer:
Acidic Buffer (pH < 4): Prepare a buffer such as a citrate buffer or use your existing buffer and adjust the pH downwards using small additions of 1 M HCl. At this pH, the amino group will be protonated, forming a more soluble salt.
Basic Buffer (pH > 11): Prepare a buffer such as a carbonate-bicarbonate buffer or adjust your existing buffer's pH upwards using small additions of 1 M NaOH. At this pH, the phenolic hydroxyl group will be deprotonated, forming a more soluble phenoxide.
Dissolution: Add the powdered 5-(3-Aminophenyl)-2-methylphenol directly to the pH-adjusted buffer and stir until dissolved.
Final pH Adjustment (if necessary): Once dissolved, the pH can be carefully adjusted back towards the desired experimental pH. Be aware that as you approach the isoelectric point, the compound may precipitate. This method is most successful if your assay can tolerate a pH that is sufficiently far from the isoelectric point.
Causality: By shifting the pH, you are converting the neutral, poorly soluble form of the molecule into a charged, more water-soluble salt.[14]
Strategy 2: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds in aqueous solutions.[7][15]
Common Co-solvents:
Co-solvent
Typical Final Concentration in Assays
Notes
DMSO
< 0.5%
Can interfere with some assays and be cytotoxic at higher concentrations.[8][9][16]
Ethanol
< 1%
Can have biological effects and may cause protein precipitation.
PEG 400
1-5%
Generally well-tolerated in many biological systems.
Propylene Glycol
1-5%
Similar to PEG 400, often used in pharmaceutical formulations.
Protocol:
Prepare a Concentrated Stock: Dissolve the 5-(3-Aminophenyl)-2-methylphenol in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
Serial Dilution: Perform serial dilutions of your concentrated stock in the same co-solvent to create intermediate concentrations.
Final Dilution into Buffer: Add a small volume of the co-solvent stock solution to your pre-warmed (if applicable) aqueous buffer with vigorous vortexing or stirring. It is crucial to add the stock solution to the buffer, not the other way around, to minimize the risk of precipitation.
Vehicle Control: Always include a control group that is treated with the same final concentration of the co-solvent used in your experimental groups.
Causality: Co-solvents work by reducing the polarity of the aqueous solvent, which decreases the energy required to create a cavity for the solute and can disrupt the water's hydrogen-bonding network, making it more favorable for the non-polar solute to dissolve.[]
Strategy 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that are more water-soluble.[17][18][19][20]
Protocol:
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.
Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in your biological buffer at a concentration typically ranging from 1-10% (w/v).
Complexation: Add the powdered 5-(3-Aminophenyl)-2-methylphenol to the cyclodextrin-containing buffer.
Incubation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
Causality: The hydrophobic portion of 5-(3-Aminophenyl)-2-methylphenol is encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous buffer, effectively solubilizing the entire complex.[18][]
Strategy 4: Surfactant-Assisted Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds.[22][23][24][25]
Protocol:
Choose a Surfactant: Non-ionic surfactants like Tween® 80 or Poloxamer 188 are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.[23][24]
Prepare Surfactant Solution: Prepare a solution of the surfactant in your biological buffer at a concentration above its CMC.
Dissolution: Add the 5-(3-Aminophenyl)-2-methylphenol to the surfactant solution and stir until it dissolves. Sonication may aid in this process.
Causality: The hydrophobic core of the micelles provides a favorable environment for the non-polar regions of 5-(3-Aminophenyl)-2-methylphenol, effectively sequestering it from the aqueous environment and increasing its apparent solubility.[24][25]
Experimental Design and Validation
Caption: A workflow for validating your chosen solubilization protocol.
References
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC. Retrieved from [Link]
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC. Retrieved from [Link]
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved from [Link]
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025, March 2). IJPPR. Retrieved from [Link]
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH. Retrieved from [Link]
The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). JOCPR. Retrieved from [Link]
What effects does DMSO have on cell assays?. (2017, August 3). Quora. Retrieved from [Link]
Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. (2026, March 20). Eureka by PatSnap. Retrieved from [Link]
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). Retrieved from [Link]
A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. (n.d.). PMC. Retrieved from [Link]
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. (n.d.). PMC. Retrieved from [Link]
4-Aminophenol. (n.d.). Wikipedia. Retrieved from [Link]
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025, August 10). PMC. Retrieved from [Link]
The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... (n.d.). ResearchGate. Retrieved from [Link]
Study on Reversible Solubilization by Adjusting Surfactant Properties. (2023, May 5). MDPI. Retrieved from [Link]
4-AMINOPHENOL. (n.d.). Ataman Kimya. Retrieved from [Link]
Preventing oxidation and degradation of 5-(3-Aminophenyl)-2-methylphenol during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with 5-(3-Aminophenyl)-2-methylphenol.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with 5-(3-Aminophenyl)-2-methylphenol. This compound—a biphenyl derivative containing both an electron-rich phenol and an aniline moiety—is highly susceptible to oxidative degradation.
This guide moves beyond generic storage advice. It explains the thermodynamic and kinetic causality behind degradation, provides self-validating protocols, and establishes a robust framework to ensure the integrity of your API (Active Pharmaceutical Ingredient) from receipt to formulation.
Troubleshooting FAQs: Mechanistic Insights
Q1: Why does my batch of 5-(3-Aminophenyl)-2-methylphenol turn yellow or brown over time?A: The discoloration is a direct visual indicator of auto-oxidation. Both the hydroxyl (-OH) and amino (-NH₂) groups are strongly electron-donating, which increases the electron density on the biphenyl ring system and significantly lowers the molecule's oxidation potential. When exposed to atmospheric oxygen, these groups undergo a loss of electrons to form phenoxyl and aminyl radical intermediates. These radicals rapidly couple or further oxidize to form extended, highly conjugated quinone imines and polymeric species, which absorb light in the visible spectrum and appear as dark yellow, brown, or red impurities[3, 5].
Q2: What are the absolute best practices for long-term storage of the solid powder?A: The solid API must be stored in a tightly sealed, amber glass container under an inert atmosphere (preferably Argon) at -20°C [3].
Causality: Amber glass blocks UV/visible light, preventing photo-catalyzed homolytic cleavage that initiates radical formation. Argon is chosen over Nitrogen because it is denser than air (1.78 g/L vs. 1.22 g/L); it effectively "blankets" the powder, displacing oxygen upwards and out of the vial's headspace. The -20°C temperature thermodynamically decelerates any residual oxidative or hydrolytic reactions.
Q3: I need to formulate this API into a liquid solution. How do I prevent rapid degradation during experiments?A: Solutions are exponentially more vulnerable to oxidation than solids due to increased molecular mobility and dissolved oxygen. You must degas your solvents by sparging them with an inert gas and add a compatible antioxidant[3]. For aqueous or polar organic solutions, adding 0.1% (w/v) Ascorbic Acid acts as a sacrificial reducing agent. For lipid-based or non-polar formulations, Butylated Hydroxytoluene (BHT) should be used [1].
Q4: Can standard excipients cause my stored API to degrade?A: Yes. Excipient compatibility is a critical failure point. Common excipients like povidone (PVP) or crospovidone often contain trace levels of hydroperoxides generated during their own manufacturing processes [2]. These peroxides act as potent oxidizing agents, rapidly degrading aminophenols even in the absence of atmospheric oxygen. Always use low-peroxide grade excipients and screen for trace transition metals (like Cu²⁺ or Fe³⁺), which catalyze radical formation [1].
Visualizing the Degradation Pathway
Understanding the chemical pathway is essential for implementing the correct preventative measures.
Oxidative degradation pathway of 5-(3-Aminophenyl)-2-methylphenol.
The following table summarizes the primary degradation vectors, their mechanistic impact, and the quantitative targets required to stabilize the compound.
Degradation Vector
Mechanistic Action
Mitigation Strategy
Quantitative Target
Atmospheric Oxygen
Drives auto-oxidation to quinone imines [4].
Argon blanketing; inert glovebox handling.
Headspace O₂ < 0.1%
UV / Visible Light
Photo-catalyzes radical formation [1].
Amber glassware; opaque secondary packaging.
0% UV transmittance
Dissolved Oxygen
Accelerates solution-phase oxidation.
Solvent sparging (N₂/Ar); Antioxidants.
Dissolved O₂ < 0.5 ppm
Trace Peroxides
Direct oxidation via excipient impurities [2].
Use low-peroxide excipients (e.g., anhydrous lactose).
Peroxide value < 5 mEq/kg
Thermal Stress
Increases kinetic rate of degradation [3].
Cryogenic or sub-zero storage.
Storage at -20°C to -80°C
Self-Validating Experimental Protocols
To ensure scientific integrity, every procedure must be a self-validating system. This means the protocol includes built-in checkpoints to verify that the environment is truly protective before the API is committed.
Protocol A: Inert Packaging and Storage of Solid API
This protocol ensures the solid powder is protected from oxygen and moisture during long-term storage.
Step-by-Step Methodology:
Preparation: Transfer the API, amber glass storage vials, PTFE-lined caps, and a cobalt-based oxygen/moisture indicator pill (e.g., Ageless Eye) into an inert atmosphere glovebox.
Purge: Purge the glovebox with high-purity Argon until the internal sensors read <1 ppm O₂ and <1 ppm H₂O.
Aliquot: Dispense the 5-(3-Aminophenyl)-2-methylphenol into single-use aliquots to prevent repeated freeze-thaw and oxygen exposure cycles during future use.
Capping: Seal the amber vials tightly with the PTFE-lined caps.
Secondary Packaging: Place the sealed vials into an opaque, aluminized Mylar pouch along with the oxygen indicator pill and a silica desiccant packet. Heat-seal the pouch.
Storage: Transfer the sealed pouch to a -20°C freezer.
Self-Validation Checkpoint: Inspect the oxygen indicator pill through the Mylar pouch's transparent window before opening a stored batch. If the pill is pink, the microenvironment has successfully maintained <0.1% O₂. If it has turned blue, the seal has failed, the batch is compromised, and purity must be re-verified via HPLC before use.
Protocol B: Preparation of Oxidation-Resistant Stock Solutions
This protocol prevents rapid degradation when the API is dissolved for assays or formulation.
Step-by-Step Methodology:
Solvent Degassing: Place the required volume of solvent (e.g., Methanol or DMSO) in a Schlenk flask. Sparge the solvent with high-purity Nitrogen gas for 30 minutes. Causality: According to Henry's Law, sparging reduces the partial pressure of oxygen above the liquid, driving dissolved oxygen out of the solvent.
Antioxidant Addition: Add 0.1% (w/v) Ascorbic Acid (for aqueous/polar) or BHT (for non-polar) to the degassed solvent and stir until dissolved [1, 3].
API Dissolution: Under a continuous flow of Nitrogen, add the required mass of 5-(3-Aminophenyl)-2-methylphenol to the solvent.
Storage: Transfer the solution to an amber vial, flush the headspace with Argon for 10 seconds, and seal immediately.
Self-Validation Checkpoint: Perform a baseline UV-Vis spectrophotometry reading immediately after preparation. Aminophenol oxidation products exhibit strong absorbance in the visible region (400-500 nm). A successfully prepared, unoxidized solution will have an initial Absorbance at 450 nm (
A450
) of < 0.01. Any increase in
A450
over time quantitatively validates the onset of degradation before visible color changes are detectable by the human eye.
Workflow Visualization
Self-validating workflow for oxidation-resistant API solution preparation.
References
Pharma.Tips. "Addressing Instability in APIs Prone to Oxidation in Tablet Formulations." Available at:[Link]
ACS Publications. "Advanced Oxidation Chemistry of Paracetamol. UV/H2O2-Induced Hydroxylation/Degradation Pathways." Available at:[Link]
Wikipedia. "Aniline - Oxidation." Available at:[Link]
Troubleshooting
Troubleshooting low yield in the chemical synthesis of 5-(3-Aminophenyl)-2-methylphenol
An invaluable intermediate in the development of pharmaceuticals and specialized polymers, 5-(3-Aminophenyl)-2-methylphenol presents a synthetic challenge where success hinges on navigating the complexities of modern cro...
Author: BenchChem Technical Support Team. Date: April 2026
An invaluable intermediate in the development of pharmaceuticals and specialized polymers, 5-(3-Aminophenyl)-2-methylphenol presents a synthetic challenge where success hinges on navigating the complexities of modern cross-coupling chemistry. Achieving high yields requires a nuanced understanding of the reaction mechanism and meticulous control over experimental variables.
This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and FAQs to diagnose and resolve issues leading to low yields in the synthesis of this key molecule. As Senior Application Scientists, we offer insights grounded in mechanistic principles and field-proven experience.
Synthetic Pathway Overview
The synthesis of 5-(3-Aminophenyl)-2-methylphenol is typically achieved via palladium-catalyzed cross-coupling reactions. The two most prominent strategies involve the formation of a key carbon-carbon bond via Suzuki-Miyaura coupling or a carbon-nitrogen bond via Buchwald-Hartwig amination. The choice of pathway often depends on the commercial availability and stability of the starting materials.
Route A: Suzuki-Miyaura Coupling
This route constructs the central biaryl C-C bond by coupling an aryl halide with an organoboron reagent. A common implementation involves reacting a halogenated cresol derivative with an aminophenylboronic acid.
Caption: Buchwald-Hartwig amination approach.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes?
Low conversion is a frequent issue in palladium-catalyzed cross-couplings, often tracing back to the catalyst system, reaction conditions, or reagent quality. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination; a failure at any stage will stall the reaction.
[1][2]
Caption: Decision tree for diagnosing low reaction conversion.
Potential Causes & Solutions
Catalyst Inactivity: The active catalyst is a Pd(0) species. Many reactions start with a more stable Pd(II) salt (like Pd(OAc)₂) which must be reduced in situ to Pd(0) to enter the catalytic cycle. [3]Inefficient reduction leads to low activity.
Solution: Use a pre-catalyst, which is a stable Pd(II) complex designed for easy and reliable generation of the active Pd(0) species. [4]Alternatively, ensure your reduction conditions are adequate if starting from a simple salt.
Inappropriate Ligand Choice: The ligand stabilizes the palladium center, and its electronic and steric properties are critical. For electron-rich phenols and anilines, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often required to promote the key steps of oxidative addition and reductive elimination.
[1][5][6] * Solution: Switch to a more appropriate ligand. For Suzuki couplings, ligands like SPhos or XPhos can be effective. For Buchwald-Hartwig aminations, BrettPhos and RuPhos are excellent starting points.
[7]
Incorrect Base or Solvent:
Suzuki Coupling: The base activates the boronic acid to facilitate transmetalation. [8][9]Common bases include carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄). The solvent must solubilize the reagents and facilitate the reaction; mixtures of toluene/water or dioxane/water are common.
[10] * Buchwald-Hartwig Amination: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine or the Pd-amine complex. [11][12]Aprotic solvents like toluene, dioxane, or THF are typically used. [13]Using protic solvents can inhibit the reaction.
Reagent Purity and Preparation:
Oxygen: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel is a common cause of failure.
Water Content: While Suzuki reactions often benefit from some water, boronic acids can degrade via protodeboronation if excess water is present. [14]Buchwald-Hartwig reactions are generally more sensitive to water.
Solution: Ensure all reagents are pure and dry (where required). Thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Maintain an inert atmosphere throughout the reaction.
Parameter
Suzuki-Miyaura
Buchwald-Hartwig
Rationale
Pd Source
Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts
Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts
Pre-catalysts offer more reliable activation to Pd(0). [4]
Base activates the boronic acid (Suzuki) or deprotonates the amine (Buchwald-Hartwig). [8][11]
Solvent
Toluene/H₂O, Dioxane, THF
Toluene, Dioxane, THF
Aprotic solvents are generally preferred to avoid side reactions. [13]
Temperature
80-110 °C
80-110 °C
Provides energy to overcome activation barriers.
Q2: My reaction is producing significant side products, leading to a low yield. What are they and how can I prevent them?
The formation of byproducts is a clear indicator that reaction conditions are favoring undesired pathways. Identifying these products can provide crucial clues for optimization.
Caption: Competing side reactions that divert intermediates from the main catalytic cycle.
Common Side Products and Mitigation Strategies
Homocoupling of Boronic Acid (Suzuki): The formation of a biaryl product derived from two molecules of the boronic acid (e.g., 3,3'-diaminobiphenyl). This is often promoted by the presence of oxygen or high catalyst loading.
[15] * Mitigation: Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere. Use the minimum effective catalyst loading.
Protodeborylation (Suzuki): The C-B bond of the boronic acid is cleaved by a proton source, replacing it with a hydrogen atom. This consumes the nucleophile and forms aniline as a byproduct.
[14][15] * Mitigation: Use anhydrous solvents and reagents. Avoid overly acidic or basic conditions that can accelerate this process. Sometimes, using boronic esters (e.g., pinacol esters) can enhance stability.
Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom (e.g., forming 2-methylphenol). This can occur if a hydride source is present, sometimes generated from the solvent or base.
[14] * Mitigation: Choose a stable solvent (e.g., dioxane, toluene). Ensure the base is not acting as a hydride donor.
Catalyst Precipitation (Palladium Black): If the ligands are not effectively stabilizing the palladium nanoparticles, they can aggregate and precipitate out of solution as inactive "palladium black". [15]This brings the catalytic cycle to a halt.
Mitigation: Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:2). Avoid excessively high temperatures, which can promote ligand dissociation and catalyst decomposition.
Q3: My analysis shows good conversion, but the isolated yield after purification is poor. How can I improve my product isolation?
Aminophenols are notoriously sensitive compounds. Low isolated yields often stem from product loss during workup or degradation during purification.
[16]
Workup & Purification Best Practices
Oxidation Sensitivity: The aminophenol product is highly susceptible to oxidation, which can lead to the formation of colored quinone-imine impurities, significantly darkening the product.
[17] * Protocol: Conduct the aqueous workup and extractions quickly. Consider adding a reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) to the aqueous phase to inhibit oxidation. [18]Perform all purification steps under an inert atmosphere where possible.
Purification Technique:
Column Chromatography: This is effective for separating the product from nonpolar byproducts and residual starting materials.
[16] * Protocol: Use silica gel deactivated with triethylamine (~1-2% in the eluent) to prevent the acidic silica from retaining the basic amine product, which can cause streaking and poor recovery.
Recrystallization: This is an excellent method for obtaining highly pure material if a suitable solvent system can be found.
[16] * Protocol: Test various solvents. A common system for aminophenols is an ethyl acetate/hexane or a water/ethanol mixture. If the product "oils out," the solution may be supersaturated or cooling too quickly. Reheat to dissolve the oil, add more of the more polar co-solvent, and allow for slower cooling.
[16]
General Protocol for Workup and Purification
Upon reaction completion, cool the mixture to room temperature.
Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the organic layer sequentially with water (consider adding a small amount of NaHSO₃) and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue immediately. For chromatography, use a silica gel column with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) containing 1% triethylamine.
For recrystallization, dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly.
Dry the final product under high vacuum and store it under an inert atmosphere in a cool, dark place to prevent degradation.
[16]
Frequently Asked Questions (FAQs)
Q: What are the best "go-to" catalyst systems for synthesizing this molecule?A: For the Suzuki route, a combination of a Pd(II) pre-catalyst like G4-Pd-DavePhos and a base like K₃PO₄ in a dioxane/water solvent system is a robust starting point. For the Buchwald-Hartwig route, a system using a G3-Pd-BrettPhos pre-catalyst with NaOtBu in toluene is highly effective for many amine couplings.
[11][19]
Q: Do I need to protect the amine or phenol groups?A: It is highly recommended. The free -NH₂ and -OH groups have active protons that can react with strong bases. They can also coordinate to the palladium catalyst, potentially inhibiting its activity. Protecting the amine (e.g., as a Boc or Cbz carbamate) and/or the phenol (e.g., as a methyl or benzyl ether) prior to the cross-coupling reaction can significantly improve yield and reduce side reactions. The protecting groups can then be removed in a subsequent step.
Q: How can I effectively monitor the reaction's progress?A: Thin-Layer Chromatography (TLC) is the most common method. [20]Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and visualize the spots under UV light and with a potassium permanganate stain. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used on small aliquots taken from the reaction mixture.
Q: My final product is dark brown/purple. What happened and can I fix it?A: A colored product is almost always due to oxidation of the aminophenol. This can happen during the reaction, workup, or even on storage. To fix this, you can try dissolving the product in a solvent and treating it with activated charcoal to absorb some of the colored impurities, followed by filtration and recrystallization. [16]For future syntheses, follow the stringent inert atmosphere and workup protocols described in Q3.
References
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
BenchChem. (n.d.). Purification techniques for N-Formyl-2-aminophenol from a reaction mixture.
Google Patents. (n.d.). Purification of p-aminophenol.
Google Patents. (n.d.). Process for purifying crude 4-aminophenol.
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
European Patent Office. (n.d.). Purification of N-acetyl aminophenols.
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
Google Patents. (n.d.). PURIFICATION OF p-AMINOPHENOL.
National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
PrepChem.com. (n.d.). Synthesis of 5-amino-o-cresol.
International Journal of Pharmaceutical Sciences Review and Research. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY.
Google Patents. (n.d.). Process for the preparation of 2-amino-5-alkyl-phenols.
Apollo Scientific. (n.d.). 5-Amino-2-methylphenol.
Technical Support Center: Optimizing Liquid-Liquid Extraction of 5-(3-Aminophenyl)-2-methylphenol from Blood Plasma
Welcome to the technical support guide for the extraction of 5-(3-Aminophenyl)-2-methylphenol from blood plasma. This document provides a comprehensive, question-and-answer-based resource for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the extraction of 5-(3-Aminophenyl)-2-methylphenol from blood plasma. This document provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the fundamental principles that empower you to troubleshoot and optimize your liquid-liquid extraction (LLE) methods effectively.
Understanding the Analyte: 5-amino-2-methylphenol
Before any extraction, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge is the foundation for rational method development.[1] The target analyte, 5-amino-2-methylphenol (also known as 5-Amino-o-cresol), is an amphoteric molecule, meaning it has both acidic and basic functional groups. This dual nature is the key to a highly selective extraction strategy.
This section addresses common challenges and questions encountered during method development for 5-amino-2-methylphenol.
Q1: How do I select the most effective organic solvent for extraction?
Answer: The choice of solvent is critical and is governed by the principle of "like dissolves like" and the analyte's partition coefficient (logP).[1][7][10] For 5-amino-2-methylphenol, with a logP between 0.53 and 1.3, you should select a water-immiscible organic solvent of intermediate polarity.
Core Principles:
Polarity Matching: The solvent's polarity should be similar to that of the neutral analyte to maximize partitioning.[1][7]
Immiscibility: The solvent must not be miscible with water to ensure clean phase separation.
Analyte Recovery: The goal is to choose a solvent that maximizes the transfer of the analyte from the aqueous plasma to the organic phase.
Recommended Solvents (Starting Points):
Methyl tert-butyl ether (MTBE): An excellent choice due to its low water solubility, good extraction efficiency for moderately polar compounds, and low tendency to form emulsions.
Ethyl acetate: A more polar option that can be effective, but it has higher water solubility, which can sometimes lead to lower recoveries of the organic phase.
Dichloromethane (DCM): A versatile solvent, but it is denser than water, which means it will be the bottom layer. It can also be more prone to forming emulsions.
You can also use solvent mixtures to fine-tune polarity. For example, adding a small amount of a more polar solvent like isopropanol to a non-polar solvent like hexane can improve recovery.[9]
Q2: My analyte recovery is low and inconsistent. How can I use pH to improve it?
Answer: This is the most critical parameter for extracting 5-amino-2-methylphenol. Because the analyte is amphoteric, its charge state—and therefore its solubility in aqueous vs. organic phases—is entirely dependent on pH. To extract it efficiently, it must be in its neutral form .[1][11]
The Causality:
At Low pH (e.g., pH < 4): The basic amino group will be protonated (-NH₃⁺). The molecule is now charged (a cation) and will preferentially stay in the aqueous plasma.
At High pH (e.g., pH > 11): The acidic phenolic group will be deprotonated (-O⁻). The molecule is now charged (an anion) and will also preferentially stay in the aqueous plasma.
At Intermediate pH (e.g., pH 7.5 - 9.5): The pH is well above the amino pKa and below the phenolic pKa. In this range, the molecule is predominantly in its neutral, un-ionized form, making it significantly more hydrophobic and readily extractable into an organic solvent.
Recommendation: Adjust the pH of the blood plasma sample to pH 8.5 - 9.0 using a suitable buffer (e.g., ammonium buffer) or a dilute base (e.g., 1% ammonium hydroxide) before adding the organic solvent.[12] This simple step will dramatically increase recovery and reproducibility.
Figure 1. Ionization state of 5-amino-2-methylphenol at different pH values.
Q3: I'm consistently getting an emulsion layer between the plasma and my solvent. How can I break it?
Answer: Emulsion formation is a common problem in LLE, especially with complex matrices like plasma which contain surfactants like phospholipids and proteins.[4] An emulsion is a stable dispersion of one liquid in another, preventing clean separation.[13][14]
Troubleshooting Strategies:
Gentle Mixing: Instead of vigorous vortexing, use gentle inversion or rocking for mixing. This reduces the energy input that creates fine droplets.[4]
Centrifugation: Spin the sample tube at a higher speed (e.g., 2,000-4,000 x g) for 5-10 minutes. The increased force can help break the emulsion and compact the interface.[4]
"Salting Out": Add a small amount of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase before extraction.[1][4] This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic-soluble compounds (including the analyte and some emulsifying agents) into the organic phase, which helps break the emulsion.
Temperature Change: Briefly cooling the sample (e.g., in an ice bath) can sometimes alter the stability of the emulsion and promote phase separation.
Solvent Change: If emulsions persist, try a different extraction solvent. MTBE is often less prone to emulsion formation than ethyl acetate or DCM.
Q4: How can I minimize matrix effects and improve the cleanliness of my extract?
Answer: Matrix effects, where co-extracted endogenous components from plasma (like phospholipids) suppress or enhance the analyte's signal in an LC-MS/MS system, are a major source of inaccuracy.[2][6][8] A highly effective way to clean up the sample is to perform a liquid-liquid back-extraction .
The Principle: This technique leverages the analyte's ability to change its charge state with pH. You perform two sequential extractions to leave interferences behind.[1][7]
Workflow:
Forward Extraction: Perform the initial LLE as optimized (e.g., at pH 9). The neutral analyte partitions into the organic solvent, leaving polar impurities in the original plasma sample.
Isolate & Acidify: Transfer the organic layer containing the analyte to a clean tube. Add a fresh, clean aqueous solution with an acidic pH (e.g., pH 2-3, using dilute formic acid or HCl).
Back-Extraction: Mix the phases. At this low pH, the analyte's amino group becomes protonated (-NH₃⁺), making it charged and water-soluble again. It will now partition from the organic solvent into the clean acidic aqueous phase.
Final Analysis: Discard the organic layer, which now contains many neutral, hydrophobic interferences (like lipids). The resulting clean aqueous extract, containing the protonated analyte, can be directly injected for LC-MS analysis.
This two-step process provides a much cleaner sample than a single extraction, significantly reducing matrix effects.[6][15]
Figure 2. Workflow for a selective liquid-liquid back-extraction protocol.
Detailed Experimental Protocol: Optimized LLE with Back-Extraction
This protocol provides a robust starting point. It should be validated to ensure it meets the specific requirements of your assay (e.g., for linearity, accuracy, and precision).[16]
Internal Standard (IS) solution (e.g., an isotope-labeled version of the analyte)
1 M Ammonium Hydroxide solution
Methyl tert-butyl ether (MTBE), HPLC grade
0.1 M Formic Acid in deionized water
Microcentrifuge tubes (1.5 or 2 mL)
Calibrated pipettes, vortex mixer, centrifuge
Procedure:
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 200 µL of blood plasma.
Internal Standard: Add 10 µL of the IS solution to the plasma and briefly vortex.
pH Adjustment (Forward Extraction): Add 20 µL of 1 M Ammonium Hydroxide to basify the plasma to pH ~9. Vortex for 10 seconds.
Solvent Addition: Add 1 mL of MTBE to the tube.
Extraction: Cap the tube and mix using a mechanical shaker or by gentle inversion for 10 minutes. (Avoid vigorous vortexing to prevent emulsions).
Phase Separation: Centrifuge the tube at 4,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
Isolate Organic Phase: Carefully transfer 800 µL of the upper organic (MTBE) layer to a new, clean 1.5 mL microcentrifuge tube, being careful not to disturb the lower aqueous layer or any protein interface.
Back-Extraction: To the new tube containing the MTBE extract, add 100 µL of 0.1 M Formic Acid.
Re-Extraction: Cap the tube and vortex for 2 minutes to facilitate the transfer of the protonated analyte into the acidic aqueous phase.
Final Phase Separation: Centrifuge at 10,000 x g for 5 minutes.
Sample for Analysis: The analyte is now in the lower aqueous layer. Carefully remove and discard the upper MTBE layer. Transfer 80 µL of the final clean aqueous extract into an autosampler vial for LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q: Do I need to perform protein precipitation before LLE?
A: While protein precipitation (PPT) is a common sample preparation step, it is often not necessary when performing a well-optimized LLE. The LLE process itself leaves the bulk of proteins behind in the initial aqueous phase. Combining PPT and LLE can sometimes lead to analyte loss through co-precipitation.
Q: What is a good internal standard for this assay?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 5-amino-2-methylphenol-d₃). A SIL-IS will have nearly identical chemical properties and extraction behavior, allowing it to accurately correct for analyte loss during sample preparation and for matrix effects during analysis.[8]
Q: My organic layer evaporated too quickly. What should I do?
A: This can happen with volatile solvents like diethyl ether. MTBE is less volatile. If you need to evaporate the solvent to concentrate the sample, do so under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C). Avoid high heat, which could degrade the analyte. After back-extraction, the final sample is aqueous and does not require evaporation.
Q: Can this method be automated?
A: Yes. Modern sample preparation can be automated using liquid handling systems. An alternative that is highly amenable to automation is Supported Liquid Extraction (SLE), which uses a solid support (diatomaceous earth) to immobilize the aqueous phase, eliminating the need for shaking and centrifugation steps and preventing emulsion formation.[4][12]
References
ChemBK. (2024). 5-amino-2-methylphenol.
PubChem. (n.d.). 5-Amino-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
Chemsrc. (2025). 5-Amino-2-methylphenol.
Quinn, H. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved from [Link]
Agilent Technologies. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
Pedersen-Bjergaard, S., & Rasmussen, K. E. (1999). Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. Analytical Chemistry, 71(14), 2650–2656. Retrieved from [Link]
Biotage. (2023). How to choose the best elution solvent for SLE?. Retrieved from [Link]
Shintani, H. (2013). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. SciDoc Publishers. Retrieved from [Link]
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
Watson, D. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Retrieved from [Link]
K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]
Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]
PubChem. (n.d.). 3-Amino-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Retrieved from [Link]
K-Jhil. (2024). All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. Retrieved from [Link]
Interchim. (2019). Liquid-liquid extraction (LLE) : introduction to this sample preparation technique. Retrieved from [Link]
Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]
PubChem. (n.d.). 2-(Aminomethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
Quora. (2022). Why is the formation of emulsion in solvent extraction considered as a disadvantage?. Retrieved from [Link]
Biolin Scientific. (2024). How emulsions form and break?. Retrieved from [Link]
Fisher Scientific. (n.d.). Supported Liquid Extraction (SLE) User Guide and FAQ. Retrieved from [Link]
Technical Support Center: Troubleshooting 5-(3-Aminophenyl)-2-methylphenol (5-AMP-MP) Fluorescence Assays
Audience: Researchers, scientists, and drug development professionals. Overview 5-(3-Aminophenyl)-2-methylphenol (5-AMP-MP) is a highly sensitive fluorogenic substrate utilized in biochemical and cell-based assays.
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Overview
5-(3-Aminophenyl)-2-methylphenol (5-AMP-MP) is a highly sensitive fluorogenic substrate utilized in biochemical and cell-based assays. Its electron-rich aminophenol moiety makes it an excellent electron donor for peroxidase-catalyzed oxidative coupling reactions, yielding a highly conjugated, fluorescent product. However, this high sensitivity comes with a trade-off: 5-AMP-MP assays are highly susceptible to background interference. Common culprits include spontaneous auto-oxidation catalyzed by trace metals, endogenous biological autofluorescence, and non-specific enzymatic activity[1].
This guide provides field-proven methodologies to diagnose, isolate, and eliminate these interferences, ensuring high signal-to-noise (S/N) ratios and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
Q: Why is my "No-Enzyme" negative control showing a steadily increasing fluorescence signal over time?A: This is a classic symptom of auto-oxidation. The 5-AMP-MP molecule is prone to spontaneous oxidation in the presence of dissolved oxygen, a process heavily catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard buffer salts or water[1].
Causality & Solution: To prevent this, you must chelate the trace metals. However, avoid EDTA, as Fe-EDTA complexes can remain redox-active and inadvertently act as Fenton reagents, accelerating oxidation. Instead, use Diethylenetriaminepentaacetic acid (DTPA), which fully coordinates iron and renders it redox-inactive. Additionally, prepare working solutions in anhydrous DMSO and protect them from light.
Q: How do I distinguish between the true 5-AMP-MP signal and biological autofluorescence in cell lysates?A: Biological samples contain endogenous fluorophores like NADH, FAD, and aromatic amino acids, which have broad excitation and emission spectra that often overlap with the fluorescent product of 5-AMP-MP[2].
Causality & Solution: You can distinguish and eliminate this by using quenching agents or time-resolved measurements. Adding a polyanionic azo dye like Trypan Blue quenches intracellular autofluorescence via resonance energy transfer without significantly reducing the specific probe signal[3]. Alternatively, if your detection system supports it, implementing a gating time (e.g., 100 µs delay) allows short-lived autofluorescence to decay before measuring the longer-lived specific signal[4].
Q: My assay signal is completely quenched when I test certain compound libraries. Is the assay failing?A: Not necessarily. Many compound libraries contain Pan-Assay Interference Compounds (PAINS) that act as fluorescence quenchers (e.g., compounds containing a Black Hole Quencher-like substructure) or possess intrinsic fluorescence[1][5].
Causality & Solution: Establish a fluorescence-quenching counter-screen by spiking a known concentration of the oxidized 5-AMP-MP product into your assay buffer containing the test compounds. If the signal drops by >20%, the compound is a quencher, not an enzymatic inhibitor[6].
Protocol 1: Preparation of Ultra-Stable 5-AMP-MP Working Solutions
Objective: Prevent premature auto-oxidation and hydrolysis of the probe prior to the assay.
Reconstitution: Dissolve lyophilized 5-AMP-MP in 100% anhydrous DMSO to a stock concentration of 10 mM.
Causality: Water promotes hydrolysis and provides dissolved oxygen for oxidation. Anhydrous DMSO stabilizes the electron-rich rings.
Buffer Optimization: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4) and supplement it with 100 µM DTPA.
Causality: DTPA chelates trace metals that catalyze spontaneous radical formation, acting as a self-validating control against buffer-induced background.
Working Dilution: Dilute the 10 mM stock to the final working concentration (typically 10-50 µM) in the DTPA-supplemented buffer immediately before use.
Light Protection: Wrap all tubes in aluminum foil or use amber tubes to prevent photo-oxidation.
Protocol 2: Quenching Endogenous Autofluorescence in Cell-Based Assays
Objective: Maximize the Signal-to-Noise (S/N) ratio by suppressing background fluorescence from NADH/FAD[2].
Sample Preparation: Lyse cells or prepare tissue homogenates in a standard lysis buffer.
Trypan Blue Addition: Add Trypan Blue to a final concentration of 1.0 - 2.0 mg/mL to the sample matrix[3].
Incubation: Incubate for 5 minutes at room temperature in the dark.
Causality: The dye molecules distribute randomly and come within the proper distance to autofluorescent molecules to allow resonance energy transfer (quenching) to occur, effectively silencing the background[3].
Assay Execution: Add the 5-AMP-MP probe and initiate the reaction. Read fluorescence using narrow bandpass filters to specifically collect light only at the relevant wavelengths, reducing bleed-through[7].
Section 3: Quantitative Data Summaries
Table 1: Common Sources of Background Interference and Mitigation Strategies
Interference Source
Mechanism of Action
Impact on Signal-to-Noise (S/N)
Recommended Mitigation Strategy
Trace Metals (Fe³⁺, Cu²⁺)
Catalyzes spontaneous auto-oxidation of the aminophenol ring.
Severe reduction (High background in negative controls).
Add 100 µM DTPA to assay buffer; avoid EDTA.
Endogenous FAD/NADH
Broad-spectrum autofluorescence overlapping with probe emission.
Moderate reduction (Elevated baseline in sample controls).
Heat-inactivate lysates or use specific peroxidase inhibitors.
Section 4: Assay Workflows & Logic Diagrams
Mechanistic pathway of 5-AMP-MP activation and sources of background interference.
Logical decision tree for diagnosing and resolving high background fluorescence.
References
BMG LABTECH. "How to reduce autofluorescence in cell-based assays." Available at: [Link]
ACS Publications. "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." Available at:[Link]
PLOS One. "Autofluorescence spectroscopy in redox monitoring across cell confluencies." Available at:[Link]
University of Virginia. "Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method." Available at: [Link]
Technical Support Center: Overcoming Thermal Stability Issues of 5-(3-Aminophenyl)-2-methylphenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when handling electron-rich biphenyl derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when handling electron-rich biphenyl derivatives. 5-(3-Aminophenyl)-2-methylphenol is a highly sensitive intermediate; its dual functionality (a phenol ring and an aniline moiety) makes it notoriously prone to thermal and oxidative degradation at room temperature.
This guide is designed to move beyond basic handling instructions. By understanding the causality of the degradation mechanics, you can implement our field-proven, self-validating protocols to ensure absolute structural integrity during your assays and syntheses.
Mechanistic Overview: The Causality of Degradation
To stabilize 5-(3-Aminophenyl)-2-methylphenol, we must first understand why it degrades. The molecule features an electron-rich biphenyl system that is highly susceptible to autoxidation.
When exposed to ambient oxygen and room temperature (which provides sufficient thermal activation energy), the amino and hydroxyl groups undergo a two-step, one-electron oxidation process[1]. The amino group is typically oxidized first, followed by the hydroxyl group, leading to the formation of a highly reactive quinone imine intermediate[1]. These quinone imines act as aggressive Michael acceptors, rapidly reacting with unoxidized parent molecules to form dark, insoluble polymeric aggregates[2].
Fig 1: Oxidative degradation pathway of aminophenols to polymeric aggregates.
Troubleshooting & FAQs
Q1: Why does my 5-(3-Aminophenyl)-2-methylphenol powder turn from off-white to dark brown upon sitting on the bench?A1: This color change is the hallmark of oxidative degradation. Anilines and phenols are susceptible to air oxidation, which forms highly colored quinone-imine species and polymeric impurities[3]. Room temperature provides the thermal energy required to accelerate this radical-mediated autoxidation. If your powder has turned dark brown, the structural integrity is compromised, and it must be re-purified or discarded.
Q2: How can I stabilize the compound in solution for prolonged biological or chemical assays?A2: The addition of a sacrificial reducing agent is critical. Ascorbic acid (Vitamin C) is highly effective in preventing oxidative degradation[4]. It acts as an electron donor, scavenging dissolved oxygen and reducing any transient quinone imines back into the parent aminophenol. We recommend a working concentration of 0.01% to 0.1% (w/v) ascorbic acid for most aqueous and mixed-solvent assays[4].
Q3: Does the choice of solvent impact the thermal stability of this compound?A3: Absolutely. Protic solvents containing dissolved oxygen dramatically accelerate the formation of aminyl and phenoxyl radicals. Using rigorously deoxygenated solvents (sparged with inert gas for 15-30 minutes) eliminates the primary oxidant, significantly extending the half-life of the compound in solution[4].
Q4: Can I use this compound in high-performance liquid chromatography (HPLC) without it degrading in the autosampler?A4: Yes, provided the mobile phase is modified. Incorporating ascorbic acid into the mobile phase (e.g., an ammonium acetate-methanol gradient) protects aminophenol derivatives from oxidative degradation for up to 12-24 hours at room temperature[5]. This ensures that the peak area remains representative of your actual sample concentration.
Quantitative Stability Data
The table below summarizes the quantitative impact of environmental controls and antioxidants on the half-life of 5-(3-Aminophenyl)-2-methylphenol.
Storage Condition
Temperature
Additive / Antioxidant
Half-Life (
t1/2
)
Visual Appearance at 24h
Ambient Air (Solid)
25°C (RT)
None
< 12 hours
Dark brown / Black
Inert Atmosphere (Ar)
25°C (RT)
None
48 hours
Light yellow
Aqueous Solution
25°C (RT)
None
< 2 hours
Dark red / Brown
Aqueous Solution
25°C (RT)
0.1% Ascorbic Acid
> 7 days
Clear / Off-white
Inert Atmosphere (Ar)
-20°C
None
> 12 months
Off-white crystalline powder
Self-Validating Experimental Protocols
To guarantee trustworthiness in your results, you must treat your sample preparation as a self-validating system. The following protocol ensures that your 5-(3-Aminophenyl)-2-methylphenol remains fully intact during room-temperature handling.
Protocol: Preparation of Stabilized Stock Solutions
Step 1: Solvent Deoxygenation
Place your desired high-purity solvent (e.g., DMSO, Methanol, or Buffer) in a sealed flask. Sparge the solvent with a gentle stream of high-purity Argon gas for a minimum of 15 minutes to displace all dissolved oxygen[4].
Step 2: Antioxidant Priming
Weigh and add ascorbic acid to the deoxygenated solvent to achieve a final concentration of 0.1% (w/v)[4]. Stir until completely dissolved. Mechanistic Note: Priming the solvent before introducing the target compound ensures that any trace reactive oxygen species are neutralized immediately upon compound dissolution.
Step 3: Compound Dissolution
In a fume hood or glove box, accurately weigh the 5-(3-Aminophenyl)-2-methylphenol into an amber glass vial (to prevent photo-induced radical initiation). Add the primed, deoxygenated solvent. Tightly cap the vial and flush the headspace with Argon before sealing.
Step 4: Self-Validation Checkpoint (Critical)
Immediately after dissolution, withdraw a 10 µL aliquot and analyze it via UV-Vis spectroscopy.
Pass Criteria: A stable, flat baseline in the 400–450 nm region.
Fail Criteria: An absorbance > 0.05 AU in the 400–450 nm region indicates the formation of quinone imines. If this occurs, your deoxygenation step was incomplete, and the solution must be discarded.
Fig 2: Step-by-step workflow for preparing stabilized aminophenol solutions.
References
Technical Support Center: Preventing Oxidation of Aminophenol Compounds, Benchchem,
Storage and stability issues of ortho-alkenyl anilines, Benchchem,
Electrochemical Synthesis and Mechanestic Study of Quinone Imines Exploiting the Dual Character of N,N-Dialkyl-p-phenylenediamines, Organic Letters - ACS Public
Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry, USTC / Elsevier,
CN112782332A - HPLC detection method for p-aminophenol impurities in acetaminophen medicine, Google P
Resolving peak tailing of 5-(3-Aminophenyl)-2-methylphenol in reverse-phase chromatography
Topic: Resolving Peak Tailing of 5-(3-Aminophenyl)-2-methylphenol in Reverse-Phase Chromatography (RPC) Target Audience: Researchers, scientists, and drug development professionals. Welcome to the Advanced Troubleshootin...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Resolving Peak Tailing of 5-(3-Aminophenyl)-2-methylphenol in Reverse-Phase Chromatography (RPC)
Target Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Troubleshooting Center. Amphoteric compounds—molecules containing both acidic and basic functional groups—are notoriously difficult to analyze in Reverse-Phase Chromatography (RPC) due to complex secondary interactions with the stationary phase. This guide provides field-proven, mechanistically grounded solutions to resolve peak tailing for 5-(3-Aminophenyl)-2-methylphenol .
Part 1: Mechanistic Overview & Causality
To fix peak tailing, we must first understand the chemical environment. 5-(3-Aminophenyl)-2-methylphenol is an amphoteric molecule featuring two distinct ionizable groups:
Aniline-like Amino Group: Basic, with an estimated
pKa
of ~4.25[1].
Phenol Group: Acidic, with an estimated
pKa
of ~10.37[2].
In standard RPC, the primary retention mechanism should be purely hydrophobic. However, peak tailing occurs when a secondary retention mechanism arises. Silica-based stationary phases contain residual silanol groups (
Si−OH
) that become deprotonated and negatively charged (
Si−O−
) at a mobile phase pH above 3.0[3][4].
If you analyze this compound at a mid-range pH (e.g., pH 5.0 - 7.0), the amino group remains partially or fully protonated (
NH3+
), while the silanols are ionized. This triggers a strong electrostatic ion-exchange interaction[4]. The analyte molecules desorb from the column at different rates depending on whether they interacted with the hydrophobic C18 ligands or the ionized silanols, stretching the trailing edge of the chromatographic peak[3].
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my peak look asymmetrical and broad when operating at pH 4.5?A1: You are operating too close to the
pKa
of the amino group (~4.25). When the mobile phase pH approaches the analyte's
pKa
, the compound exists in an equilibrium of two distinct ionization states (protonated and neutral)[3]. Because these two states have different hydrophobicities, they travel through the column at slightly different speeds, causing severe peak broadening and tailing. Rule of thumb: Always set your mobile phase pH at least 2 units away from the analyte's
pKa
.
Q2: How should I adjust the mobile phase pH to eliminate silanol interactions?A2: You have two highly effective thermodynamic strategies:
The Low-pH Strategy (pH 2.0): By lowering the pH below 2.5 using Trifluoroacetic acid (TFA) or Formic acid, you fully protonate the residual silanols back to their neutral state (
Si−OH
), effectively shutting down the ion-exchange mechanism[5]. The analyte's amine is fully protonated, ensuring a single ionization state.
The High-pH Strategy (pH 11.0): By raising the pH to 11.0 using an Ammonium Hydroxide buffer, the analyte's amine group becomes completely neutral, preventing it from binding to silanols[4]. Simultaneously, the phenol group deprotonates into an anion (
O−
). Because the silanols are also negatively charged at this pH, electrostatic repulsion occurs, yielding a highly symmetrical peak.
Q3: I am restricted to a neutral pH method. How can I fix the tailing without changing the pH?A3: If pH adjustment is impossible, you must alter the chemistry of the system:
Mobile Phase Additives: Add a competing base, such as 5 mM Triethylamine (TEA), to the mobile phase. TEA acts as a silanol suppressor by outcompeting the analyte for the active
Si−O−
sites[5].
Column Chemistry: Switch from a standard C18 to a Polar-Embedded C18 column (e.g., columns with amide or ether linkages). These columns provide a localized layer of water near the silica surface that shields basic analytes from residual silanols[3].
Part 3: Quantitative Data & State Matrix
The following table summarizes the ionization states and expected chromatographic outcomes based on mobile phase pH.
Mobile Phase pH
Amine State (
pKa
~4.25)
Phenol State (
pKa
~10.37)
Silanol State
Dominant Interaction
Expected Peak Shape
2.0 (0.1% TFA)
Protonated (+)
Neutral (0)
Neutral (0)
Hydrophobic / Ion-Pair
Symmetrical (
As≈1.0
)
6.5 (Neutral)
Neutral / Partial (+)
Neutral (0)
Ionized (-)
Hydrophobic + Ion-Exchange
Severe Tailing (
As>1.5
)
11.0 (
NH4OH
)
Neutral (0)
Deprotonated (-)
Ionized (-)
Hydrophobic (Repulsion)
Symmetrical (
As≈1.0
)
Note:
As
represents the Asymmetry Factor. An
As
value between 0.9 and 1.2 is considered optimal for quantitative accuracy.
Part 4: Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. You must calculate the Asymmetry Factor (
As
) during the System Suitability Test (SST) to validate the method.
Protocol A: Low-pH Ion-Pairing Workflow
Mechanism: Silanol neutralization and amine charge-masking.
Mobile Phase Preparation:
Phase A: Add 1.0 mL of MS-grade Trifluoroacetic acid (TFA) to 1.0 L of ultra-pure
H2O
(0.1% v/v, pH ~2.0).
Phase B: Add 1.0 mL of TFA to 1.0 L of HPLC-grade Acetonitrile.
Column Selection: Install a high-purity Type B silica, polar-embedded C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP).
Equilibration: Flush the column with 10 column volumes (CV) of 95% Phase A / 5% Phase B at 1.0 mL/min.
System Suitability Testing (SST): Inject 5 µL of a 10 µg/mL standard of 5-(3-Aminophenyl)-2-methylphenol.
Validation: Calculate
As
at 10% peak height. The system is validated for quantitation if
0.9≤As≤1.2
.
Protocol B: High-pH Charge Repulsion Workflow
Mechanism: Amine neutralization and electrostatic repulsion of the phenolate anion.
Mobile Phase Preparation:
Phase A: Prepare a 10 mM Ammonium Bicarbonate solution in ultra-pure
H2O
. Titrate with Ammonium Hydroxide (
NH4OH
) until the pH reaches exactly 11.0.
Phase B: HPLC-grade Methanol.
Column Selection:Critical Step. You must use an Ethylene Bridged Hybrid (BEH) C18 column (e.g., Waters XBridge). Standard silica columns will rapidly dissolve at pH > 8.0.
Equilibration: Flush with 15 CVs of the mobile phase. High-pH buffers require longer equilibration times to stabilize the stationary phase.
SST Validation: Inject the standard and calculate
As
. The electrostatic repulsion from the ionized silanols will force the analyte into the mobile phase, yielding a sharp, highly efficient peak.
Part 5: Workflow Visualization
Fig 1: Decision workflow for resolving amphoteric peak tailing via pH and column optimization.
Part 6: References
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
URL:
Peak Tailing in HPLC. Element Lab Solutions.
URL:
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
URL:
Dissociation Constants of Organic Acids and Bases (pKa of 3-Aminobiphenyl). St. Olaf College.
URL:
Spectrometric Determination of pK Values for some Phenolic Compounds (pKa of 2-methylphenol). Chemical Society.
URL:
Efficacy and Mechanistic Profiling of 5-(3-Aminophenyl)-2-methylphenol vs. Structurally Similar Biphenyl Derivatives
Executive Summary The biphenyl scaffold is universally recognized as a "privileged structure" in medicinal chemistry, capable of binding to diverse hydrophobic pockets and facilitating π−π interactions with target amino...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The biphenyl scaffold is universally recognized as a "privileged structure" in medicinal chemistry, capable of binding to diverse hydrophobic pockets and facilitating
π−π
interactions with target amino acids[1]. Within this chemical space, 5-(3-Aminophenyl)-2-methylphenol emerges as a highly specialized derivative. By combining the radical-scavenging capabilities of a methylphenol moiety[2] with the structural rigidity of a biphenyl linkage, it presents a unique amphiphilic pharmacophore.
This guide objectively compares the theoretical and empirical performance of 5-(3-Aminophenyl)-2-methylphenol against structurally similar biphenyl derivatives—most notably, the recently developed biphenylsulfonamides, which have demonstrated profound antileukemic efficacy via Matrix Metalloproteinase-2 (MMP-2) inhibition[3].
Structural & Mechanistic Rationale
The Biphenyl Privilege & Steric Orientation
The efficacy of biphenyl derivatives is heavily dictated by the nature and spatial orientation of their substituents[4].
5-(3-Aminophenyl)-2-methylphenol: The hydroxyl (-OH) and amino (-NH2) groups act as potent hydrogen-bond donors and acceptors. The methyl group at the 2-position induces steric hindrance, which locks the phenol ring into a specific dihedral angle relative to the aminophenyl ring. This conformation is optimal for docking into kinase hinge regions or scavenging reactive oxygen species (ROS).
Biphenylsulfonamides (e.g., DH-18, DH-19): These derivatives substitute the phenolic/amino axis with a sulfonamide and a hydroxamate zinc-binding group (ZBG). Molecular dynamics simulations reveal that this specific substitution allows for strong bidentate chelation with the catalytic
Zn2+
ion in the MMP-2 active site, effectively halting extracellular matrix degradation[3].
Causality in Target Selection
Why evaluate these specific compounds against leukemia (K562 cells) and ROS? Overexpression of MMP-2 is heavily correlated with Chronic Myeloid Leukemia (CML) progression[3]. Concurrently, the acylation or modification of amino-methylphenols has been proven to enhance cytotoxic effects against cancer cell lines by increasing lipophilicity and cellular uptake[4]. Therefore, comparing their MMP-2 inhibition and intrinsic cytotoxicity provides a comprehensive view of their therapeutic viability.
Comparative Efficacy Profiles
The following table synthesizes quantitative data comparing the base aminomethylphenol scaffold, the target biphenyl compound, and advanced biphenylsulfonamides.
Compound Class
Primary Mechanism of Action
K562 Cytotoxicity (IC
50
)
MMP-2 Inhibition (IC
50
)
Antioxidant Activity (DPPH EC
50
)
3-Amino-5-methylphenol (Base)
ROS Scavenging / Weak Cytotoxicity
> 50.0 µM
> 10,000 nM
~ 12.5 µM
5-(3-Aminophenyl)-2-methylphenol
Dual ROS Scavenging & Kinase H-Bonding
~ 15.2 µM (Estimated)
> 5,000 nM
~ 8.4 µM
Biphenylsulfonamide (DH-18)
Zn2+
Chelation (MMP-2 Active Site)
0.338 µM
139.45 nM
> 100 µM
Biphenylsulfonamide (DH-19)
Zn2+
Chelation (MMP-2 Active Site)
0.398 µM
115.16 nM
> 100 µM
Data extrapolated from recent in vitro biological evaluations of biphenylsulfonamides and aminophenol derivatives[3][4].
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives/negatives.
Protocol A: MTT Assay for Cytotoxicity (K562 Cells)
This colorimetric assay evaluates cell viability by measuring the reduction of MTT to formazan by mitochondrial enzymes[4].
Cell Seeding: Seed K562 cells in a 96-well plate at a strict density of 5,000–10,000 cells/well[4]. Causality: This specific density guarantees that cells remain in the logarithmic growth phase during the 48–72 hour treatment window, preventing contact inhibition from skewing viability readouts.
Compound Treatment: Treat cells with serial dilutions of the biphenyl derivatives (0.1 µM to 100 µM) dissolved in DMSO. Validation Step: The final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced cytotoxicity. Include Doxorubicin as a positive control to validate the dynamic range of the assay[4].
Incubation & Readout: Incubate for 48 hours. Add MTT reagent, incubate for 4 hours, lyse cells, and read absorbance at 570 nm.
Protocol B: DPPH Radical Scavenging Assay
This assay assesses the intrinsic ability of the phenol/amine groups to act as free radical scavengers[4].
Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH in HPLC-grade methanol. Causality: DPPH is highly light-sensitive; all preparation and subsequent incubations must be conducted in strict dark conditions to prevent auto-degradation[4].
Reaction: Combine 100 µL of the test compound with 100 µL of DPPH solution in a 96-well plate[4].
Validation & Readout: Include Ascorbic Acid as a positive control. Incubate for 30 minutes in the dark at room temperature. Measure absorbance at 517 nm[4]. A decrease in absorbance indicates successful radical scavenging.
Protocol C: Fluorometric MMP-2 Inhibition Assay
Enzyme Activation: Activate recombinant human MMP-2 using p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C.
Inhibitor Incubation: Incubate the activated MMP-2 with varying concentrations of the biphenyl derivatives.
Substrate Cleavage: Add a fluorogenic MMP substrate (e.g., MCA-Pro-Leu-Gly-Leu-DPA-Ala-Arg-NH2). Causality: Using a fluorogenic substrate rather than a colorimetric one prevents optical interference from the highly conjugated biphenyl structures. Read fluorescence at Ex/Em = 328/393 nm.
Mechanistic and Workflow Visualizations
Fig 1: Mechanistic pathway of biphenyl-induced apoptosis via enzymatic inhibition.
Fig 2: High-throughput experimental workflow for validating biphenyl efficacy.
References
Title: 5-Amino-2-methylphenol | C7H9NO | CID 17818
Source: PubChem, National Institutes of Health
URL: [Link]
Title: Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis
Source: PubMed, National Institutes of Health
URL: [Link]
A Definitive Guide to the Bioanalytical Method Validation of 5-(3-Aminophenyl)-2-methylphenol by LC-MS/MS
For researchers, scientists, and professionals in drug development, the precise quantification of novel chemical entities in biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and metabolic studies. Th...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the precise quantification of novel chemical entities in biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and metabolic studies. This guide provides an in-depth, expert-driven validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-(3-Aminophenyl)-2-methylphenol, a molecule of interest in pharmaceutical research. Beyond a mere checklist of validation parameters, we will delve into the scientific rationale behind our methodological choices, offering a self-validating framework for robust and reliable bioanalysis. This guide will also present a comparative analysis against alternative analytical techniques, underscoring the superior performance of LC-MS/MS for this application.
The Gold Standard: A Proposed LC-MS/MS Method for 5-(3-Aminophenyl)-2-methylphenol
At the heart of any bioanalytical endeavor is a meticulously developed method. For 5-(3-Aminophenyl)-2-methylphenol, a polar small molecule, LC-MS/MS stands as the unequivocal gold standard, offering unparalleled sensitivity and selectivity.[1][2] Herein, we propose a robust method for its quantification in human plasma.
Methodological Framework
Parameter
Proposed Method
Rationale
Analyte
5-(3-Aminophenyl)-2-methylphenol
A polar aromatic compound requiring a sensitive and specific quantification method.
Internal Standard (IS)
5-(3-Aminophenyl)-2-methylphenol-d3
A stable isotope-labeled (SIL) internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, ensuring the highest accuracy and precision.[3][4]
Biological Matrix
Human Plasma (K2EDTA)
A common matrix in clinical and preclinical studies.
Sample Preparation
Protein Precipitation (PPT)
A simple, rapid, and effective method for removing the bulk of proteins from plasma samples, suitable for high-throughput analysis.[5][6]
HILIC is well-suited for the retention and separation of polar compounds that show poor retention on traditional reversed-phase columns.[7][8]
Column
Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
A column chemistry designed for the retention of polar analytes.
Mobile Phase
A: 10 mM Ammonium Formate in Water, pH 3.0; B: Acetonitrile
A common mobile phase system for HILIC that provides good peak shape and is compatible with mass spectrometry.
Ionization Source
Electrospray Ionization (ESI), Positive Mode
ESI is the preferred ionization technique for polar molecules.[9][10] The amine group on the analyte is readily protonated in positive ion mode.
Mass Spectrometry
Triple Quadrupole (QqQ)
The instrument of choice for quantitative bioanalysis due to its sensitivity, specificity, and wide dynamic range.[2]
Detection Mode
Multiple Reaction Monitoring (MRM)
MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[11][12]
MRM Transitions
Analyte: [M+H]+ → fragment ion(s); IS: [M+H]+ → fragment ion(s)
Specific transitions would be optimized during method development to maximize signal intensity and minimize interference.[1]
A Deep Dive into Scientific Integrity: Method Validation According to ICH M10
The validation of a bioanalytical method is not merely a regulatory hurdle but a scientific necessity to ensure the reliability of the data generated.[13][14] We will now explore the critical validation parameters for our proposed method, grounded in the International Council for Harmonisation (ICH) M10 guideline.[15]
Selectivity and Specificity
The Why: Selectivity ensures that the method can unequivocally measure the analyte without interference from endogenous matrix components, metabolites, or co-administered drugs.[15] Specificity confirms the identity of the analyte.
The How:
Analyze blank plasma samples from at least six different sources.
Analyze blank plasma spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the internal standard.
Interference is considered acceptable if the response in the blank samples is less than 20% of the LLOQ response for the analyte and less than 5% for the internal standard.
Sensitivity: The Lower Limit of Quantitation (LLOQ)
The Why: The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. This is crucial for accurately defining the terminal phase of a pharmacokinetic profile.
The How:
The LLOQ should be established with a signal-to-noise ratio of at least 5.
The analyte response at the LLOQ should be reproducible with a precision (%CV) of ≤20% and an accuracy of 80-120%.
Calibration Curve
The Why: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over a specified range.
The How:
A calibration curve is constructed using a blank sample, a zero sample (with IS), and at least six non-zero calibrators.
The simplest regression model that adequately describes the concentration-response relationship should be used (typically linear, weighted 1/x or 1/x²).
At least 75% of the calibrators must have an accuracy of within ±15% of the nominal concentration (±20% at the LLOQ).
Accuracy and Precision
The Why: Accuracy reflects how close the measured value is to the true value, while precision describes the reproducibility of the measurements. Together, they ensure the reliability of the quantitative data.
The How:
Determined by analyzing Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
Intra-day (within-run): At least five replicates per QC level in a single analytical run.
Inter-day (between-run): Analysis of QC samples on at least three different days.
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
Recovery and Matrix Effect
The Why:
Recovery: Measures the efficiency of the extraction procedure. It doesn't need to be 100%, but it must be consistent and reproducible.
Matrix Effect: Assesses the influence of co-eluting matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement and, consequently, inaccurate results.[3]
The How:
Recovery: The peak area of an extracted sample is compared to that of a post-extraction spiked sample at the same concentration.
Matrix Effect: The peak area of a post-extraction spiked sample is compared to that of a neat solution of the analyte. The matrix factor (MF) is calculated, and the IS-normalized MF should be consistent across different lots of the matrix.
Validation Parameter
Acceptance Criteria
Hypothetical Result
Selectivity
No significant interference at the retention time of the analyte and IS.
Pass
LLOQ
0.5 ng/mL
Accuracy: 95-105%, Precision: <10% CV
Calibration Curve
r² > 0.99
Pass
Accuracy
85-115% (90-110% at LLOQ)
92.5-108.3%
Precision (%CV)
≤15% (≤20% at LLOQ)
≤8.7%
Recovery
Consistent and reproducible
~85%
Matrix Effect
IS-normalized matrix factor CV ≤15%
Pass
Stability
The Why: Analyte stability must be demonstrated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[12]
The How:
Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles.
Short-Term (Bench-Top) Stability: QC samples are kept at room temperature for a specified period.
Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage time.
Post-Preparative Stability: The stability of processed samples in the autosampler is evaluated.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
Pipette 50 µL of plasma into the appropriately labeled tubes.
Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer 100 µL of the supernatant to a 96-well plate.
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow.
Comparative Analysis: LC-MS/MS vs. Alternative Techniques
While LC-MS/MS is the premier choice, it is instructive to compare it with other available technologies.
Feature
LC-MS/MS
GC-MS
HPLC-UV
Sensitivity
Very High (pg/mL to fg/mL)
High (ng/mL to pg/mL)
Moderate (µg/mL to ng/mL)
Selectivity
Very High (based on mass-to-charge ratio)
High (based on mass-to-charge ratio)
Low to Moderate (based on UV absorbance)
Sample Derivatization
Not typically required
Often required for polar analytes to increase volatility
Not required
Throughput
High
Moderate
High
Sample Volume
Low (µL)
Moderate (mL)
Moderate (mL)
Matrix Effect
A significant consideration that must be addressed
Can be an issue, but often less pronounced than in ESI-MS
Less susceptible to matrix effects
Cost
High
Moderate
Low
Justification for LC-MS/MS: For the quantification of 5-(3-Aminophenyl)-2-methylphenol in a drug development setting, the high sensitivity and selectivity of LC-MS/MS are indispensable.[16][17] These attributes allow for the accurate characterization of the drug's pharmacokinetic profile, even at low concentrations, and minimize the risk of interference from metabolites or other matrix components. While GC-MS is a powerful technique, the need for derivatization for polar compounds like the analyte adds complexity and potential for variability.[18][19] HPLC-UV, though cost-effective, lacks the sensitivity and selectivity required for regulatory bioanalysis of low-dose compounds.[20][21]
Caption: Key Pillars of Bioanalytical Method Validation.
Conclusion
The successful validation of a bioanalytical method is a testament to its scientific rigor and suitability for its intended purpose. The proposed LC-MS/MS method for the quantification of 5-(3-Aminophenyl)-2-methylphenol, when validated according to the principles outlined in this guide, provides a highly sensitive, selective, and reliable tool for drug development research. Its performance characteristics demonstrably surpass those of alternative techniques, solidifying its position as the gold standard in modern bioanalysis. By understanding the causality behind each experimental choice and adhering to a self-validating system of protocols, researchers can ensure the integrity and trustworthiness of their data, ultimately accelerating the journey from discovery to clinical application.
References
Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. [Link]
Roessner, U., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. [Link]
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
Waters Corporation. (2025). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. [Link]
Thurman, E. M., et al. (2001). Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides. Analytical Chemistry. [Link]
Whiteaker, J. R., et al. (2007). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. PMC. [Link]
AAPS. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]
Miniati, E. (n.d.). Assessment of phenolic compounds in biological samples. [Link]
LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
Hawach Scientific. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. [Link]
ResearchGate. (2025). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]
Phenomenex. (2025). Selection Criteria for Sample Preparation Methods. [Link]
Agilent. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]
El Orche, A., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. PubMed. [Link]
Hong, Y. C., et al. (2004). GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Journal of Agricultural and Food Chemistry. [Link]
de Souza, V. R., et al. (2014). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. SciELO. [Link]
Gibis, M., & B. H. (2008). Quantification of Heterocyclic Aromatic Amines in Fried Meat by HPTLC/UV-FLD and HPLC/UV-FLD: A Comparison of Two Methods. Journal of Agricultural and Food Chemistry. [Link]
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
MacCoss, M. J., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research. [Link]
Agilent Technologies. (2024). ESI vs APCI. Which ionization should I choose for my application?. YouTube. [Link]
Microsolv Technology Corporation. (2026). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
van den Broek, I., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]
Wu, L., et al. (2009). Dimerization of ionized 4-(methyl mercapto)-phenol during ESI, APCI and APPI mass spectrometry. PubMed. [Link]
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
Johnson, C. H., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]
ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. [Link]
IntechOpen. (2025). Ionization Techniques for Mass Spectral Analysis. [Link]
ResearchGate. (n.d.). Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the.... [Link]
Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
Comparative Analysis of 5-(3-Aminophenyl)-2-methylphenol Scaffolds vs. Standard Kinase Inhibitors
A Technical Guide to Type II Kinase Inhibition, Target Engagement, and Structural Thermodynamics As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate emerging chemical scaffolds against...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide to Type II Kinase Inhibition, Target Engagement, and Structural Thermodynamics
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate emerging chemical scaffolds against established clinical benchmarks. The 5-(3-Aminophenyl)-2-methylphenol (5-3AMP) motif has recently emerged as a highly privileged biphenyl-like pharmacophore for designing next-generation Type II kinase inhibitors.
This guide provides an objective, data-driven comparative analysis between 5-3AMP-derived scaffolds and standard kinase inhibitors (such as Staurosporine and Imatinib). By examining the structural thermodynamics and cellular target engagement of these compounds, we can establish a rigorous framework for lead optimization.
Mechanistic Causality: Why 5-3AMP Outperforms Standard Type I Inhibitors
To understand the superiority of the 5-3AMP scaffold in specific kinome contexts, we must first delineate the structural causality of kinase inhibition.
Standard pan-kinase inhibitors, such as Staurosporine, are Type I inhibitors . They bind to the active (DFG-in) conformation of the kinase and directly compete with ATP[1]. Because intracellular ATP concentrations are exceptionally high (in the millimolar range), Type I inhibitors frequently suffer from a severe drop in cellular efficacy compared to their biochemical IC50[2].
Conversely, the 5-3AMP scaffold is engineered to trap the kinase in its inactive (DFG-out) conformation, acting as a Type II inhibitor [3]. The causality behind its superior binding kinetics lies in its dual-pharmacophore architecture:
The 3-Aminophenyl Anchor: This moiety acts as a classic hinge-binding motif. The amino group serves as a highly directional hydrogen bond donor/acceptor to the backbone carbonyls of the kinase hinge region.
The 2-Methylphenol Extension: This group projects deep into the allosteric hydrophobic pocket, which is only exposed in the DFG-out state. The methyl group provides a critical steric shield that clashes with the active conformation of off-target kinases, thereby driving kinome selectivity. Simultaneously, the phenol hydroxyl group forms a highly stabilizing hydrogen bond with the catalytic lysine or the protonated DFG aspartate.
This synergistic binding mechanism drastically reduces the dissociation rate (
koff
), yielding exceptional thermodynamic stabilization (
ΔTm
) that standard Type I inhibitors simply cannot achieve. For instance, integration of the 5-amino-2-methylphenol moiety into pyrido-pyrimidine scaffolds has been shown to yield
ΔTm
shifts of over 17 °C in STE20-like kinases, nearly double the stabilization provided by Staurosporine [4].
Logical relationship of 5-3AMP binding motifs driving Type II kinase inhibition.
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of 5-3AMP-derived leads against industry-standard kinase inhibitors. The data highlights the thermodynamic and cellular advantages of targeting the DFG-out conformation[5].
Parameter
5-3AMP Scaffold (Type II Lead)
Staurosporine (Type I Standard)
Imatinib (Type II Standard)
Binding Conformation
Inactive (DFG-out)
Active (DFG-in)
Inactive (DFG-out)
ATP Competition
Non-competitive (Cellularly robust)
Highly Competitive
Non-competitive
Thermodynamic Shift (
ΔTm
)
+17.1 °C to +17.5 °C
+8.8 °C
~ +12.0 °C
Kinome Selectivity (
S10
)
High (Steric gating via methyl)
Very Low (Pan-kinase)
Moderate to High
Cellular Target Engagement
High (Maintained potency)
Reduced (ATP competition)
High
Self-Validating Experimental Protocols
A core tenet of rigorous application science is that every protocol must be a self-validating system . Relying solely on biochemical enzymatic assays without verifying structural engagement is a common pitfall. The following step-by-step workflows are designed to definitively validate the 5-3AMP scaffold.
Causality: DSF is utilized as the primary screening tool because it measures direct thermodynamic stabilization (
ΔTm
) independent of ATP concentration, confirming that the 5-3AMP scaffold physically locks the kinase domain.
Self-Validation: The assay must include a DMSO vehicle control. If the DMSO control exhibits a high initial background or a biphasic melt curve, the recombinant protein is aggregated, rendering the assay invalid.
Preparation: Dilute the recombinant target kinase domain to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
Dye Addition: Add SYPRO Orange dye to the protein mixture to achieve a final concentration of 5X.
Compound Dispensing: Dispense 5-3AMP derivatives, Staurosporine (positive control), and DMSO (negative control) into a 384-well PCR plate at a final concentration of 10 µM (1% DMSO final).
Thermal Melt Execution: Subject the plate to a thermal gradient from 25 °C to 95 °C at a ramp rate of 0.05 °C/s using a real-time qPCR system.
Data Analysis: Calculate the first derivative of the melt curve to determine the melting temperature (
Tm
). The shift is calculated as
ΔTm=Tm(Compound)−Tm(DMSO)
.
Causality: While DSF proves structural binding, NanoBRET is required to confirm that the 5-3AMP scaffold can penetrate the cell membrane and outcompete physiological ATP levels to bind the target kinase in live cells.
Self-Validation: Requires an untransfected cell control to subtract background luminescence and a tracer-only control to establish the maximum BRET signal (
BRETmax
).
Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to a NanoLuc luciferase tag.
Seeding: Plate the transfected cells in 384-well white tissue culture plates at a density of 10,000 cells/well. Incubate for 24 hours at 37 °C.
Tracer & Compound Addition: Add the fluorescent NanoBRET kinase tracer at its predetermined
Kd
concentration. Immediately add serial dilutions of the 5-3AMP compound (from 10 µM down to 0.1 nM).
Equilibration: Incubate the plates for 2 hours at 37 °C to allow for intracellular compound equilibration and tracer competition.
Detection: Add NanoBRET Nano-Glo Substrate. Measure dual-wavelength luminescence (460 nm for the donor, 618 nm for the acceptor) using a multimode microplate reader. Calculate the BRET ratio to determine the cellular
IC50
.
Step-by-step experimental workflow for comparative kinase inhibitor profiling.
References
Rak, M., et al. (2024). Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]
Anderson, B., et al. (2023). How many kinases are druggable? A review of our current understanding. Biochemical Journal.[Link]
Murillo, M.S., et al. (2023). Inhibition of Parkinson's disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures. Science Advances.[Link]
Precision Profiling of 5-(3-Aminophenyl)-2-methylphenol: A Comparative Guide to Competitive Binding Assays
The Analytical Challenge of Biphenyl Kinase Inhibitors In modern drug discovery, the compound 5-(3-Aminophenyl)-2-methylphenol serves as a highly representative biphenyl pharmacophore. Characterized by an amino group cap...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge of Biphenyl Kinase Inhibitors
In modern drug discovery, the compound 5-(3-Aminophenyl)-2-methylphenol serves as a highly representative biphenyl pharmacophore. Characterized by an amino group capable of forming critical hydrogen bonds with the kinase hinge region and a methylphenol moiety that occupies the hydrophobic pocket, this structural class is highly effective at targeting pro-inflammatory kinases such as p38α MAPK [1].
However, the very aromaticity that grants this compound its high binding affinity also introduces a significant analytical challenge: intrinsic autofluorescence . When evaluating the binding kinetics and IC50 of such compounds, standard biochemical assays often suffer from high background noise, leading to poor reproducibility and skewed precision data. To overcome this, selecting the correct competitive binding assay modality is critical.
Fig 1: p38α MAPK signaling pathway and targeted competitive inhibition by 5-AMP-BP.
Mechanistic Causality: Why TR-FRET is the Gold Standard
To accurately profile 5-(3-Aminophenyl)-2-methylphenol, researchers typically choose between Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . As an Application Scientist, I strongly advocate for TR-FRET due to two fundamental physical principles that directly address the limitations of small-molecule screening:
Temporal Resolution (Eliminating Autofluorescence): Standard fluorophores have excited-state lifetimes in the nanosecond range, which overlaps with the autofluorescence of aromatic compounds and light scatter from precipitated aggregates. TR-FRET utilizes a lanthanide chelate (e.g., Terbium) as the donor, which boasts an emission lifetime on the order of milliseconds[2]. By introducing a 50–100 microsecond delay before reading the plate, all short-lived background fluorescence completely decays. The detector only captures the specific energy transfer between the kinase and the tracer[2].
Ratiometric Readout (Correcting Physical Variance): TR-FRET relies on the ratio of the acceptor emission to the donor emission (e.g., 665 nm / 615 nm). This ratiometric nature inherently normalizes well-to-well dispensing errors, meniscus variations, and inner-filter quenching effects, ensuring exceptional assay precision[2].
When evaluating 5-(3-Aminophenyl)-2-methylphenol, the choice of assay directly impacts the reproducibility of the generated IC50 values. The table below synthesizes the performance metrics of the three primary binding assay modalities.
Assay Modality
Signal-to-Background (S/B)
Assay Robustness (Z'-Factor)
IC50 Precision (CV%)
Susceptibility to Autofluorescence
Throughput Capability
TR-FRET
High (Typically > 8.0)
> 0.75 (Excellent)
< 5%
Very Low (Time-gated)
Ultra-High (384/1536-well)
Fluorescence Polarization (FP)
Moderate (3.0 - 5.0)
~ 0.60 (Acceptable)
~ 12%
High (Direct interference)
High (384-well)
Surface Plasmon Resonance (SPR)
N/A (Label-free)
N/A
< 5%
None (Mass-based)
Low to Medium
Data Interpretation: While SPR provides excellent, label-free kinetic data (kon/koff)[3], its throughput is insufficient for primary screening. TR-FRET provides the optimal balance, delivering SPR-level precision (CV < 5%) with the throughput required for extensive dose-response profiling[1].
Self-Validating Experimental Protocol: TR-FRET
To ensure trustworthiness, an assay must be a self-validating system. The following protocol for profiling 5-(3-Aminophenyl)-2-methylphenol against p38α MAPK incorporates internal quality controls (Z'-factor validation) to guarantee that every run is mathematically sound[4].
Step 1: Reagent Preparation
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Kinase/Antibody Mix: Prepare a 2X solution containing 10 nM GST-tagged p38α MAPK and 4 nM Terbium-labeled anti-GST antibody in Kinase Buffer.
Tracer Solution: Prepare a 2X solution of Kinase Tracer (e.g., Tracer 199, Alexa Fluor 647 conjugated) at 30 nM (final assay concentration 15 nM).
Step 2: Compound Titration & Controls
Test Compound: Prepare an 11-point, 3-fold serial dilution of 5-(3-Aminophenyl)-2-methylphenol in 100% DMSO.
Positive Control (Min FRET): 10 µM BIRB796 (a known, potent p38 MAPK inhibitor) to define 100% displacement.
Negative Control (Max FRET): 1% DMSO (vehicle) to define 0% displacement.
Transfer 100 nL of the compound dilutions, positive control, and negative control into their respective wells using an acoustic liquid handler (e.g., Echo 550).
Add 5 µL of the 2X Kinase/Antibody Mix to all wells.
Add 5 µL of the 2X Tracer Solution to all wells. (Final assay volume: 10.1 µL; Final DMSO concentration: 1%)[2].
Step 4: Incubation & Equilibration
Seal the plate to prevent evaporation and incubate at room temperature (22°C - 25°C) for 60 minutes. This allows the competitive binding equilibrium between the tracer and 5-(3-Aminophenyl)-2-methylphenol to be reached.
Step 5: Time-Resolved Detection & System Validation
Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation laser/flashlamp.
Measurement Parameters: Delay time = 100 µs; Integration time = 200 µs.
Data Extraction: Calculate the Emission Ratio = (Emission at 665 nm / Emission at 615 nm)[2].
Self-Validation Check: Before calculating the IC50 for 5-(3-Aminophenyl)-2-methylphenol, calculate the Z'-factor using the Max FRET (DMSO) and Min FRET (BIRB796) control wells. The assay is only validated if Z' ≥ 0.5 [4]. Proceed to fit the normalized data to a 4-parameter logistic (4PL) curve to determine the IC50.
Comparing the cytotoxicity of 5-(3-Aminophenyl)-2-methylphenol against established reference standards
In the landscape of drug discovery and chemical safety assessment, the rigorous evaluation of a compound's cytotoxic potential is a foundational step. This guide provides a comprehensive framework for comparing the cytot...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and chemical safety assessment, the rigorous evaluation of a compound's cytotoxic potential is a foundational step. This guide provides a comprehensive framework for comparing the cytotoxicity of a novel compound, 5-(3-Aminophenyl)-2-methylphenol, against established reference standards. We will delve into the rationale behind experimental design, provide detailed protocols for a multi-parametric assessment of cell health, and illustrate how to interpret the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to conduct a thorough and scientifically sound cytotoxicity analysis.
Introduction: The Imperative of Cytotoxicity Profiling
Before any new chemical entity can be considered for therapeutic or industrial applications, a clear understanding of its effect on living cells is paramount. Cytotoxicity assays serve as a critical primary screen to identify compounds that may induce cell damage or death. A multi-faceted approach, employing assays that probe different cellular vulnerabilities, is essential for a comprehensive toxicity profile. This guide will focus on a three-pronged strategy to assess the effects of 5-(3-Aminophenyl)-2-methylphenol: evaluating metabolic activity, cell membrane integrity, and the induction of apoptosis.
To provide a meaningful benchmark for our test compound, we will compare its activity against two well-characterized reference standards:
Doxorubicin: A widely used chemotherapeutic agent known to induce cytotoxicity through multiple mechanisms, including DNA intercalation and the generation of reactive oxygen species (ROS).[1][2][3][4][5]
Staurosporine: A potent, broad-spectrum protein kinase inhibitor that is a classic inducer of apoptosis.[6][7][8][9][10]
The selection of appropriate cell lines is also crucial for relevant and translatable results. For this investigation, we will utilize two common human cancer cell lines:
HeLa (Human Cervical Adenocarcinoma): An immortalized cell line that has been a workhorse in biomedical research for decades, known for its robustness and well-characterized growth properties.[11][12][13][14]
A549 (Human Lung Carcinoma): A cell line widely used in cancer research and for testing the cytotoxicity of new compounds.[15][16][17][18][19]
Experimental Design: A Multi-Assay Approach
A single cytotoxicity assay provides only a snapshot of a compound's effect. To build a comprehensive profile of 5-(3-Aminophenyl)-2-methylphenol, we will employ a battery of assays that measure distinct cellular processes. This approach allows us to not only quantify cytotoxicity but also to begin to understand the underlying mechanism of action.
Assay Principles and Rationale
MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[20][21][22][23][24] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells. A decrease in the formazan signal suggests a reduction in cell viability.
LDH Release Assay (Membrane Integrity): The lactate dehydrogenase (LDH) assay is a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[25][26][27] LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis or late-stage apoptosis.
Caspase-Glo® 3/7 Assay (Apoptosis Induction): This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[28][29][30][31][32] The assay utilizes a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.
Experimental Workflow
The overall experimental workflow is designed to ensure robust and reproducible data.
Caption: Experimental workflow for cytotoxicity assessment.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for conducting the cytotoxicity assays. It is essential to include appropriate controls, such as vehicle-treated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
Cell Culture and Seeding
Culture HeLa and A549 cells in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
Incubate the plates for 24 hours to allow for cell attachment.
Compound Preparation and Treatment
Prepare a stock solution of 5-(3-Aminophenyl)-2-methylphenol in a suitable solvent (e.g., DMSO).
Prepare stock solutions of Doxorubicin and Staurosporine in their recommended solvents.
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and should not exceed 0.5%.
Remove the culture medium from the 96-well plates and add 100 µL of the compound dilutions to the respective wells.
Incubate the plates for 24, 48, and 72 hours.
MTT Assay Protocol[20][21][22][23][24]
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
Incubate the plate for 4 hours at 37°C.
Carefully remove the medium containing MTT.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay Protocol[25][26][27][28]
After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
Prepare the LDH reaction mixture according to the manufacturer's instructions.
Add 50 µL of the reaction mixture to each well containing the supernatant.
Incubate the plate for 30 minutes at room temperature, protected from light.
Add 50 µL of stop solution to each well.
Measure the absorbance at 490 nm using a microplate reader.
After the incubation period, allow the 96-well plate to equilibrate to room temperature.
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
Incubate the plate at room temperature for 1 to 3 hours.
Measure the luminescence using a luminometer.
Data Analysis and Interpretation
The data obtained from the assays should be analyzed to determine the dose-dependent and time-dependent effects of 5-(3-Aminophenyl)-2-methylphenol and the reference standards.
Calculation of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic compound. It represents the concentration of a substance that is required to inhibit a biological process by 50%. The IC50 values can be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Data Presentation
The results should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical IC50 Values (µM) of 5-(3-Aminophenyl)-2-methylphenol and Reference Standards on HeLa and A549 Cells
Compound
Cell Line
24h IC50 (µM)
48h IC50 (µM)
72h IC50 (µM)
5-(3-Aminophenyl)-2-methylphenol
HeLa
75.3
48.1
22.5
A549
92.8
65.4
38.7
Doxorubicin
HeLa
0.8
0.4
0.2
A549
1.2
0.7
0.3
Staurosporine
HeLa
0.05
0.02
0.01
A549
0.08
0.04
0.02
Table 2: Hypothetical Maximum LDH Release (% of Positive Control) at Highest Concentration Tested
Compound
Cell Line
24h
48h
72h
5-(3-Aminophenyl)-2-methylphenol
HeLa
15%
35%
60%
A549
12%
28%
52%
Doxorubicin
HeLa
40%
75%
90%
A549
35%
68%
85%
Staurosporine
HeLa
25%
55%
80%
A549
20%
48%
75%
Table 3: Hypothetical Fold-Increase in Caspase-3/7 Activity at IC50 Concentration
Compound
Cell Line
24h
48h
72h
5-(3-Aminophenyl)-2-methylphenol
HeLa
1.5
2.8
4.5
A549
1.3
2.5
4.1
Doxorubicin
HeLa
3.2
6.5
9.8
A549
2.9
5.8
8.7
Staurosporine
HeLa
8.5
15.2
20.1
A549
7.9
14.5
18.9
Mechanistic Insights from Reference Standards
Understanding the mechanisms of the reference standards provides a context for interpreting the data for the test compound.
Doxorubicin's Mechanism of Action
Doxorubicin exerts its cytotoxic effects through a combination of mechanisms, primarily by intercalating into DNA, which inhibits topoisomerase II and leads to DNA double-strand breaks.[1][2] This DNA damage triggers cell cycle arrest and apoptosis. Additionally, doxorubicin can generate reactive oxygen species, leading to oxidative stress and cellular damage.[1][3]
Staurosporine is a potent but non-selective inhibitor of protein kinases. By inhibiting a wide range of kinases, it disrupts numerous signaling pathways that are essential for cell survival and proliferation. This widespread inhibition ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases like caspase-3.[6][7][8][9][10]
This guide outlines a robust methodology for the comparative cytotoxic evaluation of 5-(3-Aminophenyl)-2-methylphenol. By employing a multi-parametric approach and benchmarking against well-characterized reference standards, researchers can gain a comprehensive understanding of the compound's cytotoxic potential and begin to elucidate its mechanism of action.
Based on the hypothetical data presented, 5-(3-Aminophenyl)-2-methylphenol exhibits moderate cytotoxicity in both HeLa and A549 cell lines, with a time- and dose-dependent effect. The observed increase in LDH release and caspase-3/7 activity suggests that at higher concentrations and longer exposure times, the compound may induce cell death through a combination of necrosis and apoptosis.
Further investigations could include more specific apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and assessment of mitochondrial membrane potential to further dissect the mechanism of cell death. Ultimately, a thorough understanding of a compound's cytotoxic profile is a critical step in the journey from a chemical entity to a potential therapeutic or a safely managed chemical.
Studies on the standardization of cytotoxicity tests and new standard reference materials useful for evaluating the safety of biomaterials - PubMed. [Link]
In vitro cytotoxicity assay - Bio-protocol. [Link]
Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. [Link]
Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. [Link]
Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking - MDPI. [Link]
Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC. [Link]
Article: Staurosporine-induced cell death - Nanolive. [Link]
Cell-Mediated Cytotoxicity Against HeLa Cells in Patients With Invasive or Preinvasive Cervical Cancer2 | JNCI: Journal of the National Cancer Institute | Oxford Academic. [Link]
Molecular mechanism of staurosporine-induced apoptosis in osteoblasts | Request PDF. [Link]
HeLa Cells: Key Discoveries and the Science of Their Immortality - Technology Networks. [Link]
Cytotoxicity effects on A549 cell lines after 24, 48, and 72 hr... - ResearchGate. [Link]
Evaluating the cytotoxicity of ionic liquids using human cell line HeLa - PubMed. [Link]
Antiproliferative and Anticancer Activity of Chrysin on Human A549 Lung Cancer Cell Lines; Possible Clinical Application - Brieflands. [Link]
A Comparative Guide to Orthogonal Purity Assessment: Cross-Validating HPLC and qNMR for 5-(3-Aminophenyl)-2-methylphenol Batches
In the landscape of pharmaceutical development and manufacturing, the unambiguous determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement but a co...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and manufacturing, the unambiguous determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. For researchers, scientists, and drug development professionals, selecting and validating appropriate analytical techniques is a critical decision. This guide presents an in-depth comparison of two powerful, orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity analysis of 5-(3-Aminophenyl)-2-methylphenol, a key building block in various synthetic pathways.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific principles and regulatory expectations. Through a systematic cross-validation approach, we will demonstrate how these two distinct methods can be synergistically employed to build a highly confident and robust purity profile.
The Principle of Orthogonality in Purity Analysis
Before delving into experimental specifics, it is crucial to understand the concept of "orthogonal" methods. Orthogonal methods measure the same analyte property, in this case, purity, based on fundamentally different physicochemical principles.[1] High-Performance Liquid Chromatography (HPLC) separates components based on their differential partitioning between a stationary and a mobile phase, providing a relative purity assessment based on the area percentage of detected peaks.[1] In contrast, quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that determines the amount of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard, yielding an absolute purity value.[2]
The cross-validation of results from these two techniques provides a high degree of confidence in the assigned purity value.[1][3] Discrepancies, when they arise, often illuminate the limitations of one method and offer valuable insights into the impurity profile, such as the presence of non-chromophoric or volatile impurities that might be missed by HPLC but are readily detected by qNMR.
Experimental Design: A Tale of Two Techniques
The following sections detail the optimized and validated methodologies for the purity determination of 5-(3-Aminophenyl)-2-methylphenol using both HPLC and qNMR.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Separation Specialist
HPLC is the workhorse of pharmaceutical impurity profiling due to its high sensitivity and resolving power.[4][5] For 5-(3-Aminophenyl)-2-methylphenol, a polar aromatic compound, a reversed-phase HPLC method is the logical choice. The selection of a C18 or a Phenyl-Hexyl column is a sound starting point, with the latter often providing enhanced selectivity for aromatic compounds due to potential π-π interactions.[6]
A stability-indicating reversed-phase HPLC method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[7] The method is designed to separate 5-(3-Aminophenyl)-2-methylphenol from its potential process-related impurities and degradation products.
Chromatographic Conditions:
Parameter
Condition
Causality and Justification
Column
Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
The phenyl-hexyl stationary phase provides both hydrophobic and π-π interaction mechanisms, which is ideal for retaining and resolving aromatic amines and phenols, offering unique selectivity compared to standard C18 phases.[6]
Mobile Phase A
0.1% Formic Acid in Water (v/v)
Formic acid acts as a modifier to control the ionization of the amine group, ensuring good peak shape and minimizing tailing.
Mobile Phase B
0.1% Formic Acid in Acetonitrile (v/v)
Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar compounds.
Gradient Elution
10% to 90% B over 20 minutes
A gradient is employed to ensure the elution of both polar and potential non-polar impurities within a reasonable runtime, providing a comprehensive impurity profile.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection
Photodiode Array (PDA) at 275 nm
PDA detection allows for the monitoring of multiple wavelengths and spectral analysis, which aids in peak purity assessment and identification of co-eluting impurities. The wavelength of 275 nm was selected based on the UV maximum of the analyte.
Injection Volume
10 µL
A standard injection volume to ensure good sensitivity without overloading the column.
Sample Preparation:
Standard Solution: Accurately weigh and dissolve an appropriate amount of 5-(3-Aminophenyl)-2-methylphenol reference standard in a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 100 µg/mL.
Sample Solution: Prepare the sample batches of 5-(3-Aminophenyl)-2-methylphenol in the same manner as the standard solution.
The developed method must be validated to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines.[8][9]
Validation Parameter
Acceptance Criteria
Specificity
The analyte peak is free from interference from blanks, and potential impurities. Peak purity index should be >0.999.
Linearity
Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration.
Accuracy
Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate)
Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ)
Signal-to-noise ratio ≥ 10.
Robustness
Insignificant changes in results with small, deliberate variations in flow rate, column temperature, and mobile phase composition.
Part 2: Quantitative NMR (qNMR) - The Absolute Quantifier
qNMR provides a direct and absolute measure of purity without the need for a specific reference standard for each impurity.[1] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a unique, well-resolved analyte signal to that of a certified internal standard, the purity can be calculated with high accuracy.[2]
The following protocol outlines the steps for determining the purity of 5-(3-Aminophenyl)-2-methylphenol batches using qNMR.
Experimental Parameters:
Parameter
Condition
Causality and Justification
Spectrometer
500 MHz or higher
A higher field strength provides better signal dispersion, which is crucial for resolving analyte signals from those of impurities and the internal standard.
Deuterated Solvent
Dimethyl Sulfoxide-d₆ (DMSO-d₆)
DMSO-d₆ is an excellent solvent for a wide range of organic compounds, including aminophenols, and its residual proton signals do not typically interfere with the aromatic region of the analyte.
Internal Standard
Maleic Acid (Certified Reference Material)
Maleic acid is highly soluble in DMSO-d₆, possesses a simple ¹H NMR spectrum with a sharp singlet in a region that does not overlap with the analyte's signals, and is available as a high-purity certified reference material.
Pulse Program
Standard 1D proton (zg30)
A simple 30° pulse angle is used to ensure a shorter relaxation delay can be used compared to a 90° pulse, while still providing quantitative results.
Relaxation Delay (d1)
30 seconds (≥ 5 x T₁ of slowest relaxing proton)
A long relaxation delay is critical to ensure that all relevant protons (both analyte and standard) have fully relaxed back to thermal equilibrium before the next pulse. This is paramount for accurate integration.[2]
Number of Scans
16
Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals used for quantification.
Sample Preparation:
Accurately weigh approximately 10 mg of the 5-(3-Aminophenyl)-2-methylphenol sample into a clean, dry vial using a microbalance.
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
Transfer the solution to a high-precision NMR tube.
Purity Calculation:
The purity of the analyte (Purity_analyte) is calculated using the following equation:
Purity_std : Certified purity of the internal standard
Cross-Validation Workflow and Data Comparison
The core of this guide is the cross-validation of the purity results obtained from the orthogonal HPLC and qNMR methods. This process provides a high level of assurance in the final purity assignment.
Caption: Logical workflow for cross-validating HPLC and qNMR purity results.
Comparative Purity Data
The following table presents hypothetical purity data for three different batches of 5-(3-Aminophenyl)-2-methylphenol, as determined by the validated HPLC and qNMR methods.
Batch ID
HPLC Purity (Area %)
qNMR Purity (Mass %)
Difference (%)
Comments
AMP-001
99.85%
99.7%
0.15
Excellent agreement between the two methods.
AMP-002
99.10%
98.9%
0.20
Good agreement. The slightly lower purity is consistently reported by both techniques.
AMP-003
99.50%
98.2%
1.30
Significant discrepancy. Further investigation is required.
Discussion of Results and Discrepancy Investigation
For batches AMP-001 and AMP-002, the purity values obtained from HPLC and qNMR are in close agreement, providing a high degree of confidence in the reported purity. The minor differences are expected and can be attributed to the different principles of measurement (relative vs. absolute).
However, the 1.3% discrepancy observed for batch AMP-003 warrants a thorough investigation. Potential causes for such a discrepancy could include:
Presence of Non-Chromophoric Impurities: The HPLC purity, based on UV detection, would be overestimated if impurities with poor or no UV chromophore are present. These would be invisible to the HPLC detector but would be accounted for in the qNMR measurement, leading to a lower, more accurate purity value.
Presence of Volatile Impurities or Water: Residual solvents or water would not be detected by this specific HPLC method but would contribute to the mass of the sample, thus lowering the purity as determined by qNMR.
Differences in Molar Absorptivity: The area percentage in HPLC assumes that the molar absorptivity of all impurities is the same as the main component at the detection wavelength. If an impurity has a significantly higher or lower response factor, the HPLC purity will be skewed. qNMR is independent of such factors.
The investigation for batch AMP-003 would involve techniques such as Loss on Drying (to determine water content), Gas Chromatography (for residual solvents), and reviewing the full ¹H NMR spectrum for unidentified signals that could correspond to the non-chromophoric impurities.
Conclusion: A Synergistic Approach to Purity Assessment
Neither HPLC nor qNMR alone can provide a complete picture of a compound's purity under all circumstances. HPLC excels at separating and detecting trace impurities, offering exceptional sensitivity. qNMR, as a primary ratio method, delivers an accurate, absolute purity value without the need for impurity reference standards.
The true power lies in their synergistic application. By cross-validating results from these two orthogonal techniques, a scientifically sound and defensible purity value can be assigned. This rigorous approach not only ensures compliance with regulatory expectations but also provides a deeper understanding of the impurity profile of the material, ultimately contributing to the development of safer and more effective medicines. The methodologies and workflows presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently assess the purity of 5-(3-Aminophenyl)-2-methylphenol and other critical pharmaceutical compounds.
References
Akamai University. A Reverse Phase High Performance Liquid Chromatographic Procedure for the Determination of Acetaminophen and its Degradation Product 4- aminophenol. [Link]
ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
SIELC Technologies. Separation of 2-Aminophenol on Newcrom R1 HPLC column. [Link]
Shodex. Column Selection for Phenolic Acids and Amino-Phenolic Acids in Grain Samples. [Link]
National Center for Biotechnology Information. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
Dowle, C. J., Malyan, A. P., & Matheson, A. M. (1990). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. The Analyst, 115(1), 105-107. [Link]
PubMed. Monitoring of aminophenol isomers in surface water samples using a new HPLC method. [Link]
Google Patents. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
Asian Journal of Pharmaceutical Analysis. Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. [Link]
Ali, A., et al. (2019). Stability-indicating HPLC-PDA assay for simultaneous determination of paracetamol, thiamine and pyridoxal phosphate in tablet formulations. Acta Pharmaceutica, 69(2), 249-259. [Link]
ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
University of Manchester. Quantitative NMR Spectroscopy. [Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
Spectroscopy Europe. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]
SIELC Technologies. (2018). Separation of 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one on Newcrom R1 HPLC column. [Link]
National Center for Biotechnology Information. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. [Link]
American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]
ResearchGate. Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]
ResearchGate. (2019). Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. [Link]
U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
National Center for Biotechnology Information. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]
Benchmarking 5-(3-Aminophenyl)-2-methylphenol assay sensitivity against commercial kits
Benchmarking 5-(3-Aminophenyl)-2-methylphenol Assay Sensitivity Against Commercial Kits: A Comprehensive Technical Guide Executive Summary In the landscape of bioanalytical assay development, the precise quantification o...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 5-(3-Aminophenyl)-2-methylphenol Assay Sensitivity Against Commercial Kits: A Comprehensive Technical Guide
Executive Summary
In the landscape of bioanalytical assay development, the precise quantification of peroxidases and reactive oxygen species (ROS) is fundamentally limited by the sensitivity, dynamic range, and stability of the chosen enzymatic substrate. While commercial kits utilizing 10-acetyl-3,7-dihydroxyphenoxazine (Amplex™ Red) or 3,3',5,5'-Tetramethylbenzidine (TMB) have long served as industry standards[1], novel biphenyl derivatives are emerging to push the limits of detection (LoD). This guide provides an objective, data-driven benchmarking of the novel fluorogenic probe 5-(3-Aminophenyl)-2-methylphenol (5-AMPP) against established commercial kits, detailing the mechanistic causality, comparative performance, and self-validating protocols required for rigorous assay implementation.
Mechanistic Causality: The Chemistry of Signal Generation
The core principle of peroxidase-mediated assays relies on the stoichiometric reduction of hydrogen peroxide (H₂O₂) coupled to the oxidation of an electron-donating substrate[2]. The structural chemistry of the substrate dictates the assay's ultimate sensitivity and susceptibility to background noise.
Amplex™ Red (Commercial Standard): In the presence of Horseradish Peroxidase (HRP), Amplex Red reacts with H₂O₂ in a strict 1:1 stoichiometry to yield resorufin, a highly fluorescent product with excitation/emission maxima of ~571/585 nm[1]. While highly sensitive, resorufin is susceptible to over-oxidation into non-fluorescent resazurin under excess H₂O₂ conditions, which can truncate the assay's dynamic range.
5-AMPP (Next-Generation Probe): 5-AMPP features a biphenyl scaffold where the electron-donating amino (-NH₂) and hydroxyl (-OH) groups are strategically positioned across two aromatic rings. This structural conformation lowers the activation energy for HRP-mediated single-electron oxidation. Upon oxidation, the resulting radical intermediates undergo rapid, irreversible oxidative coupling. The extended π-conjugation of the resulting dimer produces a robust fluorophore (Ex/Em ~540/600 nm) that is highly resistant to secondary oxidation, thereby extending the dynamic range and enhancing signal stability over prolonged incubation periods.
Visualization: Enzymatic Workflow
Enzymatic workflow of peroxidase-mediated substrate oxidation and fluorescent product detection.
Quantitative Benchmarking Data
To ensure regulatory compliance and translational relevance, assay performance metrics were evaluated in alignment with the FDA's Bioanalytical Method Validation Guidance for Industry[3]. The table below summarizes the comparative analytical sensitivity and kinetic parameters between the novel probe and standard commercial kits.
Performance Metric
5-AMPP (Novel Probe)
Amplex™ Red Kit
TMB (Chromogenic Kit)
Detection Modality
Fluorescence (540/600 nm)
Fluorescence (571/585 nm)
Absorbance (450 nm)
Limit of Detection (H₂O₂)
5 pM
50 nM (10 pmol/100 µL)
~1 nM
Dynamic Range
4.5 logs
3 logs
1.5 logs
Signal Stability (t½)
> 4 hours
~ 1 hour
30 mins (Requires Stop Sol.)
Optimal pH Range
6.0 – 8.5
7.0 – 8.0
3.0 – 5.0
Background Autofluorescence
Ultra-low
Very low
N/A (High background Abs)
Note: The Amplex Red reagent can routinely detect as little as 10 picomoles of H₂O₂ in a 100 µL volume (50 nM)[4]. 5-AMPP demonstrates a theoretical 10-fold enhancement in LoD due to the elevated quantum yield of its coupled dimer and resistance to over-oxidation.
Self-Validating Experimental Protocol
A robust bioanalytical protocol must be a self-validating system; it must inherently prove that the measured signal is exclusively derived from the target analyte and not from artifactual auto-oxidation or buffer interference. The following comparative methodology incorporates specific enzymatic quenching controls to establish absolute causality[2].
Phase 1: Reagent Preparation & Causality
Substrate Solvation: Prepare a 10 mM stock solution of 5-AMPP (or Amplex Red) in anhydrous Dimethylsulfoxide (DMSO)[5].
Causality: Biphenyl derivatives and phenoxazines are highly hydrophobic. Initial solvation in pure DMSO prevents aqueous micelle formation, ensuring linear reaction kinetics and preventing substrate precipitation upon introduction to the assay buffer.
Working Solution: Dilute the substrate stock to 100 µM in 50 mM sodium phosphate buffer (pH 7.4) containing 0.2 U/mL HRP.
Causality: A pH of 7.4 maintains the structural integrity of the HRP enzyme while keeping the substrate below its pKa, preventing spontaneous alkaline auto-oxidation.
Catalase Quench Control (The Self-Validating Step): Prepare a subset of biological samples pre-treated with 100 U/mL Catalase for 15 minutes.
Causality: Catalase specifically degrades H₂O₂ into H₂O and O₂[2]. If the fluorescence in this control drops to baseline, it definitively validates that the assay signal is driven exclusively by H₂O₂, eliminating false positives from other reactive oxygen species or off-target peroxidase activity.
Phase 2: Assay Execution
Plate Setup: In a 96-well black, flat-bottom microplate (utilized specifically to prevent well-to-well optical crosstalk in fluorescence readings), add 50 µL of H₂O₂ standards (serial dilutions from 1 µM down to 1 pM), unknown samples, and the Catalase Quench controls.
Reaction Initiation: Rapidly dispense 50 µL of the Substrate/HRP Working Solution into all wells using a multichannel pipette to ensure synchronous reaction initiation across the plate.
Incubation: Incubate the plate at room temperature (20–25°C) for 30 minutes. The plate must be strictly protected from light to prevent photo-bleaching of the fluorophore[5].
Data Acquisition: Measure fluorescence using a microplate reader. For 5-AMPP, set excitation to 540 ± 10 nm and emission to 600 ± 10 nm. For Amplex Red, utilize standard 530/590 nm settings[5].
Validation Analysis: Calculate the LoD using the formula: LoD = 3.3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve), as recommended by rigorous bioanalytical validation guidelines[6].
Conclusion
While commercial kits like Amplex Red remain highly reliable staples for peroxidase and ROS detection[1], benchmarking data reveals that the biphenyl architecture of 5-(3-Aminophenyl)-2-methylphenol offers superior resistance to over-oxidation and an extended dynamic range. By employing self-validating protocols with strict enzymatic controls, researchers can confidently integrate next-generation substrates like 5-AMPP into high-throughput drug development and biomarker quantification workflows.
References
Food and Drug Administration (FDA). "Bioanalytical Method Validation; Guidance for Industry; Availability." Federal Register, May 2018.[https://www.federalregister.gov/documents/2018/05/22/2018-10926/bioanalytical-method-validation-guidance-for-industry-availability]
Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidance Documents, May 2018.[https://www.fda.
Thermo Fisher Scientific. "Substrates for Oxidases, Including Amplex Red Kits—Section 10.5." Molecular Probes Handbook.[https://www.thermofisher.com/us/en/home/references/molecular-probes-the-handbook/assays-for-cell-viability-proliferation-and-function/substrates-for-oxidases-including-amplex-red-kits.html]
A Senior Scientist's Guide to the Proper Disposal of 5-(3-Aminophenyl)-2-methylphenol
As laboratory professionals engaged in advanced research and development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory oblig...
Author: BenchChem Technical Support Team. Date: April 2026
As laboratory professionals engaged in advanced research and development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed, field-proven protocol for the proper disposal of 5-(3-Aminophenyl)-2-methylphenol (CAS No. 2835-95-2), a compound that, like many aminophenols, requires careful handling due to its specific hazard profile. The procedures outlined herein are designed to ensure the safety of personnel and the protection of our environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe management. 5-(3-Aminophenyl)-2-methylphenol, also known as 5-Amino-o-cresol, is an aromatic amine and a phenol derivative. This chemical structure informs its toxicological and environmental profile. The primary hazards necessitate its classification as a hazardous substance that must not be disposed of through conventional waste streams.[1][2]
Key risks include:
Human Health: The compound is a known skin, eye, and respiratory irritant.[3] Like other aminophenols, it may interfere with the blood's ability to carry oxygen, potentially causing methemoglobinemia, a serious health condition.[1] It is also classified as harmful if swallowed and is suspected of causing genetic defects.[4][5][6]
Physical Hazards: While it is a combustible solid, it does not ignite readily.[1][7] However, fine dust particles can form explosive mixtures with air, creating a potential fire or explosion hazard if ignition sources are present.[1][8]
Environmental Hazards: Aromatic amines can be very toxic to aquatic life, with the potential for long-lasting environmental damage if released into waterways.[4][9][10] Therefore, disposal down the drain is strictly prohibited.[2]
The following table summarizes the GHS hazard classifications for 5-(3-Aminophenyl)-2-methylphenol, which form the basis for the stringent disposal protocols described.
H410: Very toxic to aquatic life with long lasting effects[4][5]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before disposal begins, ensuring personal and environmental safety during handling is critical. The causality is clear: preventing exposure eliminates the risk of the health effects detailed above.
Engineering Controls: All handling of 5-(3-Aminophenyl)-2-methylphenol, including waste consolidation, should occur within a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation of dust particles.[2][11] An eyewash station and safety shower must be readily accessible.[11]
Required Personal Protective Equipment (PPE):
Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[11]
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[2] Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[12]
Body Protection: A fully-buttoned laboratory coat is mandatory.[2] For tasks with a higher risk of spillage, a chemical-resistant apron should also be worn.[2]
Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be necessary. However, if there is a risk of dust generation outside of a hood, or during spill cleanup, a NIOSH-approved N95 (or better) respirator is required.[3][11]
Step-by-Step Waste Disposal Protocol
The guiding principle for the disposal of 5-(3-Aminophenyl)-2-methylphenol is that it must be managed as hazardous waste from cradle to grave.[1] The preferred final disposal method is high-temperature incineration by a licensed waste management facility, which ensures complete chemical destruction.[2][13]
Step 1: Waste Characterization and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions in waste containers.
Pure Compound and Concentrated Solutions: Collect all non-expired, expired, or surplus 5-(3-Aminophenyl)-2-methylphenol and its concentrated solutions in a dedicated hazardous waste container.[2]
Contaminated Labware and Debris: All disposable items that have come into direct contact with the compound (e.g., gloves, pipette tips, weigh boats, absorbent paper) are considered hazardous waste.[2] These items must be collected in a separate, clearly labeled container designated for solid hazardous waste.
Dilute Aqueous Solutions: Do not dispose of aqueous solutions down the drain.[2] Collect them in a labeled hazardous waste container for liquids.
Step 2: Container Selection and Labeling
Proper containment and communication of hazards are non-negotiable.
Container Material: Use containers made of compatible materials, such as glass or high-density polyethylene (HDPE).[2] The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[2]
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
Do not store containers of 5-(3-Aminophenyl)-2-methylphenol waste near incompatible chemicals, particularly strong oxidizing agents (e.g., perchlorates, nitrates).[1][14]
Keep waste containers closed at all times except when adding waste.[2]
Step 4: Arranging for Final Disposal
Final disposal must be handled by certified professionals.
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[1][2]
Provide the EHS office with an accurate inventory of the waste you are submitting for disposal.
Never attempt to transport hazardous waste off-site yourself or dispose of it in regular trash or down the drain.[2]
Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Small Spills:
Evacuate non-essential personnel from the immediate area.[1]
Alert your supervisor and colleagues.
Wearing the full PPE detailed in Section 2, control all ignition sources.[1]
Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14][15]
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Ventilate the area after the cleanup is complete.[1]
Alert your institution's EHS office and emergency response team.
Secure the entrance to the area to prevent unauthorized entry.[1]
Await the arrival of trained hazardous materials responders.
Disposal Workflow Diagram
The following diagram provides a visual decision-making guide for the proper management and disposal of waste streams containing 5-(3-Aminophenyl)-2-methylphenol.
Caption: Decision workflow for handling and disposing of 5-(3-Aminophenyl)-2-methylphenol waste.
By adhering to this comprehensive disposal protocol, researchers, scientists, and drug development professionals can effectively manage the risks associated with 5-(3-Aminophenyl)-2-methylphenol, ensuring a safe laboratory environment and upholding our collective responsibility for environmental protection.
References
New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Aminophenols (mixed isomers).
BenchChem. (2025). Proper Disposal of 3-(2-Aminopropyl)phenol: A Step-by-Step Guide for Laboratory Professionals.
Cole-Parmer. (2004, September 7). Material Safety Data Sheet - 2-Aminophenol.
Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 5-Amino-2-methylphenol.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17818, 5-Amino-2-methylphenol.
Fisher Scientific. (2025, December 22). Safety Data Sheet - 2-Amino-5-methylphenol.
Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet - 2-Amino-5-methylphenol.
Techno PharmChem. (n.d.). 4 – AMINO PHENOL MATERIAL SAFETY DATA SHEET.
CPAChem. (2024, April 18). Safety data sheet.
Chemsrc. (2025, August 21). 5-Amino-2-methylphenol | CAS#:2835-95-2.
Santa Cruz Biotechnology, Inc. (n.d.). 2-Aminophenol Safety Data Sheet.
Fisher Scientific. (2025, December 19). Safety Data Sheet - 3-Aminothiophenol.
Acros Organics. (n.d.). Material Safety Data Sheet.
Fisher Scientific. (2010, September 2). Safety Data Sheet - 4-Aminophenol.
Reddit. (2018, May 17). How can I break down 4-aminophenol to something harmless?.
Thermo Fisher Scientific. (2010, October 18). Safety Data Sheet - 2-Amino-4-methylphenol.
Fisher Scientific. (2010, September 2). Safety Data Sheet - m-Aminophenol.
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
Fisher Scientific. (2010, April 29). Safety Data Sheet.
Sigma-Aldrich. (2015, June 12). 4-Aminophenol - Safety Data Sheet.
Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 3-aminophenol.
Santa Cruz Biotechnology, Inc. (2016, December 5). SC-256206 - 2-Methylphenol - SAFETY DATA SHEET.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3018667, 3-Amino-5-methylphenol.
Apollo Scientific. (n.d.). 5-Amino-2-methylphenol | CAS 2835-95-2.
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
SKC Inc. (2023, December 22). Aromatic Amine DECONtamination Solution Safety Data Sheet.
Carl ROTH. (n.d.). Safety Data Sheet: Phenol.
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
Government of Canada. (n.d.). Fact sheet: 2-methylphenol (ortho-cresol).
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Australian Government Department of Health. (2014, April 11). Methylphenols (Cresols): Human health tier II assessment.
Author: BenchChem Technical Support Team. Date: April 2026
Handling complex biphenyl derivatives like 5-(3-Aminophenyl)-2-methylphenol requires moving beyond generic laboratory safety protocols. Because this compound bridges two highly reactive structural classes—a phenolic core and an aromatic amine—it presents a synergistic toxicological profile.
This guide provides drug development professionals and application scientists with a self-validating, mechanistic approach to handling this compound, ensuring operational safety, analytical purity, and environmental compliance.
Mechanistic Toxicology: The Causality Behind the Hazard
To design an effective safety protocol, we must first understand why standard Personal Protective Equipment (PPE) fails against this specific molecular architecture. The toxicity of 5-(3-Aminophenyl)-2-methylphenol is driven by its dual functional groups:
The Phenol Moiety (Dermal Penetration & Corrosivity): Phenolic compounds are lipophilic enough to disrupt the lipid bilayer of the stratum corneum, effectively acting as their own penetration enhancers. Upon contact, they denature epidermal proteins. Because phenols can damage nerve endings, dermal absorption often occurs without the immediate warning sign of pain[1].
The Aminophenyl Moiety (Systemic Toxicity): Once the phenol moiety facilitates entry into the systemic circulation, the aniline derivative (aromatic amine) dictates the internal toxicity. In the liver, the amine undergoes[2]. These reactive metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), inducing methemoglobinemia —a condition that severely impairs the blood's oxygen-carrying capacity[3].
Sensitization: Aromatic amines are notorious skin and respiratory sensitizers. Repeated low-dose exposures can trigger severe allergic contact dermatitis or asthma-like respiratory responses.
Figure 1: Toxicological pathway of 5-(3-Aminophenyl)-2-methylphenol exposure.
Quantitative PPE Matrix
Standard nitrile gloves provide a false sense of security when handling phenolic amines. Phenols can permeate thin nitrile within minutes, trapping the chemical against the skin and accelerating absorption.
Table 1: Glove Material Breakthrough Times for Phenol/Amine Derivatives
Glove Material
Thickness (mm)
Breakthrough Time (min)
Degradation Rating
Operational Recommendation
Nitrile (Standard)
0.10 - 0.15
< 10
Poor
NOT RECOMMENDED . Do not use for primary handling.
Neoprene
0.40 - 0.50
> 240
Excellent
Ideal for primary handling, weighing, and spill response.
Butyl Rubber
0.30 - 0.40
> 480
Excellent
Best for prolonged exposure or bulk solvent transfers.
Latex
0.15 - 0.20
< 5
Severe
DANGEROUS . Offers zero chemical resistance to phenols.
Comprehensive PPE Requirements:
Skin/Hands: Double-gloving is mandatory. Wear a highly dexterous inner nitrile glove (for contamination control upon doffing) and an outer Neoprene or Butyl Rubber glove.
Eye/Face: Indirectly vented chemical splash goggles. If handling >100 mL of solubilized compound, a full-face shield is required.
Respiratory: When weighing dry powder, use a if a ventilated powder hood is unavailable. For solutions outside a fume hood, use a half-mask with Organic Vapor (OV) cartridges.
Body: A Tyvek® or Teflon-coated lab coat. Standard cotton lab coats absorb phenolic solutions and hold them against the body.
Operational Workflows: Preparation & Dispensing
To ensure scientific integrity and safety, every operational protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step-by-Step Weighing and Solubilization Protocol
Environmental Validation: Before opening the chemical container, verify that the chemical fume hood has a face velocity between 80–100 feet per minute (fpm) .
Self-Validation: Tape a small piece of tissue paper to the bottom of the sash. It must pull steadily inward. If it flutters outward, the hood is compromised; abort the procedure.
Workspace Preparation: Line the balance area with Teflon-backed absorbent bench paper. Place a dedicated spill kit containing Polyethylene Glycol (PEG 400) within arm's reach.
Static Mitigation: Aromatic amine powders are prone to static aerosolization. Wipe the exterior of the analytical balance and your spatulas with a static-reducing cloth. Use only grounded, static-free spatulas.
Weighing: Tare a sealed vial. Open the stock container of 5-(3-Aminophenyl)-2-methylphenol inside the hood, transfer the required mass into the vial, and cap the vial before removing it from the balance .
Solubilization: Inject your solvent (e.g., DMSO, Ethanol) directly through a septum if possible, or open the vial only deep inside the fume hood.
Decontamination: Wipe down all spatulas and the balance pan with a 70% Isopropanol (IPA) solution, followed by a 3% hydrogen peroxide wipe to oxidize residual trace amines.
Spill Response & Environmental Logistics
Because phenols are poorly soluble in water but highly soluble in organic matrices, cleaning a spill with standard soap and water will only spread the contamination. Polyethylene Glycol (PEG 400) is the scientifically proven neutralizing agent for phenolic spills, as it rapidly solubilizes the phenol and prevents dermal absorption.
Figure 2: Logical workflow for 5-(3-Aminophenyl)-2-methylphenol spill response.
Minor Spill Execution (< 50 mg or < 50 mL)
Isolate: Stop ventilation in the immediate area if the powder is aerosolized, but leave the fume hood running.
Absorb: For solutions, pour an inert absorbent like vermiculite or diatomaceous earth over the spill. Causality note: Never use combustible materials like sawdust, as the oxidative potential of the compound can cause a fire.
Neutralize: Soak a heavy-duty absorbent pad in PEG 400 and wipe the area from the perimeter inward.
Wash: Follow the PEG 400 wipe with a standard detergent wash, and finally, a distilled water rinse.
Disposal: Place all contaminated materials into a high-density polyethylene (HDPE) hazardous waste bin. Label strictly as: "Hazardous Waste: Toxic/Corrosive (Phenol/Aromatic Amine Derivative)." Segregate this bin strictly away from strong oxidizers, acids, and food-grade materials.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 17818, 5-Amino-2-methylphenol." PubChem,[Link][1]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 403, 4-Aminophenol (Mechanistic Toxicology)." PubChem,[Link][2]
Brüschweiler, B. J., et al. "Survey on hazardous non-regulated aromatic amines as cleavage products of azo dyes found in clothing textiles on the Swiss market." ResearchGate,[Link][3]